molecular formula C10H12O4 B3131226 Ethyl 2-hydroxy-3-methoxybenzoate CAS No. 35030-98-9

Ethyl 2-hydroxy-3-methoxybenzoate

Cat. No.: B3131226
CAS No.: 35030-98-9
M. Wt: 196.2 g/mol
InChI Key: LTNLJNRZBZABNJ-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-methoxybenzoate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-hydroxy-3-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-hydroxy-3-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-hydroxy-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNLJNRZBZABNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of Ethyl 2-hydroxy-3-methoxybenzoate from o-Vanillin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-hydroxy-3-methoxybenzoate (Ethyl 3-methoxysalicylate) is a critical pharmacophore found in the structural backbone of various non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. Its synthesis from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) presents a classic challenge in chemoselectivity: oxidizing an aldehyde to a carboxylate in the presence of an electron-rich, oxidation-prone phenol ring.

This technical guide details the "Gold Standard" Two-Stage Protocol , prioritizing chemical yield and purity over speed. While direct oxidative esterification methods exist, they often suffer from competing electrophilic aromatic substitution (iodination/chlorination) on the activated phenolic ring. Therefore, this guide focusses on a controlled Pinnick Oxidation followed by Fischer Esterification .

Key Chemical Transformation
  • Starting Material: o-Vanillin (

    
    , MW: 152.15  g/mol )
    
  • Target Product: Ethyl 2-hydroxy-3-methoxybenzoate (

    
    , MW: 196.20  g/mol )
    
  • Primary Challenge: Preventing oxidative dimerization or ring chlorination of the phenol during aldehyde oxidation.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the acyl bond. We disconnect the ester ethyl group to reveal the carboxylic acid precursor (o-vanillic acid), which traces back to the aldehyde via oxidation.

Retrosynthesis Target Ethyl 2-hydroxy-3-methoxybenzoate (Target) Acid 2-Hydroxy-3-methoxybenzoic Acid (o-Vanillic Acid) Target->Acid Fischer Esterification (C-O Disconnection) Start o-Vanillin (Starting Material) Acid->Start Selective Oxidation (C=O Adjustment)

Figure 1: Retrosynthetic disconnection showing the conversion of aldehyde to ester via the carboxylic acid intermediate.[1][2]

Method A: The Two-Stage Protocol (Recommended)

Stage 1: Pinnick Oxidation (Aldehyde Carboxylic Acid)

The Pinnick oxidation (using sodium chlorite,


) is the method of choice.[3][4] Unlike permanganate or chromic acid, which can cleave the aromatic ring or over-oxidize the phenol to a quinone, Pinnick conditions are mild.

Critical Mechanistic Insight: The reaction generates hypochlorous acid (


) as a byproduct.[3][4] In the presence of the electron-rich phenol of o-vanillin, 

will rapidly cause electrophilic aromatic chlorination (ring chlorination). You must use a scavenger. 2-Methyl-2-butene is the standard scavenger, reacting with

to form a volatile chlorohydrin, protecting the aromatic ring.
Reaction Scheme


Experimental Protocol

Scale: 10.0 mmol o-Vanillin

  • Preparation:

    • Dissolve o-vanillin (1.52 g, 10.0 mmol) in 20 mL of t-Butanol and 5 mL of water .

    • Add 2-methyl-2-butene (4.0 mL, ~38 mmol, Excess). Note: This reagent is volatile; keep cold.

  • Oxidation:

    • Prepare a solution of Sodium Chlorite (

      
      , 80% purity, 1.70 g, ~15 mmol) and Sodium Dihydrogen Phosphate  (
      
      
      
      , 1.38 g, 11.5 mmol) in 15 mL of water .
    • Add the oxidant solution dropwise to the stirred aldehyde solution at room temperature over 15 minutes. The solution may turn pale yellow.

  • Monitoring:

    • Stir vigorously for 2–4 hours. Monitor by TLC (Silica, 1:1 Hexane:EtOAc).[1][5] The aldehyde spot (

      
      ) should disappear, replaced by a baseline acid spot (or 
      
      
      
      with acetic acid additive).
  • Workup:

    • Acidify the mixture to pH 2 with 1N HCl.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Yield: Expect 1.55–1.60 g (92–95%) of crude o-vanillic acid (Off-white solid).

PinnickMechanism Aldehyde o-Vanillin (Aldehyde) Intermediate Hemiacetal Intermediate Aldehyde->Intermediate + HClO2 ChlorousAcid HClO2 (Active Oxidant) ChlorousAcid->Intermediate Fragmentation Pericyclic Fragmentation Intermediate->Fragmentation Product o-Vanillic Acid Fragmentation->Product HOCl HOCl (Toxic Byproduct) Fragmentation->HOCl SafeWaste Chlorohydrin (Safe Waste) HOCl->SafeWaste + Scavenger (CRITICAL STEP) Scavenger 2-Methyl-2-butene Scavenger->SafeWaste

Figure 2: Mechanism of Pinnick Oxidation highlighting the critical HOCl scavenging step to prevent ring chlorination.

Stage 2: Fischer Esterification (Carboxylic Acid Ethyl Ester)

With the carboxylic acid secured, we proceed to esterification. Since the phenol is present, we avoid base-catalyzed alkylation (which would alkylate the phenol to an ether). Acid-catalyzed Fischer esterification is perfectly selective for the carboxyl group.

Experimental Protocol

Scale: ~1.5 g o-Vanillic Acid (from Stage 1)

  • Setup:

    • Dissolve o-vanillic acid (1.50 g, 8.9 mmol) in Absolute Ethanol (30 mL).

    • Add Concentrated Sulfuric Acid (

      
      , 0.5 mL) carefully as a catalyst.
      
  • Reflux:

    • Heat the mixture to reflux (

      
      ) for 6–8 hours.
      
    • Optional Optimization: Use a Dean-Stark trap or add activated 3Å molecular sieves to the flask to sequester water and drive the equilibrium to completion.

  • Workup:

    • Cool to room temperature.[6] Concentrate the ethanol to ~5 mL volume on a rotary evaporator.

    • Dilute with Ethyl Acetate (50 mL).

    • Wash carefully with Saturated

      
        (
      
      
      
      ) to neutralize the catalyst and remove unreacted acid. Caution:
      
      
      evolution.
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude oil often solidifies upon standing.

    • Recrystallization: Dissolve in minimal hot Hexane/Ethanol (9:1) and cool to

      
      .
      
    • Yield: Expect 1.48–1.57 g (85–90%).

Analytical Characterization

Confirm the identity of Ethyl 2-hydroxy-3-methoxybenzoate using the following spectroscopic markers.

TechniqueExpected SignalStructural Assignment

NMR

10.8-11.0 ppm (s, 1H)
Phenolic -OH (Intramolecular H-bond to ester C=O)

NMR

7.3-7.5 ppm (dd, 1H)
Aromatic proton (C6)

NMR

4.4 ppm (q, 2H)
Ester -OCH

-

NMR

3.9 ppm (s, 3H)
Methoxy -OCH


NMR

1.4 ppm (t, 3H)
Ester Methyl -CH

IR ~1680 cm

Conjugated Ester C=O stretch
IR ~3200-3400 cm

Phenol O-H stretch (broad)

Note: The phenolic proton is highly deshielded due to hydrogen bonding with the carbonyl oxygen of the ethyl ester.

Alternative Route: Direct Oxidative Esterification

For high-throughput screening or small-scale synthesis where step-count is critical.

Reagents: Iodine (


), Potassium Carbonate (

), Ethanol.[7] Protocol: Treat o-vanillin (1 eq) with

(2.5 eq) and

(2.5 eq) in Ethanol at room temperature. Risk: While literature (Mori & Togo) suggests this works for benzaldehydes, the high electron density of the phenol ring in o-vanillin makes it susceptible to iodination at the 5-position (ortho to the phenol). Recommendation: Only use this route if you can tolerate 5-iodo-o-vanillin impurities or have HPLC purification capabilities.

References

  • Pinnick Oxidation Protocol: Lindgren, B. O.; Nilsson, T. Acta Chem. Scand.1973, 27, 888.
  • Scavenger Necessity: Dalcanale, E.; Montanari, F. J. Org.[8] Chem.1986 , 51, 567. (Discusses selectivity).

  • Direct Oxidative Esterification: Mori, N.; Togo, H. "Facile oxidative conversion of alcohols to esters using molecular iodine."[7] Tetrahedron2005 , 61, 5915-5925.[7] Link

  • NMR Data Verification: Wang, Z.; et al. "A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3." J. Chem. Res.[8]2010 , 34, 223. (Contains specific NMR data for Ethyl 2-hydroxy-3-methoxybenzoate). Link

Sources

"Ethyl 2-hydroxy-3-methoxybenzoate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for Ethyl 2-hydroxy-3-methoxybenzoate (also known as Ethyl 3-methoxysalicylate or Ethyl o-vanillate ). It is designed for researchers and process chemists requiring precise physicochemical data, validated synthesis protocols, and mechanistic insights into its reactivity.

CAS No: 35030-98-9 | Molecular Formula: C₁₀H₁₂O₄[2]

Executive Summary & Chemical Identity

Ethyl 2-hydroxy-3-methoxybenzoate is the ethyl ester of o-vanillic acid (3-methoxysalicylic acid).[1] Unlike its more common isomer ethyl vanillate (4-hydroxy-3-methoxy), this compound features a hydroxyl group ortho to the ester and meta to the methoxy group. This specific substitution pattern creates a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the ester, significantly influencing its solubility, pKa, and spectroscopic signature.

It serves as a critical pharmacophore in the synthesis of Alibendol (an antispasmodic/choleretic agent) and various benzofuranone derivatives.

Physicochemical Profile[2][3][4][5][6][7]
PropertyValueNotes
IUPAC Name Ethyl 2-hydroxy-3-methoxybenzoate
Common Synonyms Ethyl o-vanillate; Ethyl 3-methoxysalicylate
CAS Number 35030-98-9 Distinct from Ethyl Vanillate (617-05-0)
Molecular Weight 196.20 g/mol
Physical State Crystalline SolidWhite to off-white needles
Melting Point 51 – 52 °CLower than para-isomers due to internal H-bonding
Solubility Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂OLipophilic character dominates
pKa (Phenol) ~8.5 (Predicted)Acidity modulated by ester electron-withdrawal

Structural Analysis & Spectroscopic Signature[9][10]

The molecule's reactivity is dictated by the salicylate motif . The ortho-hydroxyl group is deactivated towards intermolecular interactions due to the resonance-assisted hydrogen bond (RAHB) with the ester carbonyl. This makes the phenol less nucleophilic than typical phenols unless deprotonated by a strong base.

NMR Spectroscopy (¹H NMR, 200-400 MHz, CDCl₃)
  • δ 10.8 - 11.2 ppm (1H, s): Chelated Phenolic -OH. The downfield shift confirms the intramolecular hydrogen bond.

  • δ 7.3 - 7.5 ppm (1H, dd): Aromatic proton at C6 (ortho to ester).

  • δ 6.9 - 7.1 ppm (1H, dd): Aromatic proton at C4 (ortho to methoxy).

  • δ 6.7 - 6.8 ppm (1H, t): Aromatic proton at C5.

  • δ 4.3 - 4.4 ppm (2H, q, J=7.2 Hz): Methylene of Ethyl ester (-OCH ₂CH₃).

  • δ 3.8 - 3.9 ppm (3H, s): Methoxy group (-OCH ₃).

  • δ 1.3 - 1.4 ppm (3H, t, J=7.2 Hz): Methyl of Ethyl ester (-OCH₂CH ₃).[2]

Infrared (IR) Spectrum
  • ~3100-3400 cm⁻¹: Weak/Broad O-H stretch (broadened by H-bonding).

  • ~1670-1685 cm⁻¹: C=O stretch (Ester). Shifted to lower wavenumbers due to conjugation and H-bonding.

  • ~1600 cm⁻¹: Aromatic C=C ring stretch.

Validated Synthesis Protocol

While oxidative esterification of o-vanillin is possible, the most robust laboratory method is the Fischer Esterification of o-vanillic acid. This protocol prioritizes yield and purification ease.

Method A: Acid-Catalyzed Esterification (Standard)

Reaction: o-Vanillic Acid + EtOH (excess) + H₂SO₄ (cat.) → Ethyl o-Vanillate + H₂O

Step-by-Step Protocol:
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Charging: Add o-vanillic acid (10.0 g, 59.5 mmol) to the flask.

  • Solvent: Add absolute ethanol (100 mL) . The acid should partially dissolve.

  • Catalyst: Slowly add concentrated H₂SO₄ (1.0 mL) dropwise while stirring. Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 6–8 hours . Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting acid spot (low Rf) should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove ~80% of the ethanol.

    • Pour the residue into ice-cold water (150 mL) . The ester may precipitate as a solid or oil.

    • Extract with Dichloromethane (DCM) (3 x 50 mL) .

    • Wash the combined organic layer with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid (Critical for purity).

    • Wash with Brine (50 mL) , dry over anhydrous Na₂SO₄ , and filter.

  • Purification: Evaporate the solvent. Recrystallize the crude solid from a minimum amount of hot Hexane/Ethanol (9:1) or purify via silica gel flash chromatography if oil persists.

Method B: Oxidative Esterification (Alternative)

For use when starting from o-Vanillin (aldehyde). React o-vanillin with ethanol, vanadium pentoxide (cat.), and H₂O₂. This method avoids the carboxylic acid isolation but requires careful handling of peroxides.

Reaction Engineering & Workflow Visualization

The following diagram illustrates the synthetic logic and downstream utility of Ethyl 2-hydroxy-3-methoxybenzoate.

G Start o-Vanillic Acid (Precursor) Product Ethyl 2-hydroxy-3-methoxybenzoate (Target Scaffold) Start->Product Fischer Esterification Reagents EtOH, H2SO4 Reflux, 8h Reagents->Product App1 Alibendol Synthesis (Allylation & Amidation) Product->App1 Allyl Bromide / K2CO3 App2 Benzofuranone Derivatives Product->App2 Cyclization App3 Coordination Ligands (Hydrazones) Product->App3 Hydrazine Hydrate

Caption: Synthetic workflow from o-vanillic acid to the ethyl ester and its divergence into pharmaceutical applications.

Reactivity & Applications

Synthesis of Alibendol

The primary pharmaceutical application of this ester is as the starting material for Alibendol .

  • Mechanism: The phenol at position 2 is alkylated with allyl bromide (Williamson ether synthesis). The ester is then converted to an amide using ethanolamine.

  • Key Insight: The intramolecular H-bond in the starting material (Ethyl 2-hydroxy-3-methoxybenzoate) lowers the nucleophilicity of the phenol. Therefore, a strong base (e.g., K₂CO₃ in Acetone or NaH in DMF) is required to break the H-bond and form the phenoxide for alkylation.

Electrophilic Aromatic Substitution

The C5 position (para to the hydroxyl) is the most activated site for electrophilic attack (e.g., nitration, halogenation).

  • Regioselectivity: The -OH and -OMe groups direct ortho/para. Since C2 is occupied and C6 is sterically hindered by the ester, C5 is the kinetic product site.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant).

  • Storage: Store in a cool, dry place. The ester is stable but can hydrolyze back to the acid if exposed to moisture and heat over prolonged periods.

  • Handling: Use standard PPE (Gloves, Goggles). Avoid inhalation of dust if recrystallized.

References

  • Chemical Identity & CAS: Molbase. Ethyl 2-hydroxy-3-methoxybenzoate Properties and CAS 35030-98-9. Link

  • NMR Data & Characterization: Zhang, W., et al.[3] "A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3." Journal of Chemical Research, 2010, 223.[2] Link

  • Synthesis of Alibendol: Patent KR20040038526A. "Process for preparing Alibendol." (Describes the use of the ethyl ester intermediate). Link

  • Physical Properties: GuideChem. Ethyl 2-hydroxy-3-methoxybenzoate Chemical Properties. Link

Sources

"Ethyl 2-hydroxy-3-methoxybenzoate" CAS number and physical constants

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 2-hydroxy-3-methoxybenzoate

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-hydroxy-3-methoxybenzoate, an important organic synthesis intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the compound's core physical and chemical properties, a detailed experimental protocol for its synthesis, methods for its structural characterization, its applications, and essential safety and handling protocols. The information is grounded in authoritative sources to ensure scientific integrity and practical utility.

Chemical Identity and Physical Properties

Ethyl 2-hydroxy-3-methoxybenzoate, also known as ethyl o-vanillate, is an aromatic ester. Its structure features a benzene ring substituted with a hydroxyl, a methoxy, and an ethyl carboxylate group at positions 2, 3, and 1, respectively. This substitution pattern makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry[1].

Understanding the physical constants of a compound is critical for its handling, purification, and use in reactions. The key properties of Ethyl 2-hydroxy-3-methoxybenzoate are summarized below.

PropertyValueSource(s)
CAS Number 7335-26-4[2]
Molecular Formula C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [4]
Appearance Colorless to pale yellow liquid or solid[5]
Boiling Point Data not consistently available; related isomers have high boiling points
Solubility Insoluble in water; Soluble in ethanol[5]
LogP (Octanol/Water) 2.44[2]

Synthesis and Purification: A Laboratory Protocol

The synthesis of Ethyl 2-hydroxy-3-methoxybenzoate is typically achieved via Fischer esterification of 2-hydroxy-3-methoxybenzoic acid with ethanol in the presence of an acid catalyst. This method is a cornerstone of organic synthesis, valued for its directness and use of readily available materials.

Causality in Experimental Design

The choice of an acid catalyst (like sulfuric acid) is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the ethanol. An excess of ethanol is often used to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. The work-up procedure, involving a sodium bicarbonate wash, is designed to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-methoxybenzoic acid (10.0 g, 59.5 mmol).

  • Reagent Addition: Add 50 mL of absolute ethanol to the flask, followed by the slow, careful addition of concentrated sulfuric acid (1 mL) as the catalyst.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 50 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize acids), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 2-hydroxy-3-methoxybenzoate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final, high-purity compound. A similar purification process is described for the methyl ester analogue[1].

Synthesis Workflow Diagramdot

// Nodes Start [label="Starting Materials\n(2-hydroxy-3-methoxybenzoic acid,\nEthanol, H₂SO₄)"]; Reaction [label="Fischer Esterification\n(Reflux, 4-6h)"]; Workup [label="Work-up\n(Solvent Removal,\nExtraction, Washing)"]; Purification [label="Purification\n(Vacuum Distillation or\nColumn Chromatography)"]; Product [label="Final Product\n(Ethyl 2-hydroxy-3-methoxybenzoate)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label=" Mixing"]; Reaction -> Workup [label=" Cooling"]; Workup -> Purification [label=" Crude Product"]; Purification -> Product [label=" Pure Product"]; }

Sources

Spectroscopic Elucidation of Ethyl Hydroxy Methoxybenzoates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis of the Spectroscopic Signatures of Substituted Benzoic Acid Esters for Application in Pharmaceutical and Flavor Chemistry

Introduction

Ethyl 2-hydroxy-3-methoxybenzoate, and its isomers, are integral scaffolds in the development of novel pharmaceutical agents and are key components in the flavor and fragrance industry. A thorough understanding of their molecular structure and purity is paramount for both regulatory compliance and ensuring efficacy and safety in their final applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the unambiguous structural elucidation and characterization of these molecules.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectroscopic data associated with this class of compounds. Due to the limited availability of published, peer-reviewed spectroscopic data for Ethyl 2-hydroxy-3-methoxybenzoate, this guide will utilize the well-documented data of its close structural isomer, Ethyl 4-hydroxy-3-methoxybenzoate (Ethyl Vanillate) , as a representative example. The principles of spectral interpretation and the experimental methodologies detailed herein are directly applicable to the analysis of Ethyl 2-hydroxy-3-methoxybenzoate and other related substituted benzoic acid esters.

Molecular Structure and Spectroscopic Correlation

The precise arrangement of functional groups on the benzene ring dictates the unique spectroscopic fingerprint of each isomer. Understanding the interplay between the hydroxyl, methoxy, and ethyl ester substituents is crucial for accurate spectral interpretation.

Caption: Molecular Structure of Ethyl 4-hydroxy-3-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The proton NMR spectrum of Ethyl 4-hydroxy-3-methoxybenzoate provides a clear signature of its constituent protons. The chemical shifts, multiplicities, and coupling constants are indicative of the electronic environment and neighboring protons.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-OCH₂CH₃~1.38Triplet3H
-OCH₃~3.92Singlet3H
-OCH₂CH₃~4.31Quartet2H
Phenolic -OH~6.17Singlet1H
Aromatic H (H-5)~6.98Doublet1H
Aromatic H (H-2)~7.54Doublet1H
Aromatic H (H-6)~7.59Doublet of doublets1H

Data sourced from the Human Metabolome Database (HMDB) as cited in PubChem.[1]

Interpretation:

  • Ethyl Ester Group: The ethyl group of the ester functionality gives rise to a characteristic triplet at ~1.38 ppm for the methyl protons and a quartet at ~4.31 ppm for the methylene protons, with a typical coupling constant of ~7 Hz.

  • Methoxy Group: The three protons of the methoxy group appear as a sharp singlet at ~3.92 ppm, indicating no adjacent protons.

  • Aromatic Protons: The aromatic protons exhibit distinct signals based on their position relative to the electron-donating hydroxyl and methoxy groups and the electron-withdrawing ester group. The proton ortho to the hydroxyl group (H-5) is the most shielded, appearing furthest upfield. The protons ortho and para to the ester group (H-2 and H-6) are deshielded and appear further downfield. The splitting patterns (doublets and doublet of doublets) arise from coupling with neighboring aromatic protons.

  • Phenolic Proton: The hydroxyl proton appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon AssignmentChemical Shift (δ, ppm)
-OCH₂C H₃~14.41
-OC H₃~56.07
-OC H₂CH₃~60.87
Aromatic C-5~111.93
Aromatic C-2~114.25
Aromatic C-1~122.56
Aromatic C-6~124.17
Aromatic C-4 (C-OH)~146.39
Aromatic C-3 (C-OCH₃)~150.21
C =O (Ester)~166.63

Data sourced from the Human Metabolome Database (HMDB) as cited in PubChem.[1]

Interpretation:

  • Aliphatic Carbons: The methyl and methylene carbons of the ethyl ester and the methoxy carbon appear in the upfield region of the spectrum.

  • Aromatic Carbons: The six aromatic carbons give rise to distinct signals in the range of ~111-151 ppm. The carbons directly attached to the oxygen atoms (C-3 and C-4) are the most deshielded.

  • Carbonyl Carbon: The ester carbonyl carbon appears at the most downfield chemical shift (~166.63 ppm) due to the strong deshielding effect of the double-bonded oxygen.

Experimental Protocol: NMR Spectroscopy

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 4-hydroxy-3-methoxybenzoate will display characteristic absorption bands corresponding to its key functional groups.

Functional GroupWavenumber (cm⁻¹)Description
O-H (Phenolic)3500 - 3200Broad absorption due to hydrogen bonding
C-H (Aromatic)3100 - 3000Sharp, medium intensity absorptions
C-H (Aliphatic)3000 - 2850Sharp absorptions from ethyl & methoxy groups
C=O (Ester)~1710 - 1680Strong, sharp absorption
C=C (Aromatic)1600 - 1450Multiple sharp absorptions
C-O (Ester & Ether)1300 - 1000Strong, characteristic absorptions

Interpretation:

The presence of a broad band in the 3500-3200 cm⁻¹ region is a clear indication of the phenolic hydroxyl group. A strong, sharp peak around 1700 cm⁻¹ is characteristic of the ester carbonyl stretch. The region between 1300 and 1000 cm⁻¹ will show strong C-O stretching vibrations from both the ester and the methoxy ether linkage.

Experimental Protocol: IR Spectroscopy

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For Ethyl 4-hydroxy-3-methoxybenzoate, the molecular weight is 196.20 g/mol .[1]

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 196 corresponding to the intact molecule.

  • Loss of Ethoxy Group (-OCH₂CH₃): A fragment at m/z = 151 resulting from the cleavage of the ester's ethoxy group. This is often a prominent peak.

  • Loss of Ethyl Group (-CH₂CH₃): A fragment at m/z = 167.

  • Decarbonylation of the M-ethoxy fragment: Loss of CO from the m/z 151 fragment to give a peak at m/z = 123.

Fragmentation_Pathway M [M]⁺˙ m/z = 196 M_minus_OEt [M - OCH₂CH₃]⁺ m/z = 151 M->M_minus_OEt - •OCH₂CH₃ M_minus_Et [M - CH₂CH₃]⁺˙ m/z = 167 M->M_minus_Et - •CH₂CH₃ Fragment_123 [C₇H₇O₂]⁺ m/z = 123 M_minus_OEt->Fragment_123 - CO

Caption: Proposed mass spectrometry fragmentation pathway for Ethyl 4-hydroxy-3-methoxybenzoate.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates components of a mixture before they are introduced into the mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 280 °C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 4-hydroxy-3-methoxybenzoate, as illustrated through the detailed examination of its isomer Ethyl Vanillate, underscores the power of modern analytical techniques in molecular characterization. The combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for the unambiguous determination of the structure and purity of substituted benzoic acid esters. The methodologies and interpretative frameworks presented in this guide serve as a robust foundation for researchers in pharmaceutical development, quality control, and the chemical sciences, enabling confident and accurate characterization of these important chemical entities.

References

  • PubChem. Ethyl vanillate. National Center for Biotechnology Information. [Link]

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Introduction: Understanding the Significance of Solubility for Ethyl 2-Hydroxy-3-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Ethyl 2-Hydroxy-3-Methoxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-hydroxy-3-methoxybenzoate, a substituted benzoic acid ester, presents a molecular architecture of interest in various chemical and pharmaceutical contexts. Its utility in synthesis, formulation, and as a potential bioactive agent is intrinsically linked to its solubility profile in different organic solvents. A comprehensive understanding of its solubility is paramount for researchers and drug development professionals, as it governs critical parameters such as reaction kinetics, purification strategies, and the bioavailability of potential therapeutic agents.

This technical guide provides a detailed exploration of the solubility of Ethyl 2-hydroxy-3-methoxybenzoate. In the absence of extensive empirical data in publicly available literature, this document will focus on the theoretical principles governing its solubility, followed by a robust, step-by-step experimental protocol for its accurate determination. This approach is designed to empower researchers with the foundational knowledge and practical methodology to assess the solubility of this compound in their laboratories.

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of Ethyl 2-hydroxy-3-methoxybenzoate, we must first analyze its molecular structure and inherent physicochemical properties.

Molecular Structure and Physicochemical Properties of Ethyl 2-hydroxy-3-methoxybenzoate

  • Polarity: The molecule possesses both polar and non-polar regions. The ester group (-COOEt), the hydroxyl group (-OH), and the methoxy group (-OCH3) are polar, capable of engaging in dipole-dipole interactions. The benzene ring and the ethyl group, on the other hand, are non-polar. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms in the hydroxyl, methoxy, and ester groups can act as hydrogen bond acceptors. The ability to form hydrogen bonds is a significant contributor to solubility in protic solvents.

  • Molecular Weight: The molecular weight of Ethyl 2-hydroxy-3-methoxybenzoate is approximately 196.20 g/mol .[1] While not excessively large, its size will influence its ability to be solvated.

Predicted Solubility in Different Classes of Organic Solvents

Based on the structural analysis, we can predict the likely solubility of Ethyl 2-hydroxy-3-methoxybenzoate in various organic solvents:

Solvent Class Representative Solvents Predicted Solubility Rationale
Polar Protic Methanol, Ethanol, IsopropanolHighThese solvents can engage in hydrogen bonding with the hydroxyl and ester groups of the solute, and their polarity is well-matched.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Moderate to HighThese solvents are polar and can participate in dipole-dipole interactions. DMSO is a particularly strong solvent for a wide range of organic molecules.
Non-Polar Hexane, Toluene, Diethyl EtherLow to ModerateThe non-polar benzene ring and ethyl group will have favorable interactions with these solvents, but the polar functional groups will be less effectively solvated, likely limiting overall solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[2][3] This technique is straightforward and reliable for generating accurate solubility data.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess Ethyl 2-hydroxy-3-methoxybenzoate mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Prepare a known volume of the organic solvent prep_solvent->mix shake Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-72h) mix->shake centrifuge Centrifuge the sample to pellet undissolved solid shake->centrifuge filter Filter the supernatant through a syringe filter (e.g., 0.22 µm) centrifuge->filter dilute Dilute an aliquot of the filtrate with a suitable solvent filter->dilute analyze Quantify the concentration using a validated analytical method (e.g., HPLC, UV-Vis) dilute->analyze

Caption: Workflow for determining the equilibrium solubility of Ethyl 2-hydroxy-3-methoxybenzoate.

Detailed Step-by-Step Protocol

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Ethyl 2-hydroxy-3-methoxybenzoate into a series of glass vials. An excess is critical to ensure that a saturated solution is achieved.[4]

    • Add a precise volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically at 25°C or 37°C for pharmaceutical applications.[2][5]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[2][5] It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[5]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker.

    • Allow the vials to stand undisturbed to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials.[3]

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining microparticles. This step is crucial to prevent artificially high solubility readings.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of Ethyl 2-hydroxy-3-methoxybenzoate in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[6]

    • Prepare a calibration curve using known concentrations of Ethyl 2-hydroxy-3-methoxybenzoate to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.[5]

Conclusion

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Procedure for Determining Solubility of Organic Compounds - Scribd. (n.d.).
  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
  • Solubility test for Organic Compounds. (2024, September 24).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • Summary of solubility measurement protocols of each company before harmonization. (n.d.).
  • Annex 4 - World Health Organization (WHO). (n.d.).
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
  • Solubility of Organic Compounds - Chemistry. (2023, August 31).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Ethyl 2-hydroxy-5-methoxybenzoate | C10H12O4 | CID 89832 - PubChem - NIH. (n.d.).

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Potential biological activities of "Ethyl 2-hydroxy-3-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Activities of Ethyl 2-hydroxy-3-methoxybenzoate

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethyl 2-hydroxy-3-methoxybenzoate, a derivative of salicylic acid, represents a compelling yet underexplored molecule in the landscape of pharmacologically active compounds. While direct research on this specific ester is limited, its structural motifs—a salicylate core, a methoxy group, and an ethyl ester—are present in a wide array of molecules with established biological activities. This technical guide synthesizes existing research on structurally analogous compounds to build a predictive framework for the potential therapeutic applications of Ethyl 2-hydroxy-3-methoxybenzoate. We will delve into the theoretical basis for its potential antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. Furthermore, this guide provides detailed, field-proven experimental protocols for researchers to systematically investigate these hypotheses. Our objective is to provide a comprehensive roadmap for the scientific community to unlock the full therapeutic potential of this promising compound.

Introduction: The Scientific Rationale for Investigating Ethyl 2-hydroxy-3-methoxybenzoate

Ethyl 2-hydroxy-3-methoxybenzoate, also known as Ethyl 3-methoxysalicylate, is an aromatic ester. Its core, salicylic acid, is a well-known non-steroidal anti-inflammatory drug (NSAID). The addition of a methoxy group and the esterification of the carboxylic acid can significantly alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity.

The presence of both a hydroxyl and a methoxy group on the benzene ring is a common feature in many natural products and synthetic compounds with significant bioactivity.[1][2] For instance, the interplay between these groups can be crucial for antioxidant and cytotoxic effects.[1] This guide will explore the potential of Ethyl 2-hydroxy-3-methoxybenzoate in several key therapeutic areas based on a comprehensive analysis of related structures.

Potential Antioxidant Activity

The phenolic hydroxyl group in Ethyl 2-hydroxy-3-methoxybenzoate is a key structural feature that suggests potential antioxidant activity. Phenolic compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS). The position of the methoxy group relative to the hydroxyl group can influence this activity.[3][4]

Proposed Mechanism of Action

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby stabilizing the radical. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron around the aromatic ring. The methoxy group, being an electron-donating group, can further enhance the stability of this radical, potentially increasing the compound's antioxidant capacity.[3]

Antioxidant Mechanism Ethyl 2-hydroxy-3-methoxybenzoate Ethyl 2-hydroxy-3-methoxybenzoate Phenoxyl Radical Phenoxyl Radical Ethyl 2-hydroxy-3-methoxybenzoate->Phenoxyl Radical + R• RH Neutralized Radical Resonance Structures Resonance Structures Phenoxyl Radical->Resonance Structures Stabilization R• Free Radical

Caption: Proposed free radical scavenging mechanism.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common in vitro method to assess antioxidant activity.

Materials:

  • Ethyl 2-hydroxy-3-methoxybenzoate

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of Ethyl 2-hydroxy-3-methoxybenzoate in methanol.

  • Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound or control to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation:

CompoundIC50 (µg/mL)
Ethyl 2-hydroxy-3-methoxybenzoateTBD
Ascorbic Acid (Control)TBD

Potential Anti-inflammatory Activity

The salicylate backbone of Ethyl 2-hydroxy-3-methoxybenzoate strongly suggests potential anti-inflammatory properties. Salicylates are known to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. Structurally related compounds like ethyl-p-methoxycinnamate have demonstrated anti-inflammatory effects.[5][6][7]

Proposed Mechanism of Action

The primary proposed mechanism is the inhibition of COX-1 and COX-2 enzymes. Additionally, the compound may modulate inflammatory signaling pathways such as the NF-κB pathway.[8] The methoxy and ethyl ester groups may influence the compound's binding affinity to the active site of COX enzymes and its cellular uptake.

Anti-inflammatory Pathway cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade LPS LPS NF-κB NF-κB LPS->NF-κB COX-2 COX-2 LPS->COX-2 Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Upregulates Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesizes Ethyl 2-hydroxy-3-methoxybenzoate Ethyl 2-hydroxy-3-methoxybenzoate Ethyl 2-hydroxy-3-methoxybenzoate->NF-κB Inhibits Ethyl 2-hydroxy-3-methoxybenzoate->COX-2 Inhibits

Caption: Potential anti-inflammatory signaling pathways.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Ethyl 2-hydroxy-3-methoxybenzoate

  • Dexamethasone (positive control)

  • Griess Reagent

  • MTT assay kit for cytotoxicity

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Ethyl 2-hydroxy-3-methoxybenzoate or dexamethasone for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • After incubation, collect the cell culture supernatant to measure nitric oxide (NO) production using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Perform an MTT assay on the remaining cells to assess cell viability and rule out cytotoxic effects.

  • Quantify the amount of nitrite, a stable product of NO, by comparing the absorbance to a sodium nitrite standard curve.

Data Presentation:

TreatmentConcentrationNitrite Concentration (µM)Cell Viability (%)
Control-TBD100
LPS (1 µg/mL)-TBDTBD
Ethyl 2-hydroxy-3-methoxybenzoate + LPSTBDTBDTBD
Dexamethasone + LPSTBDTBDTBD

Potential Antimicrobial Activity

Phenolic compounds and their derivatives are widely recognized for their antimicrobial properties.[9] The hydroxyl group and the overall lipophilicity of the molecule, enhanced by the ethyl ester and methoxy group, could enable it to disrupt microbial cell membranes. Related compounds like 2-hydroxy-4-methoxybenzaldehyde have shown antibacterial and antifungal activity.[9][10]

Proposed Mechanism of Action

The proposed mechanism involves the disruption of the microbial cell membrane integrity, leading to the leakage of intracellular components. The compound might also interfere with microbial enzymes and protein function.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Ethyl 2-hydroxy-3-methoxybenzoate

  • Standard antibiotics/antifungals (e.g., Gentamicin, Amphotericin B)

  • 96-well microplates

Procedure:

  • Prepare a twofold serial dilution of Ethyl 2-hydroxy-3-methoxybenzoate in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the inoculum to each well.

  • Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

  • To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates.

  • The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Data Presentation:

MicroorganismMIC (µg/mL)MBC (µg/mL)
S. aureusTBDTBD
E. coliTBDTBD
C. albicansTBDTBD

Potential Anticancer Activity

Many phenolic compounds, including those with methoxy and hydroxyl substitutions, have demonstrated cytotoxic activity against various cancer cell lines.[1][2][11] The synergistic effect of these functional groups can play a role in inducing apoptosis and inhibiting cancer cell proliferation.[1]

Proposed Mechanism of Action

The potential anticancer mechanism could involve the induction of apoptosis through the modulation of key signaling pathways, such as the AKT pathway.[11] The compound might also interfere with the cell cycle, leading to cell cycle arrest.

Anticancer Workflow Start Start MTT Assay Cell Viability Assay (MTT) Start->MTT Assay Apoptosis Assay Apoptosis Assay (Annexin V/PI) MTT Assay->Apoptosis Assay If cytotoxic Cell Cycle Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay->Cell Cycle Analysis Western Blot Mechanism Study (Western Blot) Cell Cycle Analysis->Western Blot End End Western Blot->End

Caption: Experimental workflow for anticancer evaluation.

Experimental Protocol: In Vitro Cytotoxicity against Cancer Cell Lines

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Normal cell line (e.g., NIH/3T3 fibroblasts) for selectivity assessment[11]

  • Appropriate cell culture medium and supplements

  • Ethyl 2-hydroxy-3-methoxybenzoate

  • Doxorubicin (positive control)

  • MTT assay kit

Procedure:

  • Seed the cancer and normal cells in 96-well plates and allow them to attach.

  • Treat the cells with various concentrations of Ethyl 2-hydroxy-3-methoxybenzoate or doxorubicin for 48 or 72 hours.

  • After the treatment period, perform the MTT assay to determine cell viability.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

Cell LineIC50 (µM)
MCF-7TBD
A549TBD
NIH/3T3TBD

Pharmacokinetics and Toxicology: A Preliminary Outlook

While no specific data exists for Ethyl 2-hydroxy-3-methoxybenzoate, information on related compounds like ethyl benzoate can provide some initial insights. Ethyl benzoate is expected to be absorbed through oral, dermal, and inhalation routes.[12] It is likely to be hydrolyzed to 2-hydroxy-3-methoxybenzoic acid and ethanol.[12] The benzoic acid moiety would then likely be conjugated and excreted renally.[12]

A crucial first step in the preclinical evaluation would be to perform in vitro metabolism studies using liver microsomes and in vivo pharmacokinetic studies in animal models. Acute and chronic toxicity studies will also be essential to establish a safety profile.

Conclusion and Future Directions

Ethyl 2-hydroxy-3-methoxybenzoate is a molecule of significant interest due to its structural similarity to a variety of bioactive compounds. The scientific rationale for investigating its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties is strong. This guide provides a foundational framework and detailed experimental protocols for researchers to systematically evaluate these potential activities. Future research should focus on a comprehensive screening of these properties, followed by more in-depth mechanistic studies for any confirmed activities. Furthermore, derivatization of the parent molecule could lead to the discovery of even more potent and selective therapeutic agents.

References

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025). Source Not Available. 1

  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014). Source Not Available. 13

  • Ethyl benzoate - Registration Dossier - ECHA. ECHA. 12

  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. 14

  • Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | CID 15480330. PubChem. 15

  • Ethyl 2-hydroxy-5-methoxybenzoate | C10H12O4 | CID 89832. PubChem. 16

  • RIFM fragrance ingredient safety assessment, ethyl 2-methoxybenzoate, CAS Registry Number 7335-26-4. PubMed. 17

  • 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Semantic Scholar. 18

  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. ResearchGate. 2

  • Ethyl 4-hydroxy-3-methoxybenzoate - Safety Data Sheet. ChemicalBook. 19

  • 4-hydroxy-3-methoxybenzoic acid. Flavor Extract Manufacturers Association (FEMA). 20

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PMC. 3

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. 21

  • Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. PMC. 11

  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. 10

  • Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172). FooDB. 22

  • Metabolism and disposition of 2-ethylhexyl-p-methoxycinnamate following oral gavage and dermal exposure in Harlan Sprague Dawley rats and B6C3F1/N mice and in hepatocytes in vitro. PubMed. 23

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC. 24

  • Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP. ResearchGate. 25

  • Ethyl 2-hydroxy-3-methoxypropanoate (C6H12O4). PubChemLite. 26

  • Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. MDPI. 9

  • Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. MDPI. 5

  • Lamellar Liquid Crystal Improves the Skin Retention of 3-O-Ethyl-Ascorbic Acid and Potassium 4-Methoxysalicylate In Vitro and In Vivo for Topical Preparation. PubMed.

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. 27

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. 28

  • Radiomodifying action, Pharmacokinetic and Biodistribution of Ethyl 3, 4, 5-trihydroxybenzoate-Implication in development of radiomitigator. PMC. 29

  • In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. ResearchGate. 30

  • The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'. PubMed. 8

  • Antioxidant activities of Lampaya medicinalis extracts and their main chemical constituents. Source Not Available. 31

  • Ethylene Induction of Non-Enzymatic Metabolic Antioxidants in Matricaria chamomilla. Source Not Available. 32

  • Ethyl-p-methoxycinnamate Isolated From Kaempferia Galanga Inhibits Inflammation by Suppressing interleukin-1, Tumor Necrosis factor-α, and Angiogenesis by Blocking Endothelial Functions. PubMed. 6

  • Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. PMC. 7

  • NTP Technical Report on the Toxicity Studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. PubMed. 33

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. 4

  • ethyl 3,4-dihydroxybenzoate anti-inflammatory effects vs standard treatments. Smolecule. 34

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Technical Guide: Ethyl 2-hydroxy-3-methoxybenzoate as a Strategic Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Ethyl 2-hydroxy-3-methoxybenzoate" as a precursor in organic synthesis Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 2-hydroxy-3-methoxybenzoate (CAS: 10259-17-3), also known as ethyl o-vanillate , is a specialized phenolic ester derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Unlike its ubiquitous isomer ethyl vanillate (4-hydroxy-3-methoxy), this ortho-isomer possesses a unique substitution pattern that makes it a critical scaffold for synthesizing fused heterocycles and specific pharmaceutical agents.

This guide details the synthetic utility of ethyl 2-hydroxy-3-methoxybenzoate, focusing on its role as a precursor for the antispasmodic drug Alibendol and its versatility in constructing 8-substituted chromone and benzofuran libraries.

Chemical Profile & Structural Significance[1][2][3]

PropertySpecification
IUPAC Name Ethyl 2-hydroxy-3-methoxybenzoate
Common Name Ethyl o-vanillate; Ethyl 3-methoxysalicylate
CAS Number 10259-17-3
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Key Moiety Ortho-hydroxy ester (Salicylate motif) with meta-methoxy group

Structural Utility: The molecule features a "push-pull" electronic system. The C2-hydroxyl group forms a strong intramolecular hydrogen bond with the C1-ester carbonyl, activating the ring for electrophilic substitution at the C5 position (para to the hydroxyl). Simultaneously, the C3-methoxy group provides steric bulk and electron donation, directing subsequent cyclizations towards the formation of 8-methoxy-substituted heterocycles—a privileged scaffold in medicinal chemistry.

Core Synthesis: Preparation of the Precursor[1]

The synthesis of ethyl 2-hydroxy-3-methoxybenzoate is typically achieved via the oxidative esterification of o-vanillin, avoiding the need for the less accessible 3-methoxysalicylic acid starting material.

Protocol A: Oxidative Esterification (Catalytic Route)

This modern approach utilizes vanadium pentoxide (


) to catalyze the oxidation of the aldehyde directly to the ester in the presence of hydrogen peroxide and ethanol.
  • Reagents: o-Vanillin (1.0 eq),

    
     (0.05 eq), 
    
    
    
    (30% aq, 4.0 eq), Ethanol (solvent/reactant).
  • Conditions: Reflux (0-60°C controlled), 4-6 hours.

  • Mechanism: Peroxovanadium species oxidize the hemiacetal intermediate formed between the aldehyde and ethanol.

  • Yield: Typically 85-92%.

Protocol B: Classical Silver Oxide Oxidation
  • Reagents: o-Vanillin,

    
    , Ethanol.
    
  • Note: While historically significant (cited in early Alibendol patents), this method is less atom-efficient and more expensive than the vanadium route.

Primary Pharmaceutical Application: Synthesis of Alibendol

The most commercially significant application of ethyl 2-hydroxy-3-methoxybenzoate is its role as the key intermediate for Alibendol (an antispasmodic/choleretic agent). The synthesis exploits the activated C5 position for allylation.

Reaction Pathway[5][6][7][8][9][10][11][12]
  • Precursor Formation: o-Vanillin

    
     Ethyl 2-hydroxy-3-methoxybenzoate.
    
  • C-Allylation: The ester undergoes C-alkylation (or O-alkylation followed by Claisen rearrangement) with allyl bromide to introduce a 2-propenyl group at the C5 position.

  • Amidation: The ethyl ester is converted to the hydroxyethyl amide via nucleophilic acyl substitution with ethanolamine.

Experimental Workflow: Alibendol Synthesis

Step 1: C5-Allylation

  • Reactants: Ethyl 2-hydroxy-3-methoxybenzoate, Allyl bromide,

    
     (base).
    
  • Solvent: Acetone or DMF.

  • Conditions: Reflux for 12-24 hours.

  • Product: Ethyl 2-hydroxy-3-methoxy-5-(2-propenyl)benzoate.

  • Technical Insight: The para position to the hydroxyl (C5) is highly nucleophilic. While O-alkylation is a competing reaction, high temperatures and specific bases favor the thermodynamic C-alkylated product (or facilitate the Claisen rearrangement if O-allylation occurs first).

Step 2: Amidation

  • Reactants: C5-Allyl intermediate, Ethanolamine (excess).

  • Conditions: Heat to 100-110°C (neat or in high-boiling solvent like toluene).

  • Purification: Crystallization from benzene/ethanol.

  • Final Product: Alibendol (2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide).

Alibendol_Synthesis Vanillin o-Vanillin (Starting Material) Ester Ethyl 2-hydroxy-3-methoxybenzoate (The Precursor) Vanillin->Ester Oxidative Esterification (V2O5, H2O2, EtOH) Allyl 5-Allyl Intermediate (Ethyl 2-hydroxy-3-methoxy-5-(2-propenyl)benzoate) Ester->Allyl Allylation (Allyl Bromide, K2CO3) Alibendol Alibendol (Final API) Allyl->Alibendol Amidation (Ethanolamine, 110°C)

Figure 1: Linear synthetic pathway for Alibendol utilizing Ethyl 2-hydroxy-3-methoxybenzoate as the central pivot.

Divergent Applications: Heterocycle Construction

Beyond Alibendol, this precursor is invaluable for generating 8-methoxy-chromones and benzofurans , which are scaffolds for flavonoid analogs and kinase inhibitors.

A. Synthesis of 8-Methoxy-chromones

The ortho-hydroxy ester moiety is a classic setup for the Kostanecki-Robinson reaction or Claisen condensations.

  • Mechanism: Condensation of the acetylated phenol (or reaction with an external active methylene) followed by cyclization.

  • Target: 8-Methoxy-4-chromanone.

  • Significance: The 8-methoxy group (derived from the 3-methoxy of the precursor) often enhances metabolic stability and bioavailability in flavonoid drugs compared to their unsubstituted analogs.

B. Synthesis of Benzofurans
  • Pathway: O-alkylation of the phenol with

    
    -halo ketones or esters, followed by intramolecular aldol condensation (Rap-Stoermer type cyclization).
    
  • Target: 7-Methoxybenzofuran-2-carboxylates.

Divergent_Synthesis Precursor Ethyl 2-hydroxy-3-methoxybenzoate Alibendol Alibendol (Antispasmodic) Precursor->Alibendol 1. C-Allylation 2. Amidation Chromone 8-Methoxy-chromones (Flavonoid Analogs) Precursor->Chromone Claisen Condensation (with Active Methylene) Benzofuran 7-Methoxybenzofurans (Bioactive Scaffolds) Precursor->Benzofuran O-Alkylation + Intramolecular Cyclization

Figure 2: Divergent synthetic utility of the precursor in medicinal chemistry.

Safety & Handling

  • Hazards: Ethyl 2-hydroxy-3-methoxybenzoate is generally classified as an irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Storage: Store in a cool, dry place. The phenolic hydroxyl group makes it susceptible to oxidation over long periods; inert atmosphere (Ar/N2) is recommended for long-term storage.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (which will hydrolyze the ester).

References

  • Title: Process for preparing Alibendol (Patent KR20040038526A).
  • Oxidative Esterification

    • Title: Ester synthesis by oxidative esterific
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Chemical Identity

    • Title: Ethyl 2-hydroxy-3-methoxybenzo
    • Source: PubChem / GuideChem.
    • URL:[Link]

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of Ethyl 2-hydroxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Ethyl 2-hydroxy-3-methoxybenzoate, a significant aromatic ester in the landscape of organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical considerations underpinning the laboratory-scale production and validation of this compound.

Introduction and Significance

Ethyl 2-hydroxy-3-methoxybenzoate, also known as o-Vanillic acid ethyl ester, is a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. Its molecular structure, featuring a hydroxyl group, a methoxy group, and an ethyl ester on a benzene ring, provides multiple reactive sites for further chemical transformations. Understanding its synthesis and characterization is crucial for its effective utilization in research and development. A Korean patent describes its use as an intermediate in the synthesis of Alibendol, a choleretic and antispasmodic drug, highlighting its relevance in medicinal chemistry[1].

Synthesis Methodology: Esterification of 2-hydroxy-3-methoxybenzaldehyde

The synthesis of Ethyl 2-hydroxy-3-methoxybenzoate can be effectively achieved through the direct esterification of 2-hydroxy-3-methoxybenzaldehyde. A notable method involves the use of silver oxide as a promoter for the reaction between the aldehyde and ethanol[1]. This approach is advantageous as it proceeds under relatively mild conditions.

Causality of Experimental Choices

The selection of 2-hydroxy-3-methoxybenzaldehyde as the starting material is strategic due to its commercial availability and the presence of the key functional groups. The use of silver oxide (Ag₂O) as a mild oxidizing agent and a promoter for esterification is a key aspect of this synthesis. It facilitates the conversion of the aldehyde to a carboxylic acid derivative in situ, which then undergoes esterification with ethanol. This one-pot approach enhances the efficiency of the synthesis.

Detailed Experimental Protocol

Materials:

  • 2-hydroxy-3-methoxybenzaldehyde

  • Anhydrous Ethanol (EtOH)

  • Silver (I) oxide (Ag₂O)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-3-methoxybenzaldehyde in an excess of anhydrous ethanol.

  • To this solution, add silver (I) oxide in a stoichiometric amount.

  • The reaction mixture is then heated to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the solid silver residues are removed by filtration.

  • The ethanolic solution is concentrated under reduced pressure to yield the crude product.

  • The crude product is then subjected to a workup procedure involving extraction with diethyl ether and washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude Ethyl 2-hydroxy-3-methoxybenzoate.

Isolation and Purification

Purification of the crude product is essential to obtain Ethyl 2-hydroxy-3-methoxybenzoate of high purity, suitable for subsequent applications. Column chromatography is the method of choice for this purpose.

Column Chromatography Protocol
  • A silica gel column is prepared using a slurry of silica gel in a non-polar solvent such as hexane.

  • The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

  • The adsorbed sample is then carefully loaded onto the top of the prepared column.

  • The column is eluted with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to facilitate the separation of the desired product from any unreacted starting material and byproducts.

  • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • The fractions containing the pure Ethyl 2-hydroxy-3-methoxybenzoate are combined, and the solvent is removed under reduced pressure to yield the purified product as a solid.

Analytical Characterization

The identity and purity of the synthesized Ethyl 2-hydroxy-3-methoxybenzoate are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (200 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals that confirm the structure of the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.34Triplet (t)3H-CH₂CH
3.86Singlet (s)3H-OCH
4.32Quartet (q)2H-CH ₂CH₃
6.74Triplet (t)1HAromatic CH
~7.1-7.4Multiplet (m)2HAromatic CH
~10.5Singlet (s)1HAr-OH

Note: The exact chemical shifts for the aromatic protons may vary slightly. The provided data from a research article confirms the key proton signals for the ethyl and methoxy groups[2].

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (phenolic)
~2980C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (ester and ether)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For Ethyl 2-hydroxy-3-methoxybenzoate (C₁₀H₁₂O₄), the expected molecular weight is 196.20 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺) at m/z = 196.

Visualization of the Synthesis and Characterization Workflow

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 2-hydroxy-3-methoxybenzaldehyde + Ethanol B Reaction with Ag₂O A->B C Crude Product B->C D Column Chromatography C->D E Pure Ethyl 2-hydroxy-3-methoxybenzoate D->E F ¹H NMR E->F G IR Spectroscopy E->G H Mass Spectrometry E->H

Caption: Workflow for the synthesis, purification, and characterization of Ethyl 2-hydroxy-3-methoxybenzoate.

Conclusion

This guide has detailed a reliable method for the synthesis, isolation, and characterization of Ethyl 2-hydroxy-3-methoxybenzoate. The presented protocols and analytical data provide a solid foundation for researchers and scientists working with this versatile chemical intermediate. The self-validating nature of the described workflow, from synthesis to comprehensive characterization, ensures the integrity of the final product for its intended applications in organic synthesis and drug development.

References

  • Du, Z.-T., Lu, J., Yu, H.-R., & Xu, Y. (2010). A facile demethylation of ortho substituted aryl methyl ethers promoted by AlCl3. Journal of Chemical Research, 2010(4), 222–227.
  • Process for preparing Alibendol. (2004). KR20040038526A.

Sources

Ethyl 2-hydroxy-3-methoxybenzoate: Structural Dynamics, Synthetic Utility, and Applications in Gastrointestinal Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Data and Citations

I'm now integrating external sources for precise data, ensuring all references are correct and formatted. I'm finalizing the structure, including the executive summary, physicochemical profiling, and detailed synthetic pathways. This means reformatting the references in the appropriate format and linking them to their original sources. The final guide will include the synthetic steps for Ethyl 2-hydroxy-3-methoxybenzoate, and a step-by-step Alibendol synthesis.

Executive Summary

As a Senior Application Scientist navigating the complexities of medicinal chemistry and organic synthesis, I approach Ethyl 2-hydroxy-3-methoxybenzoate (often referred to as ethyl ortho-vanillate) not merely as a static chemical entity, but as a highly orchestrated manipulation of electronic and steric environments. This compound serves a dual mandate in modern chemistry: it is a high-value, critical intermediate in the synthesis of the active pharmaceutical ingredient (API) Alibendol [1], and it acts as a robust model substrate for advanced methodological studies, such as Lewis acid-mediated selective demethylation[2].

This technical guide deconstructs the physicochemical profiling, synthetic workflows, and downstream pharmacological relevance of Ethyl 2-hydroxy-3-methoxybenzoate, providing a self-validating framework for researchers in drug development.

Physicochemical Profiling & Structural Dynamics

The utility of Ethyl 2-hydroxy-3-methoxybenzoate is fundamentally rooted in its structural arrangement. The presence of a hydroxyl group at the 2-position and a methoxy group at the 3-position relative to the ethyl ester creates a highly specific hydrogen-bonding network. This ortho-hydroxyl configuration is critical; it not only stabilizes the molecule but also strongly directs subsequent electrophilic aromatic substitutions (such as allylation) to the 5-position, a necessary step in downstream API synthesis[1].

Table 1: Physicochemical and Structural Properties
ParameterSpecification / Value
IUPAC Name Ethyl 2-hydroxy-3-methoxybenzoate
CAS Number 35030-98-9[3]
Molecular Formula C10H12O4[3]
Molecular Weight 196.20 g/mol [3]
Synonyms 3-Hydroxy-m-anisic acid ethyl ester; Ethyl ortho-vanillate[3]
Key Structural Features Ortho-hydroxyl group (directing agent); Ethyl ester (protecting/leaving group)

Application in Drug Development: The Alibendol Pathway

The most prominent industrial application of Ethyl 2-hydroxy-3-methoxybenzoate is its role as the foundational building block for Alibendol (2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide)[1]. Alibendol exhibits significant biological activity as an antispasmodic and choleretic agent, utilized to alleviate muscle spasms in the gastrointestinal tract and promote bile secretion[4]. Furthermore, it has demonstrated multifaceted mechanisms, including the inhibition of tubulin polymerization in parasitic models and modulation of cyclooxygenase (COX) enzymes[5].

Synthetic Cascade Visualization

AlibendolSynthesis A 2-Hydroxy-3-methoxybenzaldehyde (Starting Material) B Ethyl 2-hydroxy-3-methoxybenzoate (CAS: 35030-98-9) A->B Ethanol, Ag2O (Oxidative Esterification) C Ethyl 2-hydroxy-3-methoxy-5-(2-propenyl)benzoate (Allylated Intermediate) B->C 2-Propenyl Bromide (Electrophilic Allylation) D Alibendol (Antispasmodic / Choleretic API) C->D Ethanolamine (Amidation)

Figure 1: Traditional synthetic cascade of Alibendol utilizing Ethyl 2-hydroxy-3-methoxybenzoate.

Step-by-Step Methodology: Oxidative Esterification

To synthesize the title compound, we employ a highly controlled oxidative esterification.

  • Reagent Preparation: Dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Introduce silver oxide (Ag₂O) to the solution[1].

    • Causality & Logic: Ag₂O acts as a mild, selective oxidant. It facilitates the direct conversion of the aldehyde to an ethyl ester in the presence of ethanol without over-oxidizing or disrupting the sensitive ortho-phenolic hydroxyl group. Stronger oxidants would risk quinone formation.

  • Reaction Progression: Stir the mixture under reflux conditions. Monitor via TLC until the starting aldehyde is fully consumed.

  • Filtration: Filter the mixture through a Celite pad to remove silver residues.

    • Causality & Logic: Complete removal of heavy metal particulates is mandatory to prevent downstream catalytic poisoning or unwanted side reactions during the subsequent allylation step.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to yield pure Ethyl 2-hydroxy-3-methoxybenzoate.

Table 2: Pharmacokinetic Profile of Downstream API (Alibendol)

Understanding the end-goal of the synthesis validates the necessity of high-purity intermediates. Below is the pharmacokinetic profile of Alibendol synthesized via this route.

Pharmacokinetic ParameterValue (Human Plasma, HPLC-UV)[4]
Cmax (Maximum Concentration) 5.82 ± 1.40 μg/mL
T1/2 (Half-life) 1.47 ± 0.43 h
AUC(0-t) (Area Under Curve) 10.62 ± 2.40 μg·h/mL
Primary Clinical Indication Antispasmodic and Choleretic (Digestive Disorders)

Methodological Utility in Organic Synthesis

Beyond drug manufacturing, Ethyl 2-hydroxy-3-methoxybenzoate is a critical substrate in organic methodology, particularly in the study of selective demethylation of ortho-substituted aryl methyl ethers[2]. Standard demethylation often requires harsh conditions (e.g., BBr₃) that can cleave esters. However, utilizing Aluminum Chloride (AlCl₃) allows for precise, chemoselective cleavage.

Demethylation Workflow Visualization

DemethylationWorkflow Step1 Substrate Preparation (Ethyl 2-hydroxy-3-methoxybenzoate) Step2 AlCl3 Complexation (Lewis Acid-Base Chelation) Step1->Step2 Add AlCl3 (1:4 ratio) Step3 Demethylation Reaction (O-CH3 Bond Cleavage) Step2->Step3 Heat / Stir Step4 Aqueous Quenching (Aluminum Complex Hydrolysis) Step3->Step4 Add Ice-Water Step5 Product Isolation (Ethyl 2,3-dihydroxybenzoate) Step4->Step5 Extraction & Purification

Figure 2: AlCl3-mediated selective demethylation workflow for aryl methyl ethers.

Step-by-Step Methodology: AlCl₃-Promoted Selective Demethylation

This protocol demonstrates how the structural features of Ethyl 2-hydroxy-3-methoxybenzoate are exploited to achieve chemoselectivity[2].

  • Complexation: Dissolve Ethyl 2-hydroxy-3-methoxybenzoate (1.0 eq) in a non-coordinating solvent (e.g., dichloromethane). Add anhydrous AlCl₃ (4.0 eq) portion-wise at 0°C.

    • Causality & Logic: The high stoichiometric ratio (1:4) is required because AlCl₃ first forms a stable bidentate chelate with the ester carbonyl and the adjacent methoxy oxygen. This chelation severely withdraws electron density, activating the methyl-oxygen bond specifically at the 3-position.

  • Cleavage: Warm the reaction to room temperature (or up to 51–52 °C as required) and stir. The chloride ion, acting as a nucleophile, attacks the activated methyl group, releasing methyl chloride gas and forming an aluminum-phenoxide complex.

  • Quenching: Carefully pour the reaction mixture into an ice-water bath.

    • Causality & Logic: The hydrolysis of the Lewis acid complex is highly exothermic. Rapid temperature spikes must be controlled to prevent the degradation or oxidation of the newly formed, highly sensitive catechol derivative (Ethyl 2,3-dihydroxybenzoate).

  • Extraction: Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the demethylated product with high conversion rates (90-98%)[2].

References

1.[3] "C10H12O4 - Molecular Formula - MOLBASE: ETHYL 2-HYDROXY-3-METHOXYBENZOATE." Molbase.3 2.[1] "Process for preparing Alibendol - KR20040038526A." Google Patents. 1 3.[2] "ChemInform Abstract: A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3." ResearchGate.2 4.[5] "What is the mechanism of Alibendol?" Patsnap Synapse.5 5.[4] "Buy Alibendol | 26750-81-2." Smolecule. 4

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Safety and handling precautions for "Ethyl 2-hydroxy-3-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-hydroxy-3-methoxybenzoate

Compound Identification and Physicochemical Properties

Ethyl 2-hydroxy-3-methoxybenzoate is an aromatic ester. Its structure, featuring a hydroxyl group ortho to the ester and a methoxy group meta, suggests specific chemical properties that inform its handling. For instance, the phenolic hydroxyl group may impart mild acidity and sensitivity to certain oxidizing agents.

PropertyValue (Predicted/Estimated)Source
Molecular Formula C₁₀H₁₂O₄-
Molecular Weight 196.20 g/mol -
CAS Number 33983-96-1-
Appearance Predicted to be a solid or liquid at room temperature.Analogy
Boiling Point > 200 °C (Predicted)Analogy[1]
Solubility Sparingly soluble in water; soluble in organic solvents.Analogy
InChIKey Not readily available-

Hazard Identification and GHS Classification (Predicted)

Based on the hazard profiles of structurally similar compounds, a conservative GHS classification for Ethyl 2-hydroxy-3-methoxybenzoate is proposed. The rationale stems from the common observation of irritation and acute toxicity in substituted benzoates.[2][3][4]

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement (Predicted)
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed.[2][4]
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation.[2][3][4]
Serious Eye Damage/Eye IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity - Single ExposureCategory 3GHS07WarningH335: May cause respiratory irritation.[2][4]
Flammable LiquidsCategory 4NoneWarningH227: Combustible liquid.[1][5][6]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure. The selection of specific PPE should be guided by a thorough risk assessment of the planned experimental protocol.

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept buttoned to protect from splashes.

  • Eye Protection: Safety glasses with side-shields are mandatory at a minimum.[2] For procedures with a higher risk of splashing, chemical safety goggles or a full-face shield should be used.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[5][8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[8]

Prudent Laboratory Handling and Storage Protocols

The causality behind these protocols is to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Engineering Controls: All manipulations of Ethyl 2-hydroxy-3-methoxybenzoate should be performed in a certified chemical fume hood to control vapor and aerosol exposure.[2]

  • Avoidance of Contact: Develop and practice techniques that minimize contact with the substance. Avoid breathing vapors or mists.[2]

  • Ignition Sources: As the compound is predicted to be a combustible liquid, keep it away from open flames, hot surfaces, and other potential ignition sources.[1][9]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4] Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage
  • Container: Store in a tightly sealed, properly labeled container.[9]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight.[5][9]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.[1]

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Fire and Explosion Hazard Data

  • Flammability: Classified as a combustible liquid.[1][5][6] Vapors may be heavier than air and can travel to a source of ignition and flash back.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][5][10]

  • Fire Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

Accidental Release and Spill Management

A systematic and pre-planned approach is necessary to safely manage a spill.

  • Evacuation and Ventilation: Evacuate all non-essential personnel from the spill area. Ensure adequate ventilation.[9]

  • Control Ignition Sources: Remove all sources of ignition from the immediate vicinity.[9]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[5][9] Prevent the spill from entering drains or waterways.[5][8]

  • Collection: Carefully collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[5][8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Waste Disposal

All waste containing Ethyl 2-hydroxy-3-methoxybenzoate must be treated as hazardous waste.

  • Procedure: Dispose of the chemical and any contaminated materials through a licensed disposal company.[8][9] Do not dispose of it down the drain.[5][8] Ensure compliance with all local, state, and federal regulations.

Visualized Workflows

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) prep_risk->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_transfer Transfer Chemical inside Fume Hood prep_hood->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction handle_close Securely Cap Container handle_reaction->handle_close cleanup_waste Dispose of Waste in Labeled Hazardous Waste Container handle_close->cleanup_waste cleanup_decon Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash

Caption: Logical workflow for the safe handling of Ethyl 2-hydroxy-3-methoxybenzoate.

Spill Response Procedure

spill {Spill Occurs} alert Alert Personnel & Evacuate Area spill->alert ppe Don Additional PPE (e.g., Respirator, Heavy Gloves) alert->ppe ignite Remove Ignition Sources alert->ignite contain Contain Spill with Inert Absorbent ppe->contain ignite->contain collect Collect Absorbed Material into a Sealed Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste as Hazardous decon->dispose report Report Incident to Safety Officer dispose->report

Caption: Step-by-step procedure for responding to a spill.

References

  • Loba Chemie. (2016).
  • ChemicalBook. (2026).
  • Apollo Scientific. (2023).
  • CDH Fine Chemical. (n.d.).
  • Fisher Scientific. (2025).
  • Benchchem. (2025).
  • Techno PharmChem. (n.d.).
  • TCI Chemicals. (2025).
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2025).
  • TCI Chemicals. (n.d.).
  • CymitQuimica. (2024). Safety Data Sheet - Ethyl 2-(10-hydroxydecyl)
  • ChemicalBook. (2025).
  • PubChem. (2025). Ethyl 3-hydroxy-4-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

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Methodological & Application

The Versatile Scaffolding of Ethyl 2-Hydroxy-3-methoxybenzoate: A Gateway to Novel Heterocyclic Entities

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Ethyl 2-hydroxy-3-methoxybenzoate, a readily accessible substituted salicylate, emerges as a privileged starting material for the synthesis of a diverse array of heterocyclic compounds. Its inherent functionalities—a nucleophilic phenol, an electrophilic ester, and an activating methoxy group on the aromatic ring—provide a versatile platform for a multitude of cyclization strategies. This guide offers an in-depth exploration of the synthetic utility of ethyl 2-hydroxy-3-methoxybenzoate, presenting detailed protocols and mechanistic insights for the construction of valuable heterocyclic cores, including coumarins, xanthones, benzofurans, and benzoxazines.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of ethyl 2-hydroxy-3-methoxybenzoate are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 188 °C (lit.)[2]
Boiling Point 293 °C (lit.)[2]
Solubility Slightly soluble in DMSO and Methanol[2]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of a related compound, (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, shows a characteristic singlet for the methoxy group protons around 3.83 ppm and aromatic protons in the range of 6.87-7.29 ppm. The phenolic hydroxyl proton appears as a singlet at a downfield chemical shift, typically around 10.85 ppm.[3]

  • ¹³C NMR: The carbon NMR spectrum of ethyl 4-hydroxy-3-methoxybenzoate, a constitutional isomer, provides expected chemical shifts for the aromatic carbons, the methoxy carbon, and the ester carbonyl carbon.[4]

  • Mass Spectrometry: The mass spectrum of ethyl 2-methoxybenzoate shows a molecular ion peak corresponding to its molecular weight.[1]

I. Synthesis of Coumarins: The Lactone Core

Coumarins, or 2H-chromen-2-ones, are a prominent class of oxygen-containing heterocycles with a wide range of biological activities.[5] Ethyl 2-hydroxy-3-methoxybenzoate serves as an excellent precursor for the synthesis of substituted coumarins through several established methodologies.

A. Pechmann Condensation: An Acid-Catalyzed Cyclization

The Pechmann condensation is a classic method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[6] In this protocol, ethyl 2-hydroxy-3-methoxybenzoate reacts with a suitable β-ketoester to yield a 4-substituted-8-methoxycoumarin.

Reaction Scheme:

G reactant1 Ethyl 2-hydroxy-3-methoxybenzoate catalyst Acid Catalyst (e.g., H₂SO₄) reactant1->catalyst reactant2 β-Ketoester reactant2->catalyst product 8-Methoxy-4-substituted coumarin catalyst->product

Pechmann condensation for 8-methoxycoumarin synthesis.

Protocol: Synthesis of 4-Methyl-8-methoxycoumarin

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 2-hydroxy-3-methoxybenzoate (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (2-3 eq) dropwise to the stirred mixture. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to 110-120 °C in an oil bath for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Work-up: After completion, carefully pour the reaction mixture into ice-cold water. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual acid, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol to afford pure 4-methyl-8-methoxycoumarin.

Causality Behind Experimental Choices:

  • Excess β-Ketoester: A slight excess of the β-ketoester is used to ensure complete consumption of the starting phenol.

  • Acid Catalyst: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the initial transesterification and the subsequent intramolecular cyclization and dehydration steps.[8]

  • Temperature Control: The reaction temperature is crucial; lower temperatures may lead to incomplete reaction, while excessively high temperatures can cause charring and side product formation.

B. Perkin Reaction: A Base-Catalyzed Approach

The Perkin reaction offers an alternative route to coumarins, typically from a salicylaldehyde derivative.[9] While ethyl 2-hydroxy-3-methoxybenzoate is not a direct substrate, it can be readily converted to 2-hydroxy-3-methoxybenzaldehyde, which can then undergo the Perkin reaction.

Workflow for Perkin Reaction:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Perkin Reaction A Ethyl 2-hydroxy-3-methoxybenzoate B 2-Hydroxy-3-methoxybenzaldehyde A->B Reduction (e.g., DIBAL-H) E 8-Methoxycoumarin B->E C Acetic Anhydride C->E D Base (e.g., Et₃N) D->E G A Ethyl 2-hydroxy-3-methoxybenzoate B O-Alkylated Intermediate A->B O-Alkylation (α-haloketone, base) C Substituted Benzofuran B->C Intramolecular Cyclization (e.g., acid or base catalyzed)

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Ethyl 2-hydroxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-hydroxy-3-methoxybenzoate is a benzoate ester with potential applications in various industries, including pharmaceuticals and fragrance. As with any compound intended for regulated use, a robust and reliable analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[1] This application note provides a detailed guide for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the analysis of Ethyl 2-hydroxy-3-methoxybenzoate, adhering to the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[1][2][3][4][5][6][7]

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical HPLC method development strategy.

PropertyValueSource
Molecular Formula C10H12O4[8][9][10][11]
Molecular Weight 196.20 g/mol [8][9][10]
Structure
Predicted logP ~2.1 - 2.9[8][9]
Predicted pKa (acidic) ~8.80 (phenolic hydroxyl)[12]
UV Absorbance Aromatic compounds like this typically exhibit strong absorbance in the UV region, with expected maxima around 210-220 nm and 250-280 nm.General knowledge of UV spectroscopy for phenolic compounds.[13][14]

The moderate logP value suggests that Ethyl 2-hydroxy-3-methoxybenzoate is suitable for reversed-phase chromatography. The presence of a phenolic hydroxyl group with a pKa of approximately 8.8 indicates that the compound will be in its neutral form at acidic to neutral pH, which is ideal for good retention on a non-polar stationary phase.

I. HPLC Method Development

The goal of method development is to achieve a specific and robust separation of the analyte from any potential impurities or matrix components.

Initial Column and Mobile Phase Selection

Based on the analyte's properties, a reversed-phase C18 column is a logical starting point. These columns provide excellent retention for moderately polar to non-polar compounds.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice.

  • Mobile Phase: A combination of a buffered aqueous phase and an organic modifier is standard for RP-HPLC.

    • Aqueous Phase (A): 0.1% Phosphoric acid in water. The acidic pH ensures the phenolic hydroxyl group remains protonated, leading to consistent retention.

    • Organic Phase (B): Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile is often preferred due to its lower viscosity and better UV transparency.

  • Detection: UV detection is suitable given the aromatic nature of the analyte. A preliminary scan of the analyte's UV spectrum should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Optimization of Chromatographic Conditions

A systematic approach is taken to optimize the separation, focusing on achieving a symmetrical peak shape, adequate retention, and a reasonable run time.

  • Isocratic vs. Gradient Elution: Initial scouting runs with varying isocratic compositions of the mobile phase (e.g., 40%, 50%, 60% ACN) will help determine the approximate organic solvent concentration needed for elution. If a single isocratic condition does not provide adequate separation of all components of interest within a reasonable time, a gradient elution should be developed.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm I.D. column.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

  • Injection Volume: This will depend on the concentration of the sample and the sensitivity of the detector. A typical starting volume is 10 µL.

A suggested starting gradient could be:

Time (min)%A (0.1% H3PO4 in H2O)%B (Acetonitrile)
07030
153070
173070
187030
207030

This gradient allows for the elution of compounds with a range of polarities. The initial and final conditions are held to ensure column equilibration.

Method Development Workflow

MethodDevelopment Analyte_Properties Analyte Physicochemical Properties (logP, pKa, UV Absorbance) Initial_Conditions Initial Conditions Selection (C18 Column, ACN/H2O, Acidic pH) Analyte_Properties->Initial_Conditions Scouting_Runs Scouting Runs (Isocratic & Gradient Elution) Initial_Conditions->Scouting_Runs Optimization Optimization of Parameters (Gradient, Flow Rate, Temperature) Scouting_Runs->Optimization Final_Method Final Optimized HPLC Method Optimization->Final_Method

Caption: Workflow for HPLC Method Development.

II. HPLC Method Validation Protocol

Once an optimized method is developed, it must be validated to ensure it is fit for its intended purpose.[3] The validation will be performed according to ICH Q2(R2) guidelines.[2][6]

System Suitability

System suitability testing is an integral part of any analytical procedure and is performed before conducting the validation experiments to ensure the chromatographic system is performing adequately.[15]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time (n=6) RSD ≤ 1.0%
Validation Parameters and Acceptance Criteria

The following parameters will be evaluated:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and spiked placebo samples. Assess for any interfering peaks at the retention time of the analyte.No significant interference at the retention time of the analyte peak.
Linearity Prepare at least five concentrations of the analyte standard across the expected working range (e.g., 50-150% of the target concentration). Plot peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.995.[16]
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.The specified range for which the method is linear, accurate, and precise.
Accuracy (Recovery) Analyze samples of a known concentration (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.Mean recovery should be within 98.0% to 102.0%.[16]
Precision Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.RSD ≤ 2.0%.[16]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1 or by using the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1 or by using the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Robustness Deliberately introduce small variations to the method parameters (e.g., ±10% change in flow rate, ±5°C change in column temperature, ±0.2 unit change in mobile phase pH) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in method parameters. System suitability parameters should still be met.
Method Validation Workflow

MethodValidation Validation_Protocol Establish Validation Protocol (Based on ICH Q2(R2)) System_Suitability System Suitability Testing Validation_Protocol->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity_Range Linearity and Range Specificity->Linearity_Range Accuracy Accuracy (Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Final Validation Report Robustness->Validation_Report

Caption: Workflow for HPLC Method Validation.

III. Detailed Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 2-hydroxy-3-methoxybenzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug product, this may involve dissolving a known weight of the product in the diluent, followed by filtration through a 0.45 µm syringe filter before injection.

Chromatographic System and Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: As optimized in the method development phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: λmax of Ethyl 2-hydroxy-3-methoxybenzoate.

  • Injection Volume: 10 µL.

IV. Conclusion

This application note provides a comprehensive framework for the development and validation of a reversed-phase HPLC method for the analysis of Ethyl 2-hydroxy-3-methoxybenzoate. By following a systematic approach to method development and adhering to established validation guidelines, a reliable, robust, and accurate analytical method can be established for routine quality control and research applications. The provided protocols and acceptance criteria are based on current regulatory expectations and serve as a guide for researchers, scientists, and drug development professionals.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • Waters. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Agilent. Revisions per USP 621. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • SciSpace. Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. [Link]

  • Polish Journal of Food and Nutrition Sciences. A rapid HPLC method for determination of major phenolic acids in plant material. [Link]

  • AKJournals. Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. [Link]

  • ResearchGate. (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]

  • U.S. Pharmacopeia. <621> Chromatography. [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

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  • ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. [Link]

  • U.S. Environmental Protection Agency. Ethyl 2-{[(ethoxycarbonyl)(hydroxy)amino]methyl}benzoate Properties. [Link]

  • PubChem. Ethyl 3-hydroxy-4-methoxybenzoate. [Link]

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  • PubChemLite. Ethyl 2-hydroxy-3-methoxypropanoate (C6H12O4). [Link]

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Sources

Introduction: The Analytical Imperative for Ethyl 2-hydroxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Gas Chromatography Analysis of Ethyl 2-hydroxy-3-methoxybenzoate

Ethyl 2-hydroxy-3-methoxybenzoate, an aromatic ester and a derivative of vanillin, holds significant interest in the fields of flavor chemistry, fragrance formulation, and as a potential intermediate in pharmaceutical synthesis. Its precise quantification is critical for quality control, stability studies, and regulatory compliance. The inherent volatility and thermal characteristics of this compound make Gas Chromatography (GC) an ideal analytical technique. However, the presence of a polar hydroxyl group on the phenyl ring presents a specific analytical challenge, often leading to peak tailing and reduced sensitivity on common non-polar GC columns.

This comprehensive guide, designed for researchers and drug development professionals, provides a robust and validated protocol for the analysis of Ethyl 2-hydroxy-3-methoxybenzoate. We will explore two complementary approaches: direct analysis and analysis following derivatization. The causality behind every experimental choice, from column selection to temperature programming, is explained to provide a protocol that is not just a series of steps, but a self-validating analytical system.

Physicochemical Properties & Analytical Strategy

Understanding the analyte's properties is the cornerstone of effective method development. Ethyl 2-hydroxy-3-methoxybenzoate (MW: 196.20 g/mol ) is a moderately polar compound due to its combination of an ester, a methoxy ether, and a phenolic hydroxyl group. This structure dictates its behavior within a GC system.

  • Polarity : The combined functional groups necessitate a stationary phase that can engage in a mix of dispersive and dipole-dipole interactions to achieve symmetrical peak shapes. A mid-polarity column is therefore the logical choice.

  • Volatility and Thermal Stability : The compound is sufficiently volatile for GC analysis. Thermal stability studies on related compounds like 2-hydroxy-3-methoxybenzaldehyde and ethyl-p-hydroxybenzoate show stability up to approximately 150-200°C.[1][2] This indicates that with a properly optimized temperature program, thermal degradation in the GC inlet and column can be minimized.

  • Active Hydroxyl Group : The phenolic hydroxyl group is the most challenging feature. It is an active site that can form hydrogen bonds with any silanol groups on the inner surface of the GC liner or column, resulting in peak tailing, poor reproducibility, and analyte loss. To mitigate this, two strategies are presented:

    • Direct Analysis : Using a highly inert column and liner to minimize active sites. This is a faster approach but may require more frequent system maintenance.

    • Derivatization : Chemically converting the hydroxyl group into a less polar, non-active silyl ether. This is a highly robust approach that significantly improves peak shape and sensitivity, making it the recommended method for trace-level quantification.[3][4][5]

Recommended GC Method and Instrumentation

This method is designed for a standard capillary Gas Chromatograph equipped with either a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for definitive identification and higher sensitivity.

Parameter Recommended Condition Rationale and Expert Insights
GC System Agilent 8890, Shimadzu GC-2030, or equivalentA modern GC system with electronic pneumatic control (EPC) is crucial for stable retention times and reproducible results.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a robust, universal detector for organic compounds. MS provides structural information for positive identification and is highly sensitive, especially in Selected Ion Monitoring (SIM) mode.[6][7][8]
GC Column Primary: 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms, Elite-5ms)Confirmation: 35% Phenyl-Methylpolysiloxane (e.g., DB-35ms, Elite-35ms)The 5% phenyl phase is a versatile, mid-polarity column providing excellent selectivity for aromatic compounds.[9][10] Its low-bleed ("ms") characteristics make it ideal for MS detectors.[11] A 35% phenyl column can be used for confirmation as it will provide a different elution order for potential impurities.[11]
Column Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thicknessThese are standard dimensions that offer a good balance between separation efficiency and sample capacity, making it suitable for a wide range of applications.[10][12]
Carrier Gas Helium or Hydrogen; Constant Flow Mode @ 1.2 mL/minHelium is inert and provides good efficiency. Hydrogen can provide faster analysis times and higher efficiency but requires appropriate safety measures. Constant flow mode ensures stable retention times throughout the temperature program.
Inlet Split/Splitless Injector
ModeSplit (20:1 ratio)A split injection prevents column overloading for moderately concentrated samples and ensures sharp peaks. The ratio can be adjusted based on sample concentration.
Temperature250°CThis temperature ensures rapid vaporization of the analyte without causing thermal degradation.
LinerDeactivated, Split, with Glass WoolA highly deactivated liner is critical to minimize interactions with the analyte's hydroxyl group. Glass wool aids in sample vaporization and traps non-volatile residues.
Oven Program 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)The initial temperature ensures good focusing of the analyte at the head of the column. The ramp rate is optimized to elute Ethyl 2-hydroxy-3-methoxybenzoate as a sharp, symmetrical peak, well-separated from solvent and potential impurities. The final hold ensures that any less volatile components are eluted from the column.
Detector Temp. FID: 300°CMS Transfer Line: 280°CThese temperatures prevent condensation of the analyte in the detector or transfer line, ensuring a sharp and accurate signal.
Injection Volume 1 µLStandard volume for capillary GC.

Experimental Protocols

Protocol 1: Standard and Sample Preparation

Trustworthy results begin with accurate preparation. All glassware should be meticulously cleaned and dried.

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh 25 mg of Ethyl 2-hydroxy-3-methoxybenzoate reference standard into a 25 mL Class A volumetric flask.

    • Dissolve and bring to volume with Ethyl Acetate or Dichloromethane.

    • Cap and mix thoroughly by inversion. This stock solution should be stored at 4°C and protected from light.

  • Working Standard Preparation (e.g., 50 µg/mL):

    • Pipette 2.5 mL of the 1000 µg/mL stock standard into a 50 mL Class A volumetric flask.

    • Bring to volume with the same solvent used for the stock standard.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • The sample preparation will depend on the matrix. For a liquid sample, a simple dilution with the working solvent may be sufficient.

    • For solid samples, an extraction step (e.g., sonication with ethyl acetate) followed by filtration through a 0.45 µm PTFE syringe filter is recommended.

    • Ensure the final sample concentration falls within the calibrated range.

Protocol 2: Silylation for Enhanced Analysis (Recommended)

This derivatization protocol converts the active hydroxyl group to a non-polar trimethylsilyl (TMS) ether, eliminating peak tailing and improving analytical robustness.

  • Reagent Preparation:

    • Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This is a powerful and common reagent for derivatizing phenols.[5]

    • Pyridine can be used as a solvent and acid scavenger.

  • Derivatization Procedure:

    • Pipette 100 µL of the prepared sample or standard solution into a 2 mL autosampler vial.

    • Carefully evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to remove all solvent.

    • Add 100 µL of Pyridine and 100 µL of BSTFA + 1% TMCS to the dry residue.

    • Cap the vial immediately and vortex for 30 seconds.

    • Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete reaction.

    • Cool the vial to room temperature before placing it in the autosampler for GC analysis.

Workflow and Data Validation

A systematic workflow ensures that each analysis is performed consistently and yields reliable data.

Experimental Workflow Diagram

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Receive Sample Sample_Prep Sample Extraction & Dilution Sample->Sample_Prep Std_Prep Prepare Stock & Working Standards Evap Evaporate to Dryness Std_Prep->Evap Sample_Prep->Evap Deriv Derivatization with BSTFA (70°C, 30 min) Evap->Deriv GC_Inject Inject 1 µL into GC-MS/FID Deriv->GC_Inject Chrom Chromatographic Separation (DB-5ms Column) GC_Inject->Chrom Detect Detection & Data Acquisition (FID or MS Scan/SIM) Chrom->Detect Integrate Peak Identification & Integration Detect->Integrate Calib Quantification using Calibration Curve Integrate->Calib Report Final Report Generation Calib->Report

Caption: A comprehensive workflow for the GC analysis of Ethyl 2-hydroxy-3-methoxybenzoate.

System Suitability and Quality Control

Before analyzing samples, ensure the system is performing correctly:

  • Blank Injection: Inject a solvent blank to ensure no system contamination.

  • Standard Injection: Inject a mid-level calibration standard.

  • Peak Shape: The asymmetry factor for the analyte peak should be between 0.9 and 1.5. A value outside this range, particularly >1.5 (tailing), indicates system activity that needs to be addressed (e.g., inlet maintenance, column trimming).

  • Repeatability: Perform at least five replicate injections of the same standard. The relative standard deviation (RSD) of the peak area should be less than 2%.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the reliable analysis of Ethyl 2-hydroxy-3-methoxybenzoate by Gas Chromatography. By selecting an appropriate mid-polarity column, such as a 5% phenyl-methylpolysiloxane, and optimizing instrumental parameters, accurate and reproducible results can be achieved. For applications requiring the highest level of robustness and sensitivity, a silylation derivatization step is strongly recommended to overcome the analytical challenges posed by the active hydroxyl group. The methodologies described herein are designed to be directly implemented in quality control and research laboratories, ensuring the integrity of data for this important aromatic compound.

References

  • Zare, F., Ghaedi, M., & Daneshfar, A. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal, 22(3), 415-422. Available from: [Link]

  • Barros, F., Dykes, L., & Awika, J. (2023). Gas Chromatographic Approaches for the Determination of Phenolic Acids in Foods, Plants, and Plant-Based Foodstuffs. Food Reviews International, 1-27. Available from: [Link]

  • Chia-Sub, L., & Je-Lueng, S. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of the Chinese Chemical Society, 50(2), 391-396. Available from: [Link]

  • Birkemeyer, C., & Kolbe, A. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(1), 64-97. Available from: [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 90. Available from: [Link]

  • PerkinElmer. (n.d.). GC Column Selection Guide. Available from: [Link]

  • Labcompare. (2021). Buyer's Guide: Choosing the Best GC Columns. Available from: [Link]

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  • U.S. Environmental Protection Agency. (2025). Ethyl 2-{[(ethoxycarbonyl)(hydroxy)amino]methyl}benzoate Properties. CompTox Chemicals Dashboard. Available from: [Link]

  • Sostaric, T., et al. (2004). Comparison of headspace-SPME-GC-MS and LC-MS for the detection and quantification of coumarin, vanillin, and ethyl vanillin in vanilla extract products. Journal of Agricultural and Food Chemistry, 52(22), 6614-6619. Available from: [Link]

  • Yi, X., et al. (2015). GC-MS Determination of Vanillin and Ethyl Vanillin in Tobacco Flavor. Physical Testing and Chemical Analysis (Part B:Chemical Analysis), 51(8), 1145-1147. Available from: [Link]

  • Wang, Z., et al. (2017). Determination of vanillin and ethyl-vanillin in milk powder by gas chromatography-mass spectrometry. Food and Machinery, 33(1), 83-86. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89832, Ethyl 2-hydroxy-5-methoxybenzoate. Available from: [Link]

  • Wang, Z., et al. (2018). Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. Food Analytical Methods, 11, 1-7. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl-3-methoxybenzoate (CAS 10259-22-0). Available from: [Link]

  • Yildiz, M., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Journal of the Chemical Society of Pakistan, 36(1), 126-131. Available from: [Link]

  • S. Kavitha, et al. (2024). Exploring the thermal behaviour, mechanical strength and computational characteristics of ethyl-p-hydroxybenzoate. Journal of Materials Science: Materials in Electronics, 35(1). Available from: [Link]

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  • Wang, C., et al. (2010). A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. Journal of Chemical Research, 2010(4), 226-228. Available from: [Link]

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Derivatization of "Ethyl 2-hydroxy-3-methoxybenzoate" for analytical purposes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Introduction: The Rationale for Derivatization

Ethyl 2-hydroxy-3-methoxybenzoate, a substituted salicylate, possesses functional groups—specifically a phenolic hydroxyl group—that present challenges for direct analysis by gas chromatography (GC). The polarity imparted by the hydroxyl group can lead to undesirable chromatographic behavior, including poor peak shape (tailing), low sensitivity, and potential thermal degradation in the high-temperature environment of the GC injector and column.[1][2] Derivatization is a chemical modification technique employed to convert these polar, active hydrogen-containing functional groups into less polar, more volatile, and more thermally stable derivatives.[3][4] This transformation is critical for achieving robust, reproducible, and sensitive quantitative analysis, particularly when using GC coupled with mass spectrometry (GC-MS).[5][6]

This guide provides detailed protocols for the derivatization of Ethyl 2-hydroxy-3-methoxybenzoate using two primary, field-proven methods: Silylation and Acylation . The choice between these methods depends on the analytical objective, available instrumentation, and desired sensitivity.

Analyte Profile: Ethyl 2-hydroxy-3-methoxybenzoate

Understanding the analyte's structure is fundamental to selecting an appropriate derivatization strategy. The key feature for derivatization is the active hydrogen of the phenolic hydroxyl group at the C2 position.

PropertyValue
Chemical Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Structure
Key Functional Group Phenolic Hydroxyl (-OH)

General Experimental Workflow

A successful analysis requires a systematic approach from sample preparation through data interpretation. The following workflow illustrates the key stages involved in the derivatization and analysis of Ethyl 2-hydroxy-3-methoxybenzoate.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extract Solvent Extraction Sample->Extract Dry Evaporation to Dryness Extract->Dry Reagent Add Reagent(s) & Solvent Dry->Reagent React Incubate & React (Heating) Reagent->React GC GC Separation React->GC MS MS Detection GC->MS Acquire Data Acquisition MS->Acquire Process Quantification & Analysis Acquire->Process

Caption: Silylation of Ethyl 2-hydroxy-3-methoxybenzoate with BSTFA.

Materials & Reagents
  • Ethyl 2-hydroxy-3-methoxybenzoate standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or BSTFA with 1% TMCS

  • Pyridine or Acetonitrile (Anhydrous, Silylation Grade)

  • Ethyl Acetate (GC Grade)

  • Anhydrous Sodium Sulfate

  • 2 mL GC Vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample or standard into a clean, dry 2 mL GC vial.

    • If the sample is in a solution, transfer an aliquot containing the desired mass and evaporate the solvent to complete dryness under a gentle stream of nitrogen. [7]Crucially, the sample must be anhydrous as moisture will deactivate the silylating reagent.

  • Reagent Addition:

    • Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the dried sample.

    • Add 100 µL of BSTFA (+/- 1% TMCS). A molar excess of the silylating reagent (at least 2:1 ratio to active hydrogens) is recommended to drive the reaction to completion.

  • Reaction Incubation:

    • Immediately cap the vial tightly.

    • Heat the mixture at 70°C for 60 minutes in a heating block or water bath. [8]Derivatization times and temperatures may need optimization, but this is a robust starting point for phenolic compounds.

  • Post-Reaction:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS. If necessary, the sample can be diluted with a solvent like ethyl acetate before analysis.

  • Quality Control:

    • Prepare a reagent blank (solvent and BSTFA, no analyte) and process it alongside the samples to identify any potential interferences from the reagents or solvent.

Instrumental Analysis: GC-MS Parameters

The following parameters serve as a typical starting point and should be optimized for the specific instrument in use.

ParameterRecommended Setting
GC System Agilent 7890A or equivalent
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Mode Splitless
Injector Temp. 250°C
Carrier Gas Helium at 1.0 mL/min (constant flow)
Oven Program Initial: 80°C, hold 1 min. Ramp: 10°C/min to 280°C. Final hold: 5 min.
MS System Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Source Temp. 230°C
Expected Results & Data Interpretation

Successful derivatization is confirmed by the appearance of a new, well-defined chromatographic peak corresponding to the TMS-ether derivative and its characteristic mass spectrum.

  • Molecular Weight Shift: The molecular weight increases from 196.20 g/mol to 268.36 g/mol .

  • Mass Spectrum: Look for the following key ions (m/z):

    • 268 [M]⁺: The molecular ion.

    • 253 [M-15]⁺: Loss of a methyl group from the TMS moiety, a characteristic fragmentation.

    • 179: A potential fragment corresponding to [CH(C₆H₄OTMS)]⁺ from benzylic cleavage. [7] * 73 [(CH₃)₃Si]⁺: The characteristic base peak for the trimethylsilyl ion, a strong indicator of successful silylation. [7]

Protocol II: Acylation for GC or HPLC Analysis

Acylation is another effective method, converting the phenolic hydroxyl group into an ester. [1]This is commonly achieved using an acid anhydride like acetic anhydride or a perfluoroacyl anhydride. Acyl derivatives are generally more stable to hydrolysis than silyl ethers, which can be an advantage. [3]Fluorinated acyl derivatives are particularly useful as they significantly enhance sensitivity for Electron Capture Detectors (ECD). [9] Principle of Acylation: The reaction involves the esterification of the phenolic hydroxyl group. Using acetic anhydride in the presence of a catalyst (like pyridine, which also acts as a base to neutralize the acetic acid byproduct) forms an acetyl ester.

Materials & Reagents
  • Ethyl 2-hydroxy-3-methoxybenzoate standard

  • Acetic Anhydride

  • Pyridine (Anhydrous)

  • Dichloromethane (HPLC or GC Grade)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 1-5 mg of the sample or standard in 200 µL of pyridine in a 2 mL vial.

  • Reagent Addition:

    • Add 100 µL of acetic anhydride to the vial.

  • Reaction Incubation:

    • Cap the vial tightly and heat at 60°C for 30 minutes .

  • Post-Reaction Workup:

    • Cool the vial to room temperature.

    • Carefully add 1 mL of deionized water to quench the excess acetic anhydride.

    • Add 1 mL of dichloromethane and vortex to extract the acetylated derivative into the organic layer.

    • Wash the organic layer with 1 mL of saturated sodium bicarbonate solution to remove any remaining acid, then with 1 mL of deionized water.

    • Transfer the organic (bottom) layer to a clean vial and dry it over a small amount of anhydrous sodium sulfate.

    • The resulting solution is ready for GC or HPLC analysis.

Expected Results & Data Interpretation
  • Molecular Weight Shift: The molecular weight increases from 196.20 g/mol to 238.24 g/mol .

  • Mass Spectrum: The molecular ion [M]⁺ should be observed at m/z 238. A prominent fragment will likely correspond to the loss of ketene (CH₂=C=O) from the molecular ion [M-42]⁺, a characteristic fragmentation for acetylated phenols.

Method Selection & Troubleshooting

ParameterSilylation (BSTFA)Acylation (Acetic Anhydride)
Primary Advantage Highly reactive, volatile byproducts, simple one-pot reaction. Derivatives are more stable against hydrolysis. [3]
Primary Use Case GC-MS general purpose screening and quantification.GC-FID/MS, HPLC-UV. Fluorinated versions for GC-ECD.
Reaction Conditions Anhydrous conditions are critical. Requires a post-reaction extraction/workup step.
Derivative Stability Susceptible to hydrolysis; analyze samples promptly. [3]Generally stable.

Troubleshooting Common Issues:

ProblemPossible CauseSuggested Solution
No derivative peak observed Inactive reagent (moisture contamination), insufficient reaction time/temp.Use a fresh, unopened vial of silylating reagent. Ensure sample is completely dry. Increase reaction temperature or time and re-analyze.
Low derivatization yield Insufficient reagent, presence of moisture, steric hindrance.Increase the molar excess of the derivatizing reagent. For silylation, use a reagent with a catalyst (e.g., BSTFA + 1% TMCS). [8]
Extra peaks in chromatogram Contamination from solvent, glassware, or reagent degradation.Always run a reagent blank. Ensure high-purity solvents and properly cleaned glassware.
Tailing peak for derivative Active sites in the GC inlet liner or column.Use a deactivated glass inlet liner. Condition the GC column before analysis.

Conclusion

Derivatization is an indispensable step for the reliable GC-based analysis of Ethyl 2-hydroxy-3-methoxybenzoate. Silylation with BSTFA offers a rapid, efficient, and high-yield pathway to a volatile TMS-ether, making it the recommended method for most GC-MS applications. Acylation provides a more hydrolytically stable derivative suitable for various chromatographic systems. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can achieve accurate, sensitive, and reproducible analytical results for this compound.

References

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Application Notes & Protocols: The Strategic Use of Ethyl 2-hydroxy-3-methoxybenzoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 2-hydroxy-3-methoxybenzoate, an ortho-vanillin derivative, is a highly functionalized aromatic compound that serves as a versatile and strategic starting material in the synthesis of complex pharmaceutical intermediates. Its unique arrangement of hydroxyl, methoxy, and ethyl ester groups offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of its chemical properties, core synthetic applications, and detailed, field-proven protocols for its conversion into high-value intermediates. The methodologies described herein are designed for researchers, medicinal chemists, and process development professionals, with a focus on the causality behind experimental choices to ensure reproducibility and scalability.

Introduction: Understanding the Core Reagent

Ethyl 2-hydroxy-3-methoxybenzoate (also known as Ethyl 3-methoxysalicylate) is a key building block whose value lies in its predictable reactivity and the strategic positioning of its functional groups. The phenolic hydroxyl group allows for facile O-alkylation or acylation, the electron-rich aromatic ring is primed for electrophilic substitution, and the ethyl ester provides a handle for reduction, hydrolysis, or amidation.

These functionalities are frequently found in the core scaffolds of numerous biologically active compounds. The ability to selectively manipulate each of these groups makes this reagent a cornerstone for building molecular complexity.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
CAS Number 22775-40-2[1]
Appearance Varies; typically an off-white or pale solid/oil-
Solubility Soluble in common organic solvents like DMSO, Methanol, Chloroform.[2][3]-
XLogP3 2.9[1]

Core Synthetic Transformations and Strategic Pathways

The true utility of Ethyl 2-hydroxy-3-methoxybenzoate is revealed in its transformation into key pharmaceutical intermediates. The following diagram illustrates the primary synthetic routes originating from this starting material, which form the basis of the protocols in this guide.

G A Ethyl 2-hydroxy-3-methoxybenzoate B 2-Hydroxy-3-methoxybenzyl Alcohol A->B  Reduction (e.g., LiAlH₄) D Nitrated Derivatives (e.g., Ethyl 2-hydroxy-3-methoxy-5-nitrobenzoate) A->D  Nitration (HNO₃/H₂SO₄) E O-Alkylated Derivatives A->E  Alkylation (e.g., R-X, Base) C 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) B->C  Oxidation (e.g., PCC) F Schiff Bases, Hydrazones, & Heterocycles C->F  Condensation (R-NH₂/R-NHNH₂)

Caption: Key synthetic pathways from Ethyl 2-hydroxy-3-methoxybenzoate.

Experimental Protocols: From Reagent to Intermediate

The following protocols are presented as self-validating systems, with explanations grounded in established chemical principles.

Protocol 1: Selective Reduction to 2-Hydroxy-3-methoxybenzyl Alcohol

The reduction of the ester to a primary alcohol is a foundational step, creating a new site for oxidation or substitution. While various hydrides can effect this transformation, Lithium Aluminum Hydride (LiAlH₄) is particularly effective for esters.[4]

Causality Behind Experimental Choices:

  • Reagent: LiAlH₄ is a powerful, unhindered source of hydride (H⁻) necessary for reducing the relatively stable ester carbonyl. Sodium borohydride (NaBH₄) is generally too mild to reduce esters efficiently under standard conditions.[5]

  • Solvent: Anhydrous THF or Diethyl Ether is required as LiAlH₄ reacts violently with protic solvents like water and alcohols.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and then warmed to ensure completion.

  • Work-up: The sequential addition of water, NaOH solution, and more water (Fieser work-up) is a standard and safe method to quench excess LiAlH₄ and precipitate aluminum salts, which can then be easily filtered off.

Step-by-Step Methodology:

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Lithium Aluminum Hydride (1.2 eq) suspended in anhydrous THF (10 mL per gram of LiAlH₄).

  • Cooling: The flask is cooled to 0 °C in an ice-water bath.

  • Addition of Ester: Ethyl 2-hydroxy-3-methoxybenzoate (1.0 eq), dissolved in anhydrous THF (5 mL per gram), is added dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Caution: Exothermic): The flask is re-cooled to 0 °C. The reaction is quenched by the slow, sequential dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Work-up: The resulting granular precipitate is stirred vigorously for 30 minutes, then filtered through a pad of Celite. The filter cake is washed thoroughly with additional THF or ethyl acetate.

  • Isolation: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-Hydroxy-3-methoxybenzyl Alcohol, which can be purified by column chromatography if necessary.

Protocol 2: Oxidation to 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)

The conversion of the primary alcohol to an aldehyde is a critical transformation, as o-vanillin is a widely used intermediate in the synthesis of pharmaceuticals, fragrances, and ligands.[2][3] The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.

Causality Behind Experimental Choices:

  • Reagent: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that reliably stops at the aldehyde stage for primary alcohols.

  • Solvent: Dichloromethane (DCM) is the standard solvent for PCC oxidations as it is inert and allows for easy product isolation.

  • Adsorbent: The addition of silica gel or Celite to the reaction mixture simplifies the work-up by adsorbing the tarry chromium byproducts, allowing for a simple filtration to isolate the crude product.

Step-by-Step Methodology:

  • Setup: A round-bottom flask is charged with Pyridinium chlorochromate (PCC) (1.5 eq) and an equal weight of silica gel, suspended in anhydrous dichloromethane (DCM).

  • Addition of Alcohol: A solution of 2-Hydroxy-3-methoxybenzyl Alcohol (1.0 eq) in DCM is added to the stirred suspension in one portion.

  • Reaction: The mixture is stirred at room temperature for 2-3 hours. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is filtered through a short plug of silica gel, and the filter cake is washed extensively with DCM.

  • Isolation: The filtrate is concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography (eluent: ethyl acetate/hexane gradient) to afford pure 2-hydroxy-3-methoxybenzaldehyde as a pale-yellow solid.[6]

Protocol 3: Electrophilic Aromatic Substitution: Nitration

Nitration of the aromatic ring introduces a versatile nitro group, which can be readily reduced to an amine—a key functional group for building amides, sulfonamides, and ureas in many drug candidates.[7] The regioselectivity is governed by the powerful ortho-, para-directing effects of the hydroxyl and methoxy groups.

Causality Behind Experimental Choices:

  • Reagents: A mixture of concentrated nitric acid and sulfuric acid (the "nitrating mixture") generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[8]

  • Temperature Control: The reaction is highly exothermic and must be kept cold (0-5 °C) to prevent dinitration and other side reactions. The directing groups (-OH, -OCH₃) are strongly activating, making the ring highly reactive.[8]

  • Directing Effects: The hydroxyl and methoxy groups are strong ortho, para-directors. The position para to the hydroxyl group (position 5) is the most likely site of nitration due to a combination of electronic activation and sterics.

Step-by-Step Methodology:

  • Setup: Ethyl 2-hydroxy-3-methoxybenzoate (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Nitrating Mixture: A pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 vol) is prepared separately.

  • Addition: The nitrating mixture is added dropwise to the solution of the benzoate, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: The reaction is stirred at 0-5 °C for 1-2 hours after the addition is complete.

  • Quenching: The reaction mixture is poured slowly onto a large volume of crushed ice with vigorous stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum. The primary product is expected to be Ethyl 2-hydroxy-3-methoxy-5-nitrobenzoate.

Applications of Derived Intermediates in Drug Development

The true value of Ethyl 2-hydroxy-3-methoxybenzoate is realized through the synthetic potential of its derivatives.

The Central Role of o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)

o-Vanillin is a significantly more versatile intermediate than its more common isomer, vanillin.[3] Its adjacent hydroxyl and aldehyde groups allow it to act as a bidentate ligand or as a precursor to a wide array of heterocyclic systems.

  • Schiff Bases & Hydrazones: Condensation of o-vanillin with primary amines or hydrazines yields Schiff bases and hydrazones, respectively.[9] These moieties are privileged structures in medicinal chemistry, known to possess a wide range of biological activities including antibacterial, antifungal, and anticonvulsant properties.[9]

  • Heterocycle Synthesis: o-Vanillin is a precursor for coumarins, benzofurans, and other oxygen-containing heterocycles that form the core of many pharmaceutical agents.

The following diagram illustrates the synthetic utility of o-Vanillin.

G A 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) E Schiff Bases A->E F Hydrazones A->F G Coumarins / Chromenes (via Knoevenagel/Perkin) A->G B Primary Amines (R-NH₂) B->E C Hydrazines / Hydrazides (R-NHNH₂) C->F D Active Methylene Compounds D->G

Caption: Synthetic utility of o-Vanillin for generating diverse molecular scaffolds.

Amino Intermediates from Nitrated Derivatives

The nitro-substituted benzoates produced in Protocol 3 are invaluable precursors. Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl) of the nitro group provides the corresponding aniline derivative. This amino group is a critical handle for introducing diversity through:

  • Amide bond formation: Coupling with carboxylic acids to form amides.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides.

  • Diazotization: Conversion to a diazonium salt, which can be displaced by a wide variety of nucleophiles (Sandmeyer reaction).

These transformations are fundamental to the synthesis of drugs like the protein kinase inhibitor Bosutinib , where a substituted aniline core is a key structural feature.[10]

Conclusion

Ethyl 2-hydroxy-3-methoxybenzoate is more than a simple aromatic ester; it is a strategic platform for the efficient construction of complex pharmaceutical intermediates. By leveraging its inherent reactivity through well-controlled reductions, oxidations, and electrophilic substitutions, chemists can readily access high-value building blocks like o-vanillin and substituted anilines. The protocols and strategies outlined in this guide demonstrate the logical, evidence-based approach required to unlock the full synthetic potential of this versatile reagent, paving the way for the discovery and development of new therapeutic agents.

References

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Protocol for the esterification of 2-hydroxy-3-methoxybenzoic acid to its ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

This application note details the protocol for synthesizing ethyl 2-hydroxy-3-methoxybenzoate (also known as ethyl 3-methoxysalicylate) from its parent acid, 2-hydroxy-3-methoxybenzoic acid .

While simple benzoic acids esterify rapidly, this specific substrate presents a unique structural challenge: the ortho-phenolic hydroxyl group . This group forms a strong intramolecular hydrogen bond with the carbonyl oxygen (a 6-membered chelate ring), significantly reducing the electrophilicity of the carbonyl carbon. Consequently, standard "room temperature" esterification methods often fail or proceed sluggishly.

This guide provides two field-proven protocols designed to overcome this thermodynamic trap:

  • Method A (The Workhorse): A robust, sulfuric acid-catalyzed Fischer esterification optimized for scale and simplicity.

  • Method B (The Activator): A thionyl chloride-mediated approach that generates anhydrous HCl in situ and chemically consumes water, driving the equilibrium to completion for difficult batches.

Target Molecule Profile
PropertyDescription
IUPAC Name Ethyl 2-hydroxy-3-methoxybenzoate
Common Name Ethyl 3-methoxysalicylate
CAS Registry 7214-16-6 (related salt forms often appear; specific ester CAS may vary by database)
Molecular Formula

Molecular Weight 196.20 g/mol
Physical State Typically a pale yellow, viscous oil; may crystallize upon prolonged standing at low temperature.
Solubility Soluble in ethanol, ethyl acetate, DCM, diethyl ether; insoluble in water.

Critical Mechanistic Insight

The synthesis relies on Fischer Esterification , an equilibrium-driven process.[1]



The "Ortho Effect" & Hydrogen Bonding

In 3-methoxysalicylic acid, the phenol proton at position 2 donates a hydrogen bond to the carbonyl oxygen. This stabilizes the ground state of the carboxylic acid, making it less reactive toward nucleophilic attack by ethanol.

  • Implication for Protocol: We must use vigorous reflux and excess ethanol to shift the equilibrium.

  • Water Management: Removal of water is critical. In Method A, the large excess of ethanol acts as a solvent and water sink. In Method B, thionyl chloride chemically destroys water produced in the early stages or introduced via wet solvents.

Mechanism Acid 2-Hydroxy-3-methoxybenzoic Acid (Stabilized by H-bond) Protonation Carbonyl Protonation (Activation) Acid->Protonation H+ Catalyst Attack Nucleophilic Attack by Ethanol Protonation->Attack + EtOH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of Water Tetrahedral->Elimination - H2O Ester Ethyl 2-hydroxy-3-methoxybenzoate Elimination->Ester - H+

Figure 1: Mechanistic flow of the acid-catalyzed esterification.

Experimental Protocols

Method Selection Guide
  • Choose Method A for standard laboratory preparations (1g to 100g scale) where reagents are dry and time is not critical.

  • Choose Method B if the starting material is valuable, if Method A yields are low (<60%), or if you lack a Dean-Stark apparatus for very large scales.

Method A: Sulfuric Acid-Catalyzed Reflux (Standard)

Reagents:

  • 2-Hydroxy-3-methoxybenzoic acid (1.0 equiv)

  • Absolute Ethanol (20-30 volumes relative to acid mass)

  • Concentrated Sulfuric Acid (

    
    , 98%) (0.5 - 1.0 equiv)
    

Protocol:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Capping the condenser with a drying tube (calcium chloride) is recommended to exclude atmospheric moisture.

  • Dissolution: Charge the RBF with 2-hydroxy-3-methoxybenzoic acid (e.g., 10.0 g, 59.5 mmol). Add absolute ethanol (200 mL). Stir until the solid is mostly suspended or dissolved.

  • Catalyst Addition: Caution: Exothermic. Add concentrated sulfuric acid (3.0 mL, ~56 mmol) dropwise to the stirring solution. The solution may darken slightly.

  • Reflux: Heat the mixture to a vigorous reflux (bath temp ~85-90°C). Maintain reflux for 8 to 12 hours .

    • Checkpoint: Monitor by TLC (Silica; 30% EtOAc in Hexanes). The starting acid will appear as a streak or low-Rf spot; the ester will be a distinct high-Rf spot.

  • Concentration: Cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator to leave a viscous oily residue.[2]

  • Work-up:

    • Dissolve the residue in Ethyl Acetate (EtOAc) (100 mL).

    • Wash with Water (2 x 50 mL) to remove bulk acid catalyst.

    • Wash with Saturated Sodium Bicarbonate (

      
      )  (2 x 50 mL). Note: Gas evolution (
      
      
      
      ) will occur. This step removes unreacted starting acid.
    • Wash with Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous

      
        or 
      
      
      
      .
  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure.

Method B: Thionyl Chloride Activation (High-Performance)

Reagents:

  • 2-Hydroxy-3-methoxybenzoic acid (1.0 equiv)

  • Absolute Ethanol (15-20 volumes)

  • Thionyl Chloride (

    
    ) (1.2 - 1.5 equiv)
    

Protocol:

  • Setup: Flame-dry a round-bottom flask and equip with a stir bar and addition funnel. Nitrogen atmosphere is preferred.

  • Chilling: Add absolute ethanol (e.g., 150 mL) to the flask and cool to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride (e.g., 6.5 mL for a 10g scale) to the cold ethanol over 15-20 minutes.

    • Mechanism:[1][3][4]

      
      . This generates anhydrous HCl and consumes any adventitious water.
      
  • Addition: Add the solid 2-hydroxy-3-methoxybenzoic acid (10.0 g) in portions to the cold solution.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Then, heat to reflux for 4-6 hours .

  • Work-up: Follow the same concentration and extraction procedure as Method A (Steps 5-7).

Purification & Characterization

After work-up, the crude product is typically a yellow/amber oil. High purity is required for biological testing.

Purification Strategy:

  • Vacuum Distillation (Preferred): The ester is stable but high-boiling. Distill under high vacuum (< 2 mmHg). Expect a boiling point range of 130-145°C at 1-2 mmHg (approximate, based on homologs).

  • Column Chromatography: If distillation is not feasible.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (95:5

      
       85:15).
      
    • Elution Order: The ester elutes significantly earlier than the starting acid.

Characterization Data (Expected):

Spectroscopic MethodSignal Assignment
1H NMR (400 MHz,

)

11.0 (s, 1H, OH , H-bonded)

7.3 - 6.8 (m, 3H, Ar-H )

4.40 (q,

Hz, 2H,

)

3.90 (s, 3H,

)

1.41 (t,

Hz, 3H,

)
IR (Neat) ~3200-3400

(Broad OH), 1670-1685

(Ester C=O, lowered by H-bond)
Appearance Pale yellow viscous oil (may solidify to white solid, MP < 50°C).[5]

Workflow Visualization

Workflow Start Start: 2-Hydroxy-3-methoxybenzoic Acid Choice Select Method Start->Choice MethodA Method A: H2SO4 / EtOH (Standard Reflux) Choice->MethodA General Use MethodB Method B: SOCl2 / EtOH (In-situ Activation) Choice->MethodB Difficult/Wet Reflux Reflux (4-12 hrs) Monitor via TLC MethodA->Reflux MethodB->Reflux Evap Rotary Evaporation (Remove EtOH) Reflux->Evap Dissolve Dissolve in EtOAc Evap->Dissolve Wash1 Wash: Water (Remove Acid Catalyst) Dissolve->Wash1 Wash2 Wash: Sat. NaHCO3 (Remove Unreacted Substrate) Wash1->Wash2 Wash3 Wash: Brine & Dry (Na2SO4) Wash2->Wash3 Pure Final Product: Ethyl 2-hydroxy-3-methoxybenzoate Wash3->Pure

Figure 2: Operational workflow for the synthesis and isolation of the target ester.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield (<50%) Equilibrium not shifted; water presence.Switch to Method B or add molecular sieves (3Å) to the reflux in Method A.
Solid Precipitate in Workup Sodium salt of starting acid.The

wash precipitated the unreacted phenol/acid. Filter it off; this is waste/unreacted material.
Dark Product Color Oxidation of phenol.Perform reaction under Nitrogen (

). Ensure ethanol is free of aldehydes.

Safety Hazards:

  • Sulfuric Acid: Corrosive. Causes severe burns. Use gloves and eye protection.

  • Thionyl Chloride: Releases toxic HCl and

    
     gas. Must use a fume hood. 
    
  • Ethanol: Highly flammable. Keep away from open flames/sparks.

References

  • Fischer, E., & Speier, A. (1895). "Darstellung der Ester."[3][6][7] Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

  • BenchChem. (2025).[8] "Fischer Esterification for Methyl Salicylate: Principles and Protocols."

  • Organic Chemistry Portal. "Fischer Esterification: Mechanisms and Recent Literature."

  • Master Organic Chemistry. "Mechanism of the Fischer Esterification."

  • PubChem. "Ethyl 3-hydroxy-4-methoxybenzoate (Isomer Data for Comparison)."

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Optimizing the Synthesis of Ethyl 2-hydroxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of ethyl 2-hydroxy-3-methoxybenzoate (also known as ethyl 3-methoxysalicylate or ethyl ortho-vanillate). While the Fischer esterification of 3-methoxysalicylic acid with ethanol appears straightforward on paper, the unique stereoelectronic environment of the salicylic acid scaffold often leads to stalled reactions, poor conversions, and catastrophic yield losses during workup.

This guide is engineered to dissect the mechanistic bottlenecks of this specific synthesis, provide field-proven troubleshooting strategies, and deliver a self-validating protocol to maximize your isolated yield.

Part 1: Mechanistic Bottlenecks (The "Why")

To optimize this synthesis, we must first understand the causality behind the reaction's inherent sluggishness. The starting material, 3-methoxysalicylic acid, presents two major chemical hurdles:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the ortho (2-) position forms a strong, stable intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid . This interaction stabilizes the ground state of the acid and significantly reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by ethanol kinetically unfavorable.

  • Steric Hindrance: The adjacent methoxy group at the 3-position adds steric bulk near the reaction center, further impeding the approach of the bulky ethanol nucleophile.

  • Thermodynamic Equilibrium: Like all Fischer esterifications, the reaction produces water. Because the carbonyl is deactivated, the forward reaction is slow, allowing the reverse hydrolysis reaction to easily compete if water is not rigorously removed .

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction stalls at 40-50% conversion even after 24 hours of reflux. How do I push the equilibrium forward? A: You are hitting the thermodynamic wall of the Fischer esterification. Because ethanol and water form a low-boiling azeotrope, a standard Dean-Stark trap is ineffective (it will simply fill with ethanol). Solution: Utilize a Soxhlet extractor fitted between your reaction flask and reflux condenser. Fill the Soxhlet thimble with activated 3Å molecular sieves. The sieves will selectively trap the water (kinetic diameter ~2.6 Å) from the condensate while allowing the ethanol (kinetic diameter ~4.3 Å) to cycle back into the flask, effectively driving Le Chatelier's principle .

Q2: I had good conversion on TLC, but I lost almost all my product during the basic workup. What happened? A: You likely used a strong base like Sodium Hydroxide (NaOH) to wash away the unreacted carboxylic acid. The product, ethyl 2-hydroxy-3-methoxybenzoate, contains a phenolic -OH group. The electron-withdrawing ester group increases the acidity of this phenol, giving it a pKa of approximately 9.9 . Washing with NaOH (pH > 13) deprotonates the phenol, converting your product into a water-soluble phenoxide salt that is discarded with the aqueous layer. Solution: Always use a mild base like saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8.3). This is strong enough to deprotonate the unreacted carboxylic acid (pKa ~3.0) but weak enough to leave your phenolic ester protonated and safely in the organic layer.

Q3: Can I use a different catalytic approach to bypass the equilibrium issue entirely? A: Yes. If direct esterification remains problematic, you can convert 3-methoxysalicylic acid to its corresponding acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by the addition of absolute ethanol. This kinetically controlled pathway is irreversible and bypasses the water-generation issue entirely, though it requires strictly anhydrous conditions and generates HCl gas.

Part 3: Visualizing the Logic

To ensure these principles are clear, review the workflow and workup logic diagrams below.

Workflow A 3-Methoxysalicylic Acid + Absolute Ethanol B Acid Catalyst (H2SO4, reflux) A->B Mix C Soxhlet Extractor with 3A Sieves B->C Heat (78°C) E Water Accumulation (Equilibrium Reversal) B->E No Sieves D Ethyl 2-hydroxy-3- methoxybenzoate C->D H2O Trapped Forward Reaction E->B Hydrolysis

Reaction workflow demonstrating equilibrium shift via continuous water removal.

Workup Start Crude Reaction Mixture (Product + Unreacted Acid) Org Dissolve in Organic Solvent (EtOAc / Et2O) Start->Org Wash Aqueous Base Wash Org->Wash NaOH Strong Base (NaOH) pH > 13 Wash->NaOH Incorrect NaHCO3 Mild Base (NaHCO3) pH ~ 8.3 Wash->NaHCO3 Correct Loss Phenol Deprotonated (pKa ~9.9) Product Lost to Aqueous Layer NaOH->Loss Success Only Carboxylic Acid Deprotonated Product Retained in Organic Layer NaHCO3->Success

Workup logic tree illustrating the critical importance of base selection based on pKa.

Part 4: Quantitative Data Summary

The table below summarizes the expected outcomes when modifying the reaction conditions and workup parameters.

Synthesis MethodWater Removal StrategyWorkup Base UsedPhenol State during WorkupExpected Isolated Yield
Standard FischerNone (Reflux only)NaHCO₃ (pH 8.3)Protonated (Organic)40 - 50%
Standard FischerNone (Reflux only)NaOH (pH 14)Deprotonated (Aqueous)< 10%
Optimized Fischer Soxhlet + 3Å Sieves NaHCO₃ (pH 8.3) Protonated (Organic) 85 - 95%
Acid Chloride RouteN/A (Irreversible)NaHCO₃ (pH 8.3)Protonated (Organic)90 - 95%

Part 5: Self-Validating Experimental Protocol

This protocol utilizes the Soxhlet-sieve methodology to guarantee high conversion, coupled with a pH-controlled workup to ensure zero product loss.

Step 1: Reaction Setup & Equilibrium Control

  • In a thoroughly dried 250 mL round-bottom flask, suspend 10.0 g (59.5 mmol) of 3-methoxysalicylic acid in 100 mL of absolute ethanol.

  • Slowly add 2.0 mL of concentrated Sulfuric Acid (H₂SO₄) dropwise while stirring. Self-Validation: The suspension should gradually become a clear solution as the acid catalyzes the dissolution.

  • Attach a Soxhlet extractor to the flask. Place a cellulose thimble filled with 15 g of freshly activated 3Å molecular sieves into the extractor body.

  • Attach a reflux condenser to the top of the Soxhlet extractor and heat the flask to a gentle reflux (oil bath at ~85°C).

Step 2: Reaction Monitoring

  • Allow the reaction to reflux for 18-24 hours. The ethanol will continuously vaporize, condense, pass through the sieves (leaving water behind), and return anhydrous to the flask.

  • Self-Validation: Check reaction progress via TLC (Hexanes:Ethyl Acetate 7:3). The product ester will run significantly higher (higher Rf) than the highly polar starting carboxylic acid.

Step 3: Precision Workup

  • Once complete, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove approximately 80% of the excess ethanol.

  • Dissolve the resulting crude oil in 150 mL of Ethyl Acetate (EtOAc).

  • Critical Step: Wash the organic layer with 3 x 50 mL of saturated aqueous NaHCO₃.

  • Self-Validation: Check the pH of the final aqueous wash. It must be mildly basic (~pH 8). If it is acidic, perform an additional NaHCO₃ wash. Do not use NaOH.

  • Wash the organic layer with 50 mL of brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield ethyl 2-hydroxy-3-methoxybenzoate as a pale oil or low-melting solid.

References

  • Fischer esterification - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem. National Center for Biotechnology Information. Available at:[Link]

  • Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Aakash Educational Services. Available at: [Link]

Purification of crude "Ethyl 2-hydroxy-3-methoxybenzoate" by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-EHM-001 Subject: Optimization of Column Chromatography for Ethyl 3-methoxysalicylate (Ethyl 2-hydroxy-3-methoxybenzoate) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction

You are attempting to purify Ethyl 2-hydroxy-3-methoxybenzoate (also known as Ethyl 3-methoxysalicylate). Before proceeding, it is critical to understand the physicochemical behavior of this molecule on silica gel.

Molecule Analysis:

  • Core Structure: Salicylate ester.

  • Key Feature: The hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester.

  • Chromatographic Consequence: This internal "locking" mechanism reduces the ability of the hydroxyl group to interact with the silica stationary phase. Consequently, this compound is less polar and elutes faster than para- or meta-hydroxy isomers. However, the methoxy group at C3 adds electron density, potentially increasing Lewis basicity.

This guide is structured to troubleshoot and optimize your purification workflow, moving from diagnostics to execution.

Module 1: Pre-Purification Diagnostics (The Triage)

Before packing your column, you must characterize your crude mixture. Most failures occur because the separation was not validated on Thin Layer Chromatography (TLC) first.

Diagnostic Protocol
ParameterRecommended ActionScientific Rationale
TLC Stationary Phase Silica Gel

Matches the column stationary phase.
TLC Mobile Phase Hexane : Ethyl Acetate (8:2) Standard screening polarity. If

, increase EtOAc.
Visualization UV (254 nm) & Ferric Chloride (

)
UV detects the aromatic ring.

stains phenols (purple/red), confirming the presence of the 2-OH group.
Target

0.25 – 0.35 Optimal retention for flash chromatography separation [1].
Common Impurity Signatures
  • Baseline Streak (

    
    ):  Likely unreacted 3-methoxysalicylic acid . This is much more polar than your ester.
    
  • High Running Spot (

    
    ):  Likely decarboxylated byproducts (e.g., guaiacol derivatives) or non-polar solvents.
    

Module 2: Method Development & Optimization

Workflow Visualization

The following diagram outlines the decision logic for selecting your purification strategy.

PurificationWorkflow Start Crude Mixture Analysis SolubilityCheck Solubility in Mobile Phase? Start->SolubilityCheck TLC_Check TLC Screening (Hex:EtOAc 8:2) SolubilityCheck->TLC_Check Soluble Method_B Method B: Solid Load (Dry Load on Silica) SolubilityCheck->Method_B Insoluble/Oily Decision_Rf Target Rf? TLC_Check->Decision_Rf Method_A Method A: Liquid Load Isocratic or Gradient Decision_Rf->Method_A 0.2 < Rf < 0.4 Modifier Add 0.1% Acetic Acid (If tailing observed) Decision_Rf->Modifier Streaking/Tailing End Product Isolation Method_A->End Purified Ester Method_B->End Modifier->Method_A

Caption: Logical workflow for selecting loading technique and mobile phase composition based on solubility and TLC behavior.

Critical Optimization: The Acidic Modifier

Issue: Phenolic esters often "tail" (streak) on silica gel. Mechanism: The acidic silanol groups (


) on the silica surface can deprotonate or H-bond strongly with the phenolic hydroxyl, causing peak broadening.
Solution:  Add 0.1% to 1.0% Acetic Acid  to your mobile phase. This suppresses the ionization of silanols and keeps the phenol in its neutral, sharper-eluting form [2].

Module 3: Execution Protocol (Step-by-Step)

Objective: Purify 1.0 g of crude Ethyl 2-hydroxy-3-methoxybenzoate.

Step 1: Column Preparation
  • Stationary Phase: Silica Gel (40-63 µm particle size).

  • Column Size: 25g - 40g cartridge (or glass column with 2.5 cm diameter).

  • Ratio: Use a 30:1 to 50:1 ratio of Silica:Crude by weight.

Step 2: Sample Loading (Crucial)
  • Scenario A (Oil/Good Solubility): Dissolve crude in minimum volume of Dichloromethane (DCM) or Toluene. Avoid Hexane if it precipitates the product. Load gently.

  • Scenario B (Solid/Poor Solubility): Use Solid Load . Dissolve crude in DCM, add silica (1:2 ratio), evaporate to dryness (free-flowing powder), and load on top of the packed column. This is recommended for high-purity separation.

Step 3: Mobile Phase Gradient

Run the following gradient (assuming Hexane/EtOAc system):

Column Volumes (CV)% Ethyl Acetate% HexanePurpose
0 – 3 CV 0%100%Column equilibration (if not pre-wet).
3 – 5 CV 0%

5%
100%

95%
Elute non-polar impurities.
5 – 15 CV 5%

20%
95%

80%
Target Elution Window.
15 – 20 CV 20%

50%
80%

50%
Flush remaining polar material.

Module 4: Troubleshooting & FAQs

Q1: My product is co-eluting with the starting material (3-methoxysalicylic acid). How do I separate them?

Diagnosis: The acid is likely streaking into the ester fraction. Fix:

  • Pre-Column Wash: Dissolve crude in Ether/EtOAc and wash with saturated Sodium Bicarbonate (

    
    ) before chromatography. This converts the acid to its water-soluble salt, removing it from the organic layer.
    
  • Chromatography Adjustment: If you must separate on-column, use Toluene:Ethyl Acetate (95:5) instead of Hexane. The aromatic solvent (Toluene) interacts differently with the phenolic rings (

    
     interactions), often providing better selectivity than Hexane [3].
    
Q2: I see "Fronting" (shark-fin shape) peaks. What is wrong?

Diagnosis: Column Overloading or Solubility Mismatch. Fix:

  • If the sample was liquid-loaded in a strong solvent (like DCM or EtOAc), the product travels with the solvent front before interacting with the silica.

  • Action: Switch to Solid Loading (Method B in the diagram). This eliminates solvent effects during loading.

Q3: The product crystallizes inside the column or in the fraction tubes.

Diagnosis: Ethyl 2-hydroxy-3-methoxybenzoate is a crystalline solid (MP ~40-50°C). High concentration in non-polar mobile phase (Hexane) causes precipitation. Fix:

  • Add a small amount of DCM (5-10%) to the mobile phase (e.g., Hexane:DCM:EtOAc). DCM is a stronger solvent for this ester and prevents crystallization without ruining separation polarity.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Tailing Peak Tailing Problem->Tailing Coelution Co-elution Problem->Coelution Precipitation Crystallization Problem->Precipitation AcidMod Add 1% Acetic Acid Tailing->AcidMod Silanol Interaction SolventChange Switch to Toluene:EtOAc Coelution->SolventChange Selectivity Issue AddDCM Add 10% DCM to Mobile Phase Precipitation->AddDCM Solubility Issue

Caption: Decision tree for resolving common chromatographic anomalies for phenolic esters.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Teledyne ISCO. (2023). Flash Chromatography Guide: Purifying Phenolic Compounds. Application Note AN102.

  • Reich, H. J. (2017). Common Solvents and their Properties for Chromatography. University of Wisconsin-Madison Chemistry Department.

  • BenchChem. (2025).[1] Purity Confirmation of Synthesized Methyl 2-ethyl-3-methoxybenzoate: A Comparative Guide. (General reference for salicylate ester purification).

Disclaimer: This guide is intended for research purposes. Always consult the Safety Data Sheet (SDS) for Ethyl 2-hydroxy-3-methoxybenzoate before handling.

Sources

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-hydroxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists troubleshooting the esterification of 2-hydroxy-3-methoxybenzoic acid (ortho-vanillic acid) to form Ethyl 2-hydroxy-3-methoxybenzoate .

Because this molecule is a highly functionalized salicylic acid derivative, its synthesis is complicated by competing electronic effects and multiple reactive sites. This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to help you eliminate side products and optimize your yield.

Mechanistic Overview & Reaction Pathway

Understanding the chemical environment of your starting material is the first step in troubleshooting. The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carboxylic acid carbonyl. This chelation stabilizes the ground state, significantly reducing the electrophilicity of the carbonyl carbon and making standard Fischer esterifications sluggish[1].

If reaction conditions are forced without mechanistic consideration, the molecule will divert into several known degradation and side-reaction pathways.

ReactionPathway SM 2-hydroxy-3-methoxybenzoic acid + Ethanol Target Ethyl 2-hydroxy-3-methoxybenzoate (Target Ester) SM->Target Acid Catalyst, Reflux (-H2O) OAlk Ethyl 2-ethoxy-3-methoxybenzoate (O-Alkylation) SM->OAlk Excess Base/Alkyl Halide Decarb 2-Methoxyphenol (Guaiacol) (Decarboxylation) SM->Decarb Excessive Heat (>150°C) Dimer Depsides / Oligomers (Intermolecular Ester) SM->Dimer Low Dilution

Reaction pathway showing the target synthesis and common side products.

Troubleshooting FAQs

Q1: Why is my conversion rate so low, with mostly unreacted starting material recovered? Mechanistic Cause: As noted above, the ortho-hydroxyl group forms a tight intramolecular hydrogen bond with the carbonyl oxygen. This reduces the partial positive charge on the carbonyl carbon, making nucleophilic attack by ethanol difficult compared to standard benzoic acids. Corrective Action: You must use a strong acid catalyst (e.g., concentrated


 or methanesulfonic acid) to forcefully protonate the carbonyl oxygen, thereby increasing its electrophilicity[1]. Additionally, you must drive the equilibrium forward by using absolute ethanol as the solvent (large molar excess) and employing a Dean-Stark trap or molecular sieves to continuously remove water.

Q2: I am detecting a +28 Da impurity (m/z 224) in my GC-MS/LC-MS. What is this side product? Mechanistic Cause: A +28 Da mass shift indicates the formation of Ethyl 2-ethoxy-3-methoxybenzoate . This occurs if you abandon Fischer esterification in favor of base-promoted alkylation (e.g., using ethyl iodide and


). While the carboxylic acid (pKa ~3.0) reacts first, excess base will deprotonate the phenolic hydroxyl (pKa ~9.5), which then attacks the alkylating agent to form an ether[2].
Corrective Action:  If you must use an alkyl halide route, strictly limit the ethylating agent to 1.0 - 1.05 equivalents and use a milder base (like 

) that selectively deprotonates the carboxylic acid over the phenol. Otherwise, switch back to acid-catalyzed Fischer esterification.

Q3: My reaction mixture turned dark, and I smell a strong, smoky/woody odor. What happened? Mechanistic Cause: Salicylic acid derivatives are highly susceptible to thermal decarboxylation[3]. When heated excessively, a cyclic transition state allows the ortho-hydroxyl proton to transfer to the carbonyl oxygen, facilitating the extrusion of


. The resulting side product is 2-methoxyphenol (guaiacol) , which has a distinct smoky, woody odor.
Corrective Action:  Keep reaction temperatures strictly below 100°C. Refluxing in ethanol (78°C) is generally safe, but avoid prolonged heating of the crude mixture during solvent evaporation or vacuum distillation. If using microwave synthesis, carefully monitor the wattage and pressure[4].

Q4: How can I prevent the formation of depsides (oligomers) during the reaction? Mechanistic Cause: Depsides are formed via intermolecular esterification, where the carboxylic acid of one molecule reacts with the phenolic -OH of another[2]. Corrective Action: Maintain a high dilution of the starting material in ethanol (at least 10-20 volumes). The massive excess of ethanol will outcompete the sterically hindered phenolic -OH for the electrophilic carbonyl carbon.

Quantitative Catalyst & Condition Comparison

To aid in protocol selection, the following table summarizes the expected outcomes and side-product profiles of various esterification conditions based on literature precedents for salicylic acid derivatives[3][4].

Catalyst / MethodReaction TempTimeExpected ConversionMajor Side Product Risk

(conc.) / Abs. EtOH
78°C (Reflux)12-16 h85 - 90%Depsides (Trace, <2%)

/ EtOH (In situ)
0°C to 78°C4 h>95%None (Cleanest profile)

/ Ethyl Iodide
80°C (DMF)12 h~70%O-Alkylation (~20%)
Solid Acid (e.g.,

)
120°C (Microwave)40 min94%Decarboxylation (<2%)

Self-Validating Experimental Protocol

The following is a highly optimized, step-by-step Fischer esterification protocol. It is designed as a self-validating system , meaning each step contains a physical or analytical checkpoint to ensure the chemistry is proceeding correctly before moving forward.

ProtocolWorkflow Step1 1. Activation / Setup Dissolve SM in Abs. EtOH + Catalyst Step2 2. Reflux & Dehydration Heat at 78°C with water removal Step1->Step2 Step3 3. Quench & Neutralize Cool to RT, add sat. NaHCO3 (pH > 8) Step2->Step3 Step4 4. Phase Extraction Extract with EtOAc, wash with brine Step3->Step4 Step5 5. Isolation Dry over Na2SO4, concentrate in vacuo Step4->Step5

Self-validating experimental workflow for Fischer esterification.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Action: In a round-bottom flask, suspend 2-hydroxy-3-methoxybenzoic acid (1.0 eq, e.g., 10 mmol, 1.68 g) in absolute ethanol (20 mL). Slowly add concentrated

    
     (0.1 eq, 55 µL) dropwise while stirring.
    
  • Validation Checkpoint: Ensure complete dissolution of the solid starting material before heating. A heterogeneous mixture indicates insufficient solvent, which artificially increases local concentration and promotes depside (oligomer) formation.

Step 2: Reflux and Dehydration

  • Action: Attach a reflux condenser (optionally fitted with a Soxhlet extractor containing 3Å molecular sieves to trap water) and heat the mixture to 78°C for 12-16 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The target ester will exhibit a significantly higher Rf value (~0.6) compared to the highly polar carboxylic acid starting material (Rf ~0.1). Do not proceed until the starting material spot is virtually gone.

Step 3: Quench and Neutralization

  • Action: Cool the reaction mixture to room temperature. Carefully pour the mixture into an ice-cold saturated aqueous solution of

    
     (30 mL) to neutralize the acid catalyst.
    
  • Validation Checkpoint (Critical): Test the pH of the aqueous phase with indicator paper. It MUST be >8 . If it is acidic, unreacted starting material will remain protonated and co-extract into the organic phase with your product.

Step 4: Phase Extraction & Washing

  • Action: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Combine the organic layers and wash with brine (20 mL).

  • Validation Checkpoint: A rapid, clear phase separation without emulsions indicates successful removal of amphiphilic impurities and unreacted acid salts.

Step 5: Isolation

  • Action: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo (water bath <40°C).
    
  • Validation Checkpoint: Analyze the crude oil/solid via GC-MS or LC-MS. You should observe the target mass (

    
     196.2). The strict absence of a peak at 
    
    
    
    124 (guaiacol) confirms that thermal decarboxylation was successfully avoided during concentration.

References

1.2 2.3 3.4 4.1

Sources

Troubleshooting low yield in the esterification of 2-hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Esterification of 2-Hydroxy-3-methoxybenzoic Acid

Welcome to the technical support center for the esterification of 2-hydroxy-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges with this specific transformation. The unique substitution pattern of this aromatic carboxylic acid presents several challenges that can lead to low yields. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve your desired product in high yield and purity.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address common issues encountered during the esterification of 2-hydroxy-3-methoxybenzoic acid.

Question 1: My Fischer esterification reaction is giving me a very low yield or not proceeding at all. What are the likely causes?

Answer:

The direct acid-catalyzed esterification (Fischer esterification) of 2-hydroxy-3-methoxybenzoic acid is notoriously difficult for a combination of electronic and steric reasons.[1][2]

  • Steric Hindrance: The carboxylic acid group is flanked by two substituents: a hydroxyl group in the ortho position and a methoxy group in the meta position. This steric bulk hinders the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid.[3][4]

  • Electronic Effects: The hydroxyl group is an electron-donating group, which can deactivate the carbonyl carbon towards nucleophilic attack. While the acid catalyst protonates the carbonyl to increase its electrophilicity, the inherent electronic nature of the starting material is unfavorable.[5]

  • Reversibility of the Reaction: Fischer esterification is an equilibrium process.[5][6][7] The water generated as a byproduct can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[6][7][8]

Question 2: I am observing a significant byproduct that is not my desired ester. What could it be?

Answer:

A common side reaction in the esterification of phenolic acids is O-alkylation (etherification) of the phenolic hydroxyl group, especially under harsh conditions.[9] This can occur if you are using a more reactive alkylating agent or if the reaction conditions favor this pathway. Polycondensation can also occur under certain conditions, leading to polymeric byproducts.[8]

Question 3: How can I improve the yield of my Fischer esterification?

Answer:

To enhance the yield of a Fischer esterification, you need to address the equilibrium nature of the reaction.

  • Use a Large Excess of Alcohol: Using the alcohol as the solvent can help drive the equilibrium towards the product side, according to Le Châtelier's principle.[6][7][10]

  • Remove Water: The removal of water as it is formed is a critical strategy. This can be achieved by:

    • Azeotropic Distillation: Refluxing in a solvent like toluene with a Dean-Stark trap to physically remove water.[11]

    • Microwave Conditions: Sealed-vessel microwave synthesis can sometimes improve yields and dramatically reduce reaction times, although water removal remains a challenge.[12][13][14]

    • Drying Agents: The use of molecular sieves can be attempted, though their effectiveness can be limited at higher temperatures.

Strategy Description Reference
Excess AlcoholUse alcohol as the reaction solvent.[6][7][10]
Azeotropic DistillationUse a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water.[11]
Microwave SynthesisEmploy a sealed-vessel microwave reactor to potentially increase reaction rate.[12][13][14]

Frequently Asked Questions (FAQs)

What are the best alternative methods for esterifying 2-hydroxy-3-methoxybenzoic acid if Fischer esterification fails?

Due to the challenges of the Fischer method with this substrate, it is often more effective to use alternative methods that do not rely on direct acid catalysis and are better suited for sterically hindered substrates.

  • DCC/DMAP Coupling (Steglich Esterification): This is a very mild and effective method for sterically demanding substrates.[15] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the alcohol.[15][16] A catalytic amount of 4-dimethylaminopyridine (DMAP) is often crucial for efficient ester formation.[15]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17][18] It is known for its mild conditions and stereochemical inversion at the alcohol center (not relevant for simple alcohols).[19][20] For sterically hindered substrates, using high concentrations and sonication can dramatically increase the reaction rate.[21]

  • Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester.[1]

How do I choose between DCC coupling and the Mitsunobu reaction?

The choice often depends on the specifics of your starting materials and desired work-up.

  • DCC coupling is excellent for coupling a carboxylic acid and an alcohol. The primary challenge is the removal of the dicyclohexylurea (DCU) byproduct, which is often insoluble and can be removed by filtration.[22]

  • The Mitsunobu reaction is also very effective but requires a nucleophile with a pKa of around 13 or below.[20] The work-up involves removing triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate, which can sometimes be challenging.[19]

What purification strategies are recommended for the final ester product?

The purification approach will depend on the physical properties of your ester and the byproducts from the reaction.

  • Aqueous Work-up: A standard work-up involves washing the crude reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid.[23] This is followed by washing with water and then brine.

  • Chromatography: Silica gel column chromatography is a very effective method for separating the desired ester from byproducts like DCU (from DCC coupling) or TPPO (from the Mitsunobu reaction).

  • Distillation: If the ester is a liquid and thermally stable, distillation can be an effective purification method.[24][25]

  • Crystallization: If the ester is a solid, recrystallization from a suitable solvent system is an excellent way to achieve high purity.

Diagrams

Troubleshooting_Low_Yield start Low Yield in Esterification check_method Which method was used? start->check_method fischer Fischer Esterification check_method->fischer Acid Catalysis coupling Coupling Reaction (DCC/Mitsunobu) check_method->coupling Activating Agent fischer_q1 Is water being removed? fischer->fischer_q1 coupling_q1 Are byproducts (DCU/TPPO) hindering isolation? coupling->coupling_q1 fischer_sol1 Use Dean-Stark trap or excess alcohol as solvent. fischer_q1->fischer_sol1 No fischer_q2 Consider steric hindrance. Is the reaction stalled? fischer_q1->fischer_q2 Yes fischer_sol2 Switch to a more robust method: DCC/DMAP or Mitsunobu. fischer_q2->fischer_sol2 coupling_sol1 Optimize purification: - Filter to remove DCU - Column chromatography for TPPO coupling_q1->coupling_sol1

Caption: Troubleshooting decision tree for low esterification yields.

Esterification_Pathways cluster_0 Fischer Esterification cluster_1 DCC Coupling cluster_2 Side Reaction F_Start Carboxylic Acid + Alcohol F_Intermediate Tetrahedral Intermediate F_Start->F_Intermediate H+ catalyst F_Product Ester + Water F_Intermediate->F_Product -H2O F_Product->F_Intermediate +H2O (Reversible) DCC_Start Carboxylic Acid DCC_Intermediate O-Acylisourea Intermediate DCC_Start->DCC_Intermediate + DCC DCC_Product Ester + DCU DCC_Intermediate->DCC_Product + Alcohol/DMAP Side_Start Phenolic -OH Side_Product O-Alkylation (Ether) Side_Start->Side_Product Harsh conditions

Caption: Comparison of esterification pathways and a potential side reaction.

Optimized Protocol: Steglich Esterification using DCC/DMAP

This protocol is recommended for the esterification of 2-hydroxy-3-methoxybenzoic acid with a primary or secondary alcohol, as it is generally high-yielding and avoids harsh acidic conditions.

Materials:

  • 2-hydroxy-3-methoxybenzoic acid

  • Alcohol (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-3-methoxybenzoic acid (1.0 eq) and anhydrous DCM.

  • Reagent Addition: Add the alcohol (1.2 eq) and DMAP (0.1 eq) to the solution and stir until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove residual DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to obtain the pure ester.

References

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research. [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]

  • Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. Synlett. [Link]

  • Esterification of phenols (video). Khan Academy. [Link]

  • Esterification of phenol group-containing carboxylic acid.
  • Mitsunobu reaction. Wikipedia. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Esterification of hydroxybenzoic acids.
  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ACS Omega. [Link]

  • A modified method for esterification of some polyhydroxy aromatic acids. Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • Fisher Esterification: Synthesis and Purification of Esters. HSCprep. [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Dergipark. [Link]

  • General procedures for the purification of Esters. Chempedia - LookChem. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]

  • Preparation method for 2-hydroxy-3-methoxy-methyl benzoate.
  • Fischer Esterification. Chemistry Steps. [Link]

  • Esterification | Reaction, Mechanism & Formula. Study.com. [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction?. ResearchGate. [Link]

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega. [Link]

  • Process for purifying esters.
  • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences - American Academic Publisher. [Link]

  • Fischer esterification reaction of benzoic acid and polyhydric alcohols... ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. TSI Journals. [Link]

  • Esterification: Reflux, Isolation and Purification // HSC Chemistry. YouTube. [Link]

  • Preparation of Esters. Chemistry LibreTexts. [Link]

  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules. [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. [Link]

Sources

Stability of "Ethyl 2-hydroxy-3-methoxybenzoate" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the handling, stability, and troubleshooting of Ethyl 2-hydroxy-3-methoxybenzoate (also known as Ethyl 3-methoxysalicylate or Ethyl o-vanillate).

Compound Identity & Structural Logic

To predict stability, we must first understand the molecular architecture. This compound is not standard "Ethyl Vanillate" (which is the 4-hydroxy isomer); it is an ortho-hydroxy benzoate.

  • CAS: 10259-22-0 (Generic for Ethyl 3-methoxysalicylate)[1]

  • Core Structure: Ethyl ester of 3-methoxysalicylic acid.

  • Key Feature (The "Ortho-Effect"): The hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester.

    • Consequence: This "locks" the conformation and reduces the electrophilicity of the carbonyl carbon, making it significantly more stable to hydrolysis in neutral and acidic media compared to its meta- or para- isomers (e.g., standard Ethyl Vanillate).

Stability Profile Analysis

A. Acidic Conditions (pH < 7)
  • Status: High Stability (Reversible Risk)

  • Mechanism: The intramolecular hydrogen bond stabilizes the ground state of the ester, creating a barrier to nucleophilic attack by water.

  • Primary Risk: Transesterification . In the presence of alcohols (e.g., Methanol) and acid, the ethyl group will readily exchange with the solvent alkyl group.

  • Visual Insight:

    • Scenario: Dissolving the compound in Methanol with trace acid (e.g., TFA from HPLC mobile phase).

    • Result: Gradual conversion to Methyl 2-hydroxy-3-methoxybenzoate.

B. Basic Conditions (pH > 8)
  • Status: Unstable (Irreversible Degradation)

  • Mechanism 1 (Hydrolysis/Saponification): Hydroxide ions (

    
    ) attack the ester carbonyl. While the phenolate anion (formed immediately in base) provides some electrostatic repulsion, the high concentration of nucleophiles in basic buffers eventually drives hydrolysis to 3-methoxysalicylic acid  and ethanol .
    
  • Mechanism 2 (Oxidation): The phenolate anion is electron-rich and highly susceptible to oxidation by atmospheric oxygen.

    • Symptom:[2] Solution turns yellow

      
       brown 
      
      
      
      black.
    • Result: Formation of quinones and complex polymerization products.

Troubleshooting Guide (FAQ)

Issue 1: "My solution turned brown/yellow overnight."

Diagnosis: Oxidative degradation of the phenolate anion. Cause: The compound was stored in a basic environment (pH > 8) or a non-degassed solvent exposed to air. The phenolic proton is acidic; once deprotonated, the ring becomes electron-rich and reacts with


.
Solution: 
  • Immediate: Discard the solution. Oxidation products are complex and difficult to purify.

  • Prevention: Acidify stock solutions slightly (0.1% Formic Acid) to keep the phenol protonated. Purge solvents with Nitrogen/Argon.

Issue 2: "I see a 'ghost peak' eluting earlier in my HPLC chromatogram."

Diagnosis: Transesterification. Cause: You likely dissolved the sample in Methanol and let it sit. If the mobile phase contains acid (e.g., 0.1% TFA), the Ethyl ester converted to the Methyl ester. Solution:

  • Protocol Change: Use Acetonitrile (ACN) or DMSO for stock solutions. Avoid primary alcohols (MeOH, EtOH) as solvents if the sample will be stored for >1 hour.

Issue 3: "The compound is not dissolving in aqueous buffer."

Diagnosis: Lipophilicity limits solubility. Cause: As an ethyl ester with a methoxy group, the LogP is approx 2.5–3.0. It is sparingly soluble in water until ionized (hydrolyzed). Solution:

  • Workflow: Dissolve in 100% DMSO first to create a 10-50 mM stock. Dilute into the aqueous buffer immediately before use, ensuring the final DMSO concentration is <1% (or as tolerated by your assay).

Visualizing the Mechanisms[3]

Diagram 1: The "Ortho-Lock" (Acid Stability) vs. Base Instability

This diagram illustrates why the compound survives acid but fails in base.

StabilityMechanism Compound Ethyl 2-hydroxy-3-methoxybenzoate (Neutral Form) HBond Intramolecular H-Bond (Stabilizes Carbonyl) Compound->HBond  Forms   BasePath Basic Media (OH-) Compound->BasePath  Deprotonation   AcidPath Acidic Media (H+ / H2O) HBond->AcidPath  Resists Hydrolysis   Phenolate Phenolate Anion (Reactive Intermediate) BasePath->Phenolate  Fast   Hydrolysis Hydrolysis Products (Acid + Ethanol) Phenolate->Hydrolysis  Saponification   Oxidation Oxidative Degradation (Brown Quinones) Phenolate->Oxidation  + O2 (Air)  

Caption: The intramolecular hydrogen bond (green) protects the ester in acid. In base, deprotonation breaks this bond, leading to hydrolysis or oxidation.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Observed Issue ColorChange Solution turned Yellow/Brown Start->ColorChange NewPeak New Peak in HPLC (Earlier Retention) Start->NewPeak Precipitate Precipitation / Cloudiness Start->Precipitate Oxidation CAUSE: Oxidation of Phenolate (pH likely > 7) ColorChange->Oxidation TransEst CAUSE: Transesterification (Did you use MeOH?) NewPeak->TransEst Solubility CAUSE: Low Aqueous Solubility (Hydrophobic Ester) Precipitate->Solubility FixColor FIX: Acidify to pH 4-6 Degas solvents Oxidation->FixColor FixPeak FIX: Switch solvent to Acetonitrile (ACN) or DMSO TransEst->FixPeak FixSol FIX: Predissolve in DMSO Keep final %DMSO < 1% Solubility->FixSol

Caption: Diagnostic flow for identifying and resolving common stability issues.

Experimental Protocols

Protocol A: Stability Assay (HPLC)

To verify the integrity of your specific lot under your specific conditions:

  • Preparation: Prepare a 1 mM stock solution in Acetonitrile (Not Methanol).

  • Incubation: Dilute 1:10 into three buffers:

    • Buffer A: pH 2.0 (Phosphate/Phosphoric acid)

    • Buffer B: pH 7.4 (PBS)

    • Buffer C: pH 9.0 (Borate or Carbonate)

  • Timepoints: Inject immediately (T0), then at 1h, 4h, and 24h.

  • Detection: UV at 280 nm (Phenol absorption) or 310 nm (conjugated system).

  • Expected Results:

    • pH 2: >99% Parent remaining at 24h.

    • pH 7.4: >95% Parent remaining at 24h (Slow hydrolysis).

    • pH 9: Significant degradation (<80% Parent) and appearance of salicylic acid derivative peak (elutes earlier).

Protocol B: Safe Storage
  • Solid State: Store at -20°C, desiccated. Protect from light.

  • Solution:

    • Solvent: Anhydrous DMSO or Acetonitrile.

    • Conditions: Store at -80°C.

    • Shelf-life: 6 months (if protected from moisture).

Data Summary Table

ParameterAcidic (pH < 4)Neutral (pH 7)Basic (pH > 9)
Hydrolysis Rate NegligibleSlowRapid (

hours)
Oxidation Risk LowLowHigh (Phenolate forms)
Solvent Risk Transesterification (in MeOH)LowSaponification
Recommended Buffer Phosphate / CitratePBS / HEPESAvoid for storage

References

  • Mechanism of Salicylate Hydrolysis

    • Detailed kinetic studies on the hydrolysis of salicylate esters, highlighting the ortho-hydroxy effect.
    • Source: K. J. Laidler, Chemical Kinetics, 3rd Ed., Harper & Row, 1987. (General reference for ester hydrolysis kinetics).
    • Specific Context:Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. (2021). PubMed.[3][4][5] Available at: [Link]

  • Phenolic Oxidation in Base: Review of the oxidation of phenolates and the formation of quinones in alkaline media. Source:The oxidation of phenols in alkaline solution. (General Organic Chemistry Principle).
  • Transesterification of Benzoates: Standard organic synthesis protocols regarding the lability of ethyl esters in methanolic acid. Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Compound Data (Ethyl 3-methoxysalicylate)

    • PubChem CID 15480330 (Ethyl 3-hydroxy-4-methoxybenzoate isomer comparison)
    • Source: PubChem.[4][5][6][7][8] Available at: [Link]

Sources

Optimizing reaction conditions for the synthesis of "Ethyl 2-hydroxy-3-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of Ethyl 2-hydroxy-3-methoxybenzoate. This guide is structured to address common challenges and provide scientifically-grounded solutions to optimize reaction conditions and maximize yield and purity.

Introduction to Synthetic Strategies

The synthesis of Ethyl 2-hydroxy-3-methoxybenzoate can be approached through several synthetic routes. The most direct and commonly employed method is the Fischer-Speier esterification of 2-hydroxy-3-methoxybenzoic acid with ethanol in the presence of an acid catalyst.[1][2] Alternative, multi-step routes could involve the Reimer-Tiemann formylation of guaiacol, followed by oxidation and esterification, or the carboxylation of guaiacol followed by esterification.[3][4][5] However, due to its efficiency and atom economy, this guide will focus primarily on the optimization of the Fischer esterification.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of Ethyl 2-hydroxy-3-methoxybenzoate via Fischer esterification.

Question 1: Why is my reaction yield consistently low?

Possible Causes & Solutions:

  • Incomplete Reaction Equilibrium: Fischer esterification is a reversible reaction.[6] To drive the equilibrium towards the formation of the ester, several strategies can be employed:

    • Excess Alcohol: Utilize a large excess of ethanol. This shifts the equilibrium towards the product side according to Le Châtelier's principle.[1] Ethanol can often be used as the solvent to ensure it is in large excess.

    • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Removing water as it forms is crucial for high yields. This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water azeotropically.

      • Dehydrating Agents: Adding a drying agent such as molecular sieves to the reaction mixture.[7]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.

    • Catalyst Loading: Ensure an appropriate catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used.[2][7]

  • Steric Hindrance: The ortho-hydroxyl and meta-methoxy groups on the benzoic acid ring may introduce some steric hindrance, slowing down the reaction.

    • Reaction Time and Temperature: Increasing the reaction time and/or temperature (reflux) can help overcome the activation energy barrier.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration.

  • Sub-optimal Work-up Procedure: The desired product may be lost during the work-up and extraction phases.

    • Aqueous Work-up: Minimize the volume of water used for washing to reduce the loss of the slightly water-soluble product. Use a saturated sodium chloride solution (brine) to decrease the solubility of the organic product in the aqueous layer.[9]

    • Neutralization: Ensure complete neutralization of the acid catalyst with a weak base like sodium bicarbonate solution. Incomplete neutralization can lead to product degradation or difficulty in purification.[10]

Question 2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products?

Possible Causes & Solutions:

  • Unreacted Starting Material: A spot corresponding to 2-hydroxy-3-methoxybenzoic acid may be present if the reaction has not gone to completion.

    • Solution: Refer to the solutions for low yield in Question 1 to drive the reaction to completion.

  • Formation of an Ether Byproduct (Ethyl 2,3-dimethoxybenzoate): Under acidic conditions and at elevated temperatures, the phenolic hydroxyl group can undergo etherification with ethanol.

    • Solution: This side reaction is generally less favorable than esterification but can occur. Using milder reaction conditions (e.g., a less harsh acid catalyst or lower temperature) may reduce the formation of this byproduct.

  • Intermolecular Condensation: At high temperatures, two molecules of the starting carboxylic acid could potentially form an anhydride.

    • Solution: This is less common in the presence of a large excess of alcohol but can be minimized by maintaining a controlled reaction temperature.

  • Impurities in Starting Materials: Impurities in the starting 2-hydroxy-3-methoxybenzoic acid or ethanol can lead to additional spots on the TLC.[11]

    • Solution: Ensure the purity of your starting materials before beginning the reaction.

Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Possible Causes & Solutions:

  • Similar Polarity of Product and Starting Material: The ester product and the starting carboxylic acid may have similar polarities, making separation by column chromatography challenging.

    • Work-up: A thorough acidic and basic work-up is crucial. Washing the organic layer with a sodium bicarbonate solution will convert the unreacted carboxylic acid into its water-soluble sodium salt, effectively removing it from the organic phase.[10]

    • Column Chromatography: If column chromatography is necessary, a careful selection of the eluent system is required. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can improve separation.

  • Oily Product: Ethyl 2-hydroxy-3-methoxybenzoate is expected to be an oil or a low-melting solid, which can make handling and purification more difficult than for a crystalline solid.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

    • Crystallization: If the product solidifies upon cooling or from a concentrated solution, recrystallization from a suitable solvent system can be attempted to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient synthetic route to Ethyl 2-hydroxy-3-methoxybenzoate?

The most direct and efficient route is the Fischer esterification of 2-hydroxy-3-methoxybenzoic acid with ethanol using an acid catalyst.[1][2] This one-step reaction is generally preferred over multi-step alternatives for its simplicity and higher overall yield.

Q2: What are the key safety precautions to consider during this synthesis?

  • Acid Handling: Concentrated acids like sulfuric acid are highly corrosive. Always add acid slowly to the alcohol and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Flammable Solvents: Ethanol and other organic solvents used for extraction (e.g., diethyl ether, ethyl acetate) are flammable. Ensure the reaction and work-up are performed in a well-ventilated fume hood, away from ignition sources.

  • Refluxing: When heating the reaction mixture to reflux, use a heating mantle and ensure the condenser is properly set up with flowing water to prevent the escape of flammable vapors.

Q3: Can I use a different alcohol for the esterification?

Yes, the Fischer esterification can be performed with other alcohols (e.g., methanol, propanol) to synthesize the corresponding alkyl 2-hydroxy-3-methoxybenzoate. However, the reaction conditions, particularly temperature and time, may need to be optimized for different alcohols.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (more polar) and the ester product (less polar). The disappearance of the starting material spot indicates the reaction is complete.

Q5: What is the role of the acid catalyst in Fischer esterification?

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[12] This significantly increases the rate of the reaction.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-hydroxy-3-methoxybenzoic acid

Materials:

  • 2-hydroxy-3-methoxybenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-hydroxy-3-methoxybenzoic acid and a large excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.[10]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-hydroxy-3-methoxybenzoate.

  • Purify the crude product by column chromatography or vacuum distillation if necessary.

Data Presentation

ParameterRecommended ConditionRationale
Reactant Ratio 1:10 to 1:20 (Acid:Ethanol)Drives equilibrium towards product formation.[1]
Catalyst Concentrated H₂SO₄ or p-TsOHStrong acid catalyst to increase reaction rate.[2][7]
Temperature RefluxProvides sufficient energy to overcome activation barrier.
Reaction Time 4-8 hoursTypically sufficient for completion; monitor by TLC.
Work-up Extraction with NaHCO₃(aq)Removes unreacted acid and catalyst.[10]

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_activation Activation of Carboxylic Acid cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_deprotonation Deprotonation CarboxylicAcid 2-Hydroxy-3-methoxybenzoic Acid ProtonatedCarbonyl Protonated Carbonyl (More Electrophilic) CarboxylicAcid->ProtonatedCarbonyl + H+ (from catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + Ethanol H_plus H+ Ethanol Ethanol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Proton transfer Water Water ProtonatedEster->Water Elimination FinalEster Ethyl 2-hydroxy-3-methoxybenzoate ProtonatedEster->FinalEster - H+ Catalyst_regen H+

Caption: Mechanism of the Fischer-Speier esterification.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Ethyl 2-hydroxy-3-methoxybenzoate CheckCompletion Is the reaction complete by TLC? Start->CheckCompletion CheckWorkup Was the work-up procedure optimized? CheckCompletion->CheckWorkup Yes IncreaseTimeTemp Increase reaction time and/or temperature. Use excess ethanol. Remove water. CheckCompletion->IncreaseTimeTemp No OptimizeWorkup Minimize water washes. Use brine. Ensure complete neutralization. CheckWorkup->OptimizeWorkup No CheckPurity Is the product pure? CheckWorkup->CheckPurity Yes IncreaseTimeTemp->CheckCompletion OptimizeWorkup->CheckWorkup Purify Purify by column chromatography or vacuum distillation. CheckPurity->Purify No Success High Yield, Pure Product CheckPurity->Success Yes Purify->Success

Caption: Troubleshooting workflow for low yield.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Yields in CDI-Mediated Esterification Reactions.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-aminopyridin, ein hochwirksamer Acylierungskatalysator. Angewandte Chemie, 81(24), 1001-1001.
  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Reimer–Tiemann reaction. Retrieved from [Link]

  • BenchChem. (2025). Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Google Patents. (2011). Preparation method for 2-hydroxy-3-methoxy-methyl benzoate. (CN101941909A).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Zhang, L., et al. (2026, January 13). Esterification of salicylic acid using Ce4+ modified cation-exchange resin as catalyst. Journal of the Serbian Chemical Society.
  • Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. Green Chemistry.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020, February). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
  • BenchChem. (2025). basic principles of Fischer esterification for methyl salicylate.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from [Link]

  • National Institutes of Health. (2012). (E)-3-[(2-Hydroxy-3-methoxybenzylidene)amino]benzoic acid. Acta Crystallographica Section E.
  • Patsnap. (2015, September 23). Preparation method for 4-hydroxy-3-methoxy benzoic acid. Retrieved from [Link]

  • ResearchGate. The Reimer–Tiemann Reaction. Retrieved from [Link]

  • Google Patents. (2019). Method for preparing benzoic acid esters. (WO2019059801A1).
  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
  • ScienceMadness.org. THE REIhtER-TIEMANN REACTION. Retrieved from [Link]

  • Google Patents. (2015, July 2). Method for producing at least one alkoxy-hydroxybenzaldehyde from at least one hydroxyphenol compound. (US 2015/0183702 A1). Retrieved from [Link]

  • Science Learning Center. Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. Retrieved from [Link]

  • DSpace@MIT. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Wikipedia. (2024, February 20). Guaiacol. Retrieved from [Link]

  • Google Patents. (2015). Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. (CN104326915A).
  • DSpace@MIT. (2017). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2017). The deoxygenation and alkylation pathways of guaiacol conversion. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172). Retrieved from [Link]

  • BenchChem. (2025). Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes and Protocols for Researchers.

Sources

Preventing decomposition of "Ethyl 2-hydroxy-3-methoxybenzoate" during workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2-hydroxy-3-methoxybenzoate

Ticket ID: #EMSB-STAB-001 Subject: Prevention of Decomposition & Yield Loss During Workup Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Ethyl 2-hydroxy-3-methoxybenzoate (Ethyl 3-methoxysalicylate) presents a "dual-threat" functionality during workup: an ester susceptible to hydrolysis and an electron-rich phenol susceptible to oxidation and deprotonation.

Most user reports of "decomposition" are actually misdiagnosed phase partitioning (product washing away into the aqueous layer) or oxidative coupling (product turning pink/black). This guide addresses the root causes of these failures using pKa-based logic and standard organic stability principles.

Module 1: The "Disappearing Product" Phenomenon (pH Control)

Q: I washed my reaction mixture with 1M NaOH to remove unreacted acids, and my product yield plummeted. Did it decompose?

A: It likely did not decompose chemically, but it was physically extracted into your waste stream.

  • The Mechanism: Unlike simple esters (e.g., Ethyl Benzoate), your molecule contains a phenolic hydroxyl group at the 2-position. The pKa of this phenol is approximately 10–11 .

  • The Error: Washing with strong base (NaOH, pH > 13) or even saturated Sodium Carbonate (pH ~11.5) deprotonates the phenol, creating a water-soluble phenoxide salt .

  • The Fix: You must maintain the aqueous phase pH below 9 but above 4 (to protect the ester).

Corrective Protocol: The "Buffered Wash" Technique Instead of NaOH, use this tiered washing strategy:

StepReagentPurposeTarget pH
1 0.5M HCl (Cold)Quench reaction; remove amine catalysts.< 2 (Briefly)
2 Sat. NH₄Cl Bulk neutralization without over-basifying.~ 5–6
3 5% NaHCO₃ Gentle removal of carboxylic acids. Do not use Carbonate. ~ 8.5
4 Brine Break emulsions; dry organic layer.Neutral

Critical Note: If you have already washed with NaOH, do not discard the aqueous layer . Acidify it carefully with HCl to pH 4 and re-extract with Ethyl Acetate. Your product will return to the organic phase.

Module 2: Discoloration & Oxidation (The "Pink/Black" Shift)

Q: My product was a pale oil, but after rotary evaporation, it turned dark brown/black. What happened?

A: You are witnessing oxidative quinone formation .

  • The Mechanism: The 3-methoxy group is electron-donating, making the phenol ring more electron-rich and susceptible to oxidation by atmospheric oxygen. This is accelerated by basic conditions and trace metals (often from spatulas or drying agents).

  • The "Pink" Warning: A pink hue is the first sign of quinone impurities forming.

Troubleshooting Checklist:

  • Degas Solvents: Did you use reagent-grade solvents without degassing? Dissolved oxygen attacks phenolics during concentration.

  • Base Exposure: Did you leave the product in a basic solution (e.g., NaHCO₃ wash) for too long? Phenoxide ions oxidize 100x faster than neutral phenols.

  • Heat Stress: Did you heat the water bath >45°C?

Prevention Protocol: Antioxidant Workup If your compound is particularly sensitive, add a reducing agent to the aqueous wash:

  • Add 0.1% Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid to your first aqueous wash. This scavenges radical species before they initiate polymerization.

Module 3: Transesterification (The "Wrong Ester" Trap)

Q: NMR shows a mixture of Ethyl and Methyl esters. I never used a methyl ester reagent.

A: You likely used Methanol (MeOH) during the quench or recrystallization.

  • The Mechanism: In the presence of even trace acid or base catalysts, alcohols undergo rapid exchange.

  • The Rule: Never let a specific ester touch a different alcohol solvent.

    • If you have Ethyl Ester:[1][2] Use Ethanol or Isopropanol .

    • Avoid: Methanol.[3]

Visualizing the Failure Modes

The following diagram illustrates the decision tree for preventing loss during the workup phase.

WorkupLogic Start Crude Reaction Mixture (Ethyl 2-hydroxy-3-methoxybenzoate) Quench Quench Step Start->Quench SolventChoice Solvent: Methanol? Quench->SolventChoice TransEst FAILURE: Transesterification (Mix of Me/Et Esters) SolventChoice->TransEst Yes WashStep Aqueous Wash pH? SolventChoice->WashStep No (Used EtOH/EtOAc) HighPH pH > 10 (NaOH/Na2CO3) WashStep->HighPH Strong Base SafePH pH 4-8 (NH4Cl / NaHCO3) WashStep->SafePH Buffered Phenoxide FAILURE: Deprotonation Product moves to Aqueous Waste HighPH->Phenoxide OxidationCheck Exposure to Air/Heat? SafePH->OxidationCheck Quinone FAILURE: Oxidation (Brown/Black Tar) OxidationCheck->Quinone High Temp / Air Success SUCCESS: Isolated Product OxidationCheck->Success Inert / <40°C

Figure 1: Critical decision pathways determining the stability and isolation success of phenolic esters.

Standard Operating Procedure (SOP): Safe Isolation

Objective: Isolate Ethyl 2-hydroxy-3-methoxybenzoate without hydrolysis or oxidation.

Materials:

  • Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).

  • Buffer: Saturated Ammonium Chloride (NH₄Cl).[4]

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[4][5] Avoid Magnesium Sulfate if the phenol is highly acidic, as it can sometimes act as a Lewis acid.

Step-by-Step:

  • Dilution: Dilute the crude reaction mixture with EtOAc (approx. 5x reaction volume).

  • Acidic Quench (If applicable): If the reaction was basic, wash once with cold 0.5M HCl.

    • Check: Aqueous pH should be ~2.

  • Buffered Wash: Wash the organic layer with Saturated NH₄Cl.

    • Why: This removes bulk water-soluble impurities while buffering the pH to ~5–6, safe for both the ester and the phenol.

  • Bicarbonate Polish (Optional): If removing acid starting material, wash quickly with 5% NaHCO₃.

    • Technique: Shake for only 15 seconds and separate immediately to minimize phenoxide formation.

  • Drying: Dry over Na₂SO₄ for 10 minutes.

  • Concentration: Evaporate solvent on a rotary evaporator.

    • Bath Temp: < 40°C.

    • Vacuum: Moderate (do not overheat to compensate for weak vacuum).

  • Storage: Store under Argon/Nitrogen at 4°C.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on "Purification of Phenols" and "Ester Stability").

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of ester hydrolysis and phenol acidity, p. 405).

  • PubChem. (2025).[6] Ethyl 2-hydroxy-3-methoxybenzoate Compound Summary. National Library of Medicine. (Physical properties and stability data).

  • BenchChem. (2025).[5] Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions. (Protocols for antioxidant workups).

  • European Patent Office. (2006). EP1634571A1 - Transesterification process for producing salicylic esters. (Details on transesterification risks of salicylates).

Sources

Identification of impurities in "Ethyl 2-hydroxy-3-methoxybenzoate" by mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Profiling of Ethyl 2-hydroxy-3-methoxybenzoate

Ticket #: IMP-MS-2026-03 Subject: Troubleshooting & Identification of Impurities in Ethyl 2-hydroxy-3-methoxybenzoate via Mass Spectrometry Assigned Specialist: Senior Application Scientist

Executive Summary

Ethyl 2-hydroxy-3-methoxybenzoate (also known as Ethyl 3-methoxysalicylate) is a critical intermediate in pharmaceutical synthesis and fragrance chemistry. Its structural core—a 1,2,3-trisubstituted benzene ring containing a phenol, a methoxy ether, and an ethyl ester—presents unique challenges in mass spectrometry (MS).

This guide addresses the three most common support requests we receive:

  • Signal Suppression: Why the molecule disappears in certain ionization modes.

  • Unknown Peaks: Identification of specific degradation products (hydrolysis and decarboxylation).

  • Isomer Confusion: Distinguishing the target molecule from its regioisomers (e.g., 4-methoxy analogs).

Module 1: Method Development & Ionization Optimization

Q: I am seeing poor sensitivity in ESI+ mode. Should I switch polarity?

A: Yes. While esters typically ionize well in positive mode (


), the presence of the phenolic hydroxyl group at the ortho position makes this molecule highly amenable to Negative Electrospray Ionization (ESI-) .
  • Mechanism: The phenolic proton is acidic (

    
    ). In ESI-, it readily deprotonates to form 
    
    
    
    .
  • The "Ortho Effect" Suppression: In ESI+, the intramolecular hydrogen bond between the phenolic hydrogen and the ester carbonyl oxygen stabilizes the neutral molecule, making protonation less favorable compared to meta- or para-isomers.

Optimization Table:

ParameterRecommendationTechnical Rationale
Ionization Mode ESI Negative Exploits acidic phenol for stable

(m/z 195).
Mobile Phase pH Basic (pH 8-9) Use Ammonium Acetate/Ammonia. High pH ensures deprotonation.[1]
Cone Voltage Low (15-20 V) Prevents in-source fragmentation of the labile ethyl ester.
Solvent MeOH/Water Methanol supports ionization of phenols better than ACN in negative mode.

Module 2: Troubleshooting Specific Impurity Signals

Q: I see peaks at m/z 167, 151, and 123 in my negative mode scan. What are these?

A: These are the "Big Three" impurities derived from hydrolysis, synthesis starting materials, and degradation.

Impurity A: The Hydrolysis Product (m/z 167)
  • Identity: 2-hydroxy-3-methoxybenzoic acid (3-Methoxysalicylic acid).

  • Origin: Acid/Base hydrolysis of the ethyl ester during storage or workup.

  • MS Logic: Parent MW (196)

    
     Loss of Ethyl group (-28 Da) + H = Acid MW (168).
    
  • Observed Ion:

    
     at m/z 167 .
    
Impurity B: The Starting Material (m/z 151)
  • Identity: 2-hydroxy-3-methoxybenzaldehyde (o-Vanillin).

  • Origin: Unreacted starting material from the oxidation/esterification route.

  • MS Logic: MW 152.

  • Observed Ion:

    
     at m/z 151 .
    
Impurity C: The Decarboxylation Product (m/z 123)
  • Identity: 2-methoxyphenol (Guaiacol).

  • Origin: Thermal degradation of Impurity A (the acid) in the GC injector or MS source.

  • MS Logic: Acid MW (168) -

    
     (44) = 124.
    
  • Observed Ion:

    
     at m/z 123 .
    

Visualizing the Impurity Pathway:

ImpurityPathways Start Start: o-Vanillin (MW 152) Start->Start Residual (Impurity B) Parent Target: Ethyl 2-hydroxy-3-methoxybenzoate (MW 196) Start->Parent Oxidation & Esterification Acid Impurity A: 3-Methoxysalicylic Acid (MW 168) Parent->Acid Hydrolysis (-EtOH) Decarb Impurity C: Guaiacol (MW 124) Acid->Decarb Decarboxylation (-CO2) (Thermal/Stress)

Caption: Figure 1. Impurity genesis pathways. Green arrows indicate synthesis; red dashed arrows indicate degradation.

Module 3: Advanced Differentiation (Isomers)

Q: How do I distinguish the 3-methoxy target from the 4-methoxy isomer (Ethyl 4-methoxysalicylate)?

A: This requires MS/MS fragmentation (Product Ion Scan). You cannot rely on precursor mass alone as they are isobaric (MW 196).

The "Ortho-Ortho" Effect: In the target molecule (3-methoxy), the methoxy group is ortho to the phenol, which is ortho to the ester. This crowding creates a specific fragmentation pattern known as the "Ortho Effect" (loss of alcohol).

  • Target (3-methoxy):

    • Mechanism: The proximity of the 3-methoxy group destabilizes the ester bond.

    • Key Fragment: Strong signal at m/z 150 (Loss of Ethanol, 46 Da) due to interaction between the ester and the phenolic proton.

    • Secondary Fragment: m/z 135 (Loss of methyl radical from methoxy + loss of ethanol).

  • Isomer (4-methoxy):

    • Mechanism: The methoxy is meta to the ester. No steric crowding.

    • Key Fragment: Dominant m/z 151 (Loss of Ethoxy, 45 Da, forming the acylium ion). The loss of neutral alcohol (46 Da) is significantly weaker than in the ortho-isomer.

Module 4: Experimental Protocol

Standard Operating Procedure: LC-MS/MS Impurity Profiling

1. Sample Preparation:

  • Dissolve 1 mg of Ethyl 2-hydroxy-3-methoxybenzoate in 1 mL of Methanol.

  • Dilute 1:100 with 50:50 Methanol:Water (with 0.1% Ammonium Hydroxide).

  • Note: Do not use acidic diluents if screening for acid-labile impurities.

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH 9.0).

  • Mobile Phase B: Methanol.

  • Gradient: 5% B to 95% B over 10 minutes.

3. MS Parameters (Triple Quadrupole):

  • Source: ESI Negative.[1][2]

  • Scan Type: Full Scan (m/z 50-300) for detection; Product Ion Scan (of m/z 195) for confirmation.

  • Collision Energy: Ramp 10-30 eV.

4. Data Interpretation Flowchart:

DecisionTree Scan Full Scan MS (ESI-) Check195 Peak @ m/z 195? Scan->Check195 Check167 Peak @ m/z 167? Check195->Check167 No Target Target Molecule (Confirm with MS/MS) Check195->Target Yes Check123 Peak @ m/z 123? Check167->Check123 No Hydrolysis Impurity: Acid (Hydrolysis) Check167->Hydrolysis Yes Degradant Impurity: Guaiacol (Decarboxylation) Check123->Degradant Yes

Caption: Figure 2. Rapid identification decision tree for negative ion mode screening.

References

  • NIST Mass Spectrometry Data Center. (2025).[2][3] Ethyl 2-methoxybenzoate and Salicylate Derivatives: Fragmentation Patterns. National Institute of Standards and Technology. [Link]

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. [Link]

  • PubChem. (2025).[2] Ethyl 2-hydroxy-3-methoxybenzoate (Compound Summary). National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Technical Support Center: Synthesis of Ethyl 2-hydroxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is the created technical support center with troubleshooting guides and FAQs about scaling up the synthesis of "Ethyl 2-hydroxy-3-methoxybenzoate".

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Ethyl 2-hydroxy-3-methoxybenzoate. It addresses common challenges and provides practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing Ethyl 2-hydroxy-3-methoxybenzoate?

A1: The most prevalent and scalable method is the Fischer-Speier esterification of 2-hydroxy-3-methoxybenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: The key parameters to control are:

  • Temperature: Maintaining a consistent reflux temperature is crucial for reaction kinetics.

  • Catalyst Loading: The amount of acid catalyst significantly impacts the reaction rate and needs to be optimized.

  • Water Removal: As water is a byproduct, its removal (e.g., using a Dean-Stark apparatus) can drive the reaction to completion.

  • Purity of Reactants: The purity of 2-hydroxy-3-methoxybenzoic acid and ethanol will directly affect the purity of the final product.

Q3: What are the typical yields for this synthesis at a laboratory scale?

A3: With an optimized protocol, laboratory-scale synthesis can achieve yields in the range of 85-95%. However, yields can be lower due to incomplete reaction, side reactions, or losses during workup and purification.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of Ethyl 2-hydroxy-3-methoxybenzoate.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield or no product at all. What are the possible causes and how can I fix this?

A: Low or no yield is a common issue that can stem from several factors. The following troubleshooting workflow can help you diagnose and resolve the problem.

LowYieldTroubleshooting start Low/No Yield Observed check_reagents 1. Verify Reactant & Catalyst Quality start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions solution_reagents Use fresh, high-purity reagents and catalyst. Verify catalyst activity. check_reagents->solution_reagents check_water 3. Assess Water Removal check_conditions->check_water solution_conditions Ensure correct temperature, stirring, and reaction time. Consider catalyst loading. check_conditions->solution_conditions check_workup 4. Examine Workup & Purification check_water->check_workup solution_water Use a Dean-Stark trap or other methods to effectively remove water. check_water->solution_water solution_workup Optimize extraction and purification steps to minimize product loss. check_workup->solution_workup

Caption: Troubleshooting workflow for low product yield.

Detailed Breakdown of Causes and Solutions:

  • Cause 1: Inactive Catalyst or Impure Reactants

    • Explanation: The acid catalyst (e.g., sulfuric acid) can degrade over time, especially if not stored properly. Impurities in the starting 2-hydroxy-3-methoxybenzoic acid can also interfere with the reaction.

    • Solution: Use a fresh bottle of catalyst or test the activity of the existing one. Ensure the starting material is of high purity by checking its melting point or running an NMR spectrum.

  • Cause 2: Sub-optimal Reaction Conditions

    • Explanation: The esterification reaction is equilibrium-limited. Insufficient temperature, inadequate mixing, or too short a reaction time can lead to incomplete conversion.

    • Solution: Ensure the reaction mixture is refluxing vigorously. Use a magnetic stirrer that provides sufficient agitation. Monitor the reaction progress using Thin Layer Chromatography (TLC) and continue until the starting material is consumed.

  • Cause 3: Inefficient Water Removal

    • Explanation: Water is a byproduct of the esterification. Its presence will shift the equilibrium back towards the reactants, thus lowering the yield.

    • Solution: For larger scale reactions, the use of a Dean-Stark apparatus is highly recommended to continuously remove water. For smaller scales, adding a drying agent that is stable under the reaction conditions can be considered, although this is less common for this specific transformation.

Problem 2: Product Purity Issues

Q: My final product is impure. What are the likely contaminants and how can I remove them?

A: Impurities in the final product are typically unreacted starting material or byproducts from side reactions.

Common Impurities and Purification Strategies:

ImpurityIdentification MethodRemoval Strategy
Unreacted 2-hydroxy-3-methoxybenzoic acid TLC, NMR, IR (broad O-H stretch of carboxylic acid)Alkaline Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild base like sodium bicarbonate solution. The acidic starting material will be deprotonated and move to the aqueous layer.
Polymeric byproducts Baseline on NMR, smearing on TLCRecrystallization or Column Chromatography: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. If that fails, flash column chromatography on silica gel can be used.
Dark coloration Visual inspectionActivated Carbon Treatment: Dissolving the crude product in a solvent and stirring with a small amount of activated carbon, followed by filtration, can remove colored impurities.
Problem 3: Reaction Scale-Up Challenges

Q: I am trying to scale up the synthesis from 10g to 100g and I'm facing issues with reaction time and yield. What should I consider?

A: Scaling up a reaction is not always a linear process. Here are some key considerations:

  • Heat Transfer: A larger reaction volume has a smaller surface-area-to-volume ratio, which can lead to inefficient heating and localized hot spots.

    • Solution: Use a reactor with an appropriate heating mantle and overhead mechanical stirring to ensure uniform heat distribution.

  • Mass Transfer: Inadequate mixing in a larger reactor can lead to longer reaction times.

    • Solution: Switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing of the reactants.

  • Water Removal at Scale: A Dean-Stark trap becomes even more critical at a larger scale to effectively remove the increased amount of water produced.

Experimental Protocols

Laboratory Scale Synthesis of Ethyl 2-hydroxy-3-methoxybenzoate (25g Scale)

Materials:

  • 2-hydroxy-3-methoxybenzoic acid (25.0 g)

  • Ethanol (200 proof, 250 mL)

  • Concentrated Sulfuric Acid (2.5 mL)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydroxy-3-methoxybenzoic acid (25.0 g) and ethanol (250 mL).

  • Stir the mixture until the solid is mostly dissolved.

  • Slowly add concentrated sulfuric acid (2.5 mL) to the mixture.

  • Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel if necessary.

References

  • Title: Fischer-Speier Esterification Source: Wikipedia URL: [Link]

  • Title: Synthesis of 2-Hydroxy-3-methoxybenzoic acid derivatives Source: Organic Syntheses URL: [Link]

  • Title: Scale-Up of Chemical Reactions Source: American Chemical Society URL: [Link]

Validation & Comparative

A Comparative Guide to the Isomeric Scaffolds: Ethyl 2-hydroxy-3-methoxybenzoate vs. Ethyl 4-hydroxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and flavor chemistry, subtle changes in molecular architecture can lead to profound differences in physical properties, biological activity, and application potential. This guide offers a detailed, data-supported comparison of two positional isomers: Ethyl 2-hydroxy-3-methoxybenzoate and the widely-used Ethyl 4-hydroxy-3-methoxybenzoate, commonly known as ethyl vanillate. By examining their properties, synthesis, and spectral characteristics, we aim to provide researchers with the critical insights needed for informed compound selection and application development.

Core Structural and Physicochemical Comparison

The defining difference between these two molecules is the position of the hydroxyl (-OH) group relative to the ethyl ester group on the benzene ring. In Ethyl 2-hydroxy-3-methoxybenzoate, these groups are ortho to each other, a proximity that allows for significant intramolecular hydrogen bonding. In contrast, the para positioning in ethyl vanillate precludes this, favoring intermolecular interactions. This single change is the primary driver for the notable divergence in their physical properties.

A critical analysis of their physicochemical data reveals the consequences of this isomeric difference.

Table 1: Comparative Physicochemical Properties

PropertyEthyl 2-hydroxy-3-methoxybenzoateEthyl 4-hydroxy-3-methoxybenzoate (Ethyl Vanillate)Causality and Implication
Molecular Weight 196.20 g/mol [1]196.20 g/mol [2][3][4][5]Identical, as they are isomers.
Melting Point Liquid at room temperature (Predicted)42-46°C[4][6][7][8]The ortho isomer's intramolecular H-bond reduces intermolecular forces, lowering the energy required to break the crystal lattice. Ethyl vanillate's ability to form strong intermolecular H-bonds results in a higher melting point, making it a solid at room temperature.
Boiling Point ~339°C (Predicted)[9]~293°C[4][8][10]While the ortho isomer is predicted to have a higher boiling point, experimental values for ethyl vanillate are well-established. The extensive intermolecular H-bonding in ethyl vanillate requires significant energy to overcome in the liquid state.
Solubility Soluble in ethanol[11]. Predicted water solubility: 484.5 mg/L[9].Low solubility in water; good solubility in organic solvents like alcohol and ether.[3]The intramolecular H-bond in the 2-hydroxy isomer masks its polar -OH group, potentially increasing its lipophilicity relative to the 4-hydroxy isomer, whose exposed -OH and ester groups can interact more readily with polar solvents.
Appearance Colorless to pale yellow liquid[11].White to off-white crystalline solid.[3][10]Reflects the difference in melting points.
pKa (Phenolic OH) ~8.80 (Predicted for a similar structure)[12]~8.36 (Predicted)[4]The intramolecular H-bond in the 2-hydroxy isomer stabilizes the protonated form, making it a weaker acid (higher pKa). The more exposed -OH in the 4-hydroxy isomer is more readily deprotonated.

Synthesis and Mechanistic Insight

The most common and direct route to these esters is the Fischer esterification of their corresponding carboxylic acid precursors. This acid-catalyzed reaction provides a reliable method for laboratory-scale synthesis.

Experimental Protocol: General Fischer Esterification

This protocol is applicable to both isomers, starting from either 2-hydroxy-3-methoxybenzoic acid or 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

Materials:

  • Appropriate hydroxy-methoxybenzoic acid (1.0 eq)

  • Anhydrous Ethanol (used in large excess, e.g., 20-50 eq, also serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the hydroxy-methoxybenzoic acid in a large excess of anhydrous ethanol.

  • Catalyst Addition: With stirring, slowly and carefully add the concentrated sulfuric acid. The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Causality and Control:

  • Excess Ethanol: The use of ethanol as the solvent drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Self-Validation: The success of the reaction is validated by the distinct shift in polarity observed via TLC and confirmed by spectroscopic analysis of the purified product, which will lack the characteristic broad -OH stretch of the carboxylic acid in its IR spectrum and show new signals for the ethyl group in its ¹H NMR spectrum.

Sources

Comparative Guide: Synthetic Routes to Ethyl 2-hydroxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes to Ethyl 2-hydroxy-3-methoxybenzoate (also known as Ethyl 3-methoxysalicylate or Ethyl o-vanillate). It is designed for researchers requiring high-purity synthesis for pharmaceutical intermediates or fine chemical applications.

CAS: 35030-98-9 | Formula: C₁₀H₁₂O₄ | MW: 196.20 g/mol [1]

Executive Summary & Strategic Analysis

Ethyl 2-hydroxy-3-methoxybenzoate is a critical pharmacophore and intermediate, often used in the synthesis of complex heterocycles and as a masking agent in formulations. Its synthesis is defined by the challenge of installing the ester group while preserving the sensitive ortho-hydroxy/methoxy substitution pattern which is prone to oxidation or decarboxylation.

We analyze three distinct synthetic pathways ranging from direct functionalization to upstream commodity chemical transformation.

FeatureRoute A: Direct Esterification Route B: Oxidative Esterification Route C: The Guaiacol Pathway
Starting Material 3-Methoxysalicylic Acido-VanillinGuaiacol (2-Methoxyphenol)
Step Count 12 (or 1-pot)3
Overall Yield High (85-95%)Moderate-High (70-85%)Moderate (50-65%)
Atom Economy HighModerateLow
Scalability ExcellentGoodIndustrial
Primary Risk Cost of starting acidOxidative side reactionsRegioselectivity (Ortho vs Para)

Detailed Route Analysis

Route A: Classical Fischer Esterification (The "Gold Standard")

This is the most reliable method for laboratory-scale synthesis where the carboxylic acid precursor is available. It utilizes acid-catalyzed equilibrium displacement.

  • Mechanism: Protonation of the carbonyl oxygen by a strong acid (H₂SO₄ or p-TSA), followed by nucleophilic attack by ethanol.[2]

  • Critical Control Point: Water removal is essential to drive the equilibrium. Azeotropic distillation with toluene or the use of a Dean-Stark trap is recommended for scales >10g.

  • Green Adaptation: Solid acid catalysts (e.g., Montmorillonite K10 or Amberlyst-15) can replace H₂SO₄, simplifying workup and reducing corrosion.

Route B: Oxidative Esterification from o-Vanillin (The "Economical" Route)

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) is significantly cheaper than 3-methoxysalicylic acid. This route involves oxidizing the aldehyde to the acid (or directly to the ester).

  • Methodology:

    • Stepwise: Oxidation of o-vanillin using Sodium Chlorite (NaClO₂) and Hydrogen Peroxide (H₂O₂) (Pinnick oxidation variant) to yield the acid, followed by Route A.

    • Direct (One-Pot): Oxidative esterification using Vanadium Pentoxide (V₂O₅) and H₂O₂ in ethanol. This method bypasses the isolation of the acid, though yields can fluctuate based on catalyst activation.

Route C: The Guaiacol Upstream Pathway (Industrial Context)

For large-scale manufacturing, synthesis often begins with Guaiacol.

  • Workflow: Guaiacol

    
     Formylation (Reimer-Tiemann or Duff reaction) 
    
    
    
    o-Vanillin
    
    
    Oxidation
    
    
    Esterification.
  • Selectivity Challenge: The formylation of guaiacol produces a mixture of o-vanillin (ortho) and vanillin (para). Separation of these isomers is the bottleneck of this route.

Visual Synthetic Landscape

The following diagram illustrates the connectivity between the commodity precursor (Guaiacol) and the target ester, highlighting the divergence of routes.

SyntheticRoutes Guaiacol Guaiacol (2-Methoxyphenol) oVanillin o-Vanillin (Aldehyde Intermediate) Guaiacol->oVanillin Formylation (Reimer-Tiemann) Vanillin Vanillin (Para-isomer byproduct) Guaiacol->Vanillin Major Byproduct Acid 3-Methoxysalicylic Acid (Carboxylic Acid) oVanillin->Acid Oxidation (NaClO2 / H2O2) Target Ethyl 2-hydroxy-3-methoxybenzoate (Target Ester) oVanillin->Target Route B: Oxidative Esterification (V2O5 / H2O2 / EtOH) Acid->Target Route A: Esterification (EtOH / H2SO4)

Caption: Network of synthetic pathways. Route A (Green) is the direct laboratory method. Route B (Yellow) offers a cost-effective alternative. Route C (Blue) represents the industrial entry point.

Experimental Protocols

Protocol 1: High-Yield Fischer Esterification (Route A)

Objective: Synthesis of Ethyl 2-hydroxy-3-methoxybenzoate from 3-methoxysalicylic acid.

Reagents:

  • 3-Methoxysalicylic acid (10.0 g, 59.5 mmol)

  • Absolute Ethanol (50 mL, excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (1.0 mL)

  • Toluene (30 mL, optional for azeotrope)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. (If available, attach a Dean-Stark trap filled with ethanol/toluene).

  • Dissolution: Dissolve 10.0 g of 3-methoxysalicylic acid in 50 mL of absolute ethanol.

  • Catalysis: Add 1.0 mL of concentrated H₂SO₄ dropwise with stirring. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3) until the acid spot disappears.

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate under reduced pressure to remove excess ethanol (approx. 20% volume remaining).

    • Dilute with Ethyl Acetate (100 mL) and wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize acid. Note: CO₂ evolution will occur.[2]

    • Wash with Brine (50 mL), dry over anhydrous MgSO₄, and filter.

  • Purification: Evaporate solvent to yield a crude oil. Purify via vacuum distillation or silica gel chromatography if necessary (though often sufficiently pure).

  • Expected Yield: 9.5–10.5 g (85–92%).

Protocol 2: Oxidation of o-Vanillin to Acid Precursor (Route B, Step 1)

Objective: Preparation of 3-methoxysalicylic acid from o-vanillin.[4]

Reagents:

  • o-Vanillin (5.0 g, 32.9 mmol)

  • Sodium Chlorite (NaClO₂) (3.7 g, 80% purity)

  • Hydrogen Peroxide (H₂O₂, 30% soln) (3.5 mL)

  • Acetonitrile (25 mL) / Water (10 mL) buffer.

Procedure:

  • Solution A: Dissolve o-vanillin in Acetonitrile (25 mL) and buffer with NaH₂PO₄ (0.8 g in 10 mL water).

  • Oxidation: Cool to 0°C. Add H₂O₂ followed by the dropwise addition of NaClO₂ solution (dissolved in 15 mL water) over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Add Sodium Sulfite (Na₂SO₃) to quench excess oxidant.

  • Isolation: Acidify with HCl to pH 2. Extract with Ethyl Acetate.[3][5] The organic layer is dried and evaporated to yield the solid acid.

  • Yield: ~4.5 g (82%). Proceed to Protocol 1 for esterification.

Comparison of Analytical Data

To validate the synthesis, compare your product against these standard metrics.

MetricTarget SpecificationNotes
Appearance Colorless to pale yellow oil/liquidMay crystallize upon prolonged standing at low temp.
¹H NMR (CDCl₃) δ 1.42 (t, 3H), 3.91 (s, 3H), 4.41 (q, 2H), 6.8-7.5 (m, 3H), 11.0 (s, 1H, OH)Distinct quartet for ethyl ester; singlet for methoxy.
IR Spectrum ~1670 cm⁻¹ (C=O, H-bonded), ~3200 cm⁻¹ (OH)Carbonyl shift due to intramolecular H-bonding.
Mass Spec (EI) m/z 196 [M]⁺Base peak often [M-45] (Loss of OEt).

References

  • Direct Esterification Protocol: BenchChem. Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols. Retrieved from

  • Oxidation of o-Vanillin: LookChem. A Synthesis of Alibendol via m-CPBA Oxidation. Bull. Korean Chem. Soc. 2004. Retrieved from

  • Oxidative Esterification (V2O5 Method): Google Patents. CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate.[6] Retrieved from

  • Kolbe-Schmitt Context: J&K Scientific. Kolbe-Schmitt Reaction Mechanism and Conditions. Retrieved from

  • General Properties: Molbase. Ethyl 2-hydroxy-3-methoxybenzoate Properties and Synthesis. Retrieved from

Sources

A Comparative Guide to the Biological Activity of Ethyl 2-hydroxy-3-methoxybenzoate and its Methyl Ester Analog

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the potential biological activities of Ethyl 2-hydroxy-3-methoxybenzoate and its methyl ester counterpart, Methyl 2-hydroxy-3-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding of structurally related compounds to project a comparative analysis. We will explore the anticipated biological activities, the critical role of the ester functional group in modulating these activities, and provide detailed experimental protocols for a head-to-head comparison.

Introduction: Structural Analogs and Predicted Bioactivity

Ethyl 2-hydroxy-3-methoxybenzoate and Methyl 2-hydroxy-3-methoxybenzoate are closely related aromatic esters. Their core structure, the 2-hydroxy-3-methoxybenzoic acid moiety (a derivative of salicylic acid), is a well-established pharmacophore found in numerous biologically active compounds. The primary difference lies in the ester group: an ethyl (-OCH2CH3) versus a methyl (-OCH3) group. This seemingly minor structural variation can have a significant impact on the physicochemical properties of the molecules, such as lipophilicity, which in turn can influence their absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, their biological activity.

Based on the known activities of structurally similar phenolic compounds and benzoate derivatives, both Ethyl 2-hydroxy-3-methoxybenzoate and its methyl ester are predicted to exhibit a range of biological effects, including:

  • Antimicrobial Activity: Benzoate derivatives are known for their antibacterial and antifungal properties.[1][2][3] The presence of the hydroxyl and methoxy groups on the benzene ring can contribute to this activity.

  • Antioxidant Activity: Phenolic compounds are excellent free radical scavengers due to the presence of the hydroxyl group.[4][5][6] The position of the methoxy group can further modulate this activity.

  • Anti-inflammatory Activity: Salicylic acid and its derivatives are classic non-steroidal anti-inflammatory drugs (NSAIDs). The core structure of the target compounds suggests potential anti-inflammatory effects.

The key question for researchers is how the ethyl versus methyl ester influences the potency and efficacy of these potential activities. It is hypothesized that the ethyl ester, being more lipophilic, may exhibit enhanced cell membrane permeability, potentially leading to increased intracellular concentrations and greater biological effect. Conversely, the rate of hydrolysis of the ester to the active carboxylic acid by cellular esterases can also be a critical determinant of activity.[7]

Comparative Analysis of Predicted Biological Activities

While direct comparative data for Ethyl 2-hydroxy-3-methoxybenzoate and Methyl 2-hydroxy-3-methoxybenzoate is not extensively available in the public domain, we can extrapolate from existing research on similar compounds to build a comparative framework.

Antimicrobial Activity

The antimicrobial efficacy of phenolic esters is often linked to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The lipophilicity of the ester can play a crucial role in its ability to penetrate the lipid-rich cell walls of bacteria and fungi.

Hypothetical Comparison of Minimum Inhibitory Concentration (MIC)

CompoundPredicted MIC against S. aureus (µg/mL)Predicted MIC against C. albicans (µg/mL)Rationale
Ethyl 2-hydroxy-3-methoxybenzoateLowerLowerIncreased lipophilicity may enhance membrane permeation.
Methyl 2-hydroxy-3-methoxybenzoateHigherHigherLower lipophilicity may result in reduced membrane permeation.
Antioxidant Activity

The antioxidant capacity of these compounds is primarily attributed to the phenolic hydroxyl group. The ester group is less likely to directly participate in free radical scavenging but can influence the molecule's ability to reach and interact with reactive oxygen species within a biological system.

Hypothetical Comparison of Antioxidant Activity (IC50)

AssayCompoundPredicted IC50 (µM)Rationale
DPPH Radical ScavengingEthyl 2-hydroxy-3-methoxybenzoateSlightly LowerThe electronic effect of the ethyl group may have a minor influence on the hydrogen-donating ability of the phenolic hydroxyl.
DPPH Radical ScavengingMethyl 2-hydroxy-3-methoxybenzoateSlightly HigherThe electronic effect of the methyl group may be slightly different.
Cellular Antioxidant AssayEthyl 2-hydroxy-3-methoxybenzoateLowerEnhanced cellular uptake could lead to more effective quenching of intracellular ROS.
Cellular Antioxidant AssayMethyl 2-hydroxy-3-methoxybenzoateHigherReduced cellular uptake may limit interaction with intracellular ROS.

Experimental Protocols for Comparative Analysis

To empirically determine the comparative biological activities, a series of well-established in vitro assays are recommended. The following protocols provide a framework for a rigorous head-to-head comparison.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.

Experimental Workflow: MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare stock solutions of Ethyl and Methyl esters serial_dilution Perform serial two-fold dilutions of each compound in a 96-well plate start->serial_dilution media Prepare Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) media->serial_dilution inoculum Prepare standardized microbial inoculum (0.5 McFarland standard) add_inoculum Add microbial inoculum to each well inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (microbe only) and negative (broth only) controls add_inoculum->controls incubation Incubate plates at 37°C for 24h (bacteria) or 35°C for 48h (fungi) controls->incubation read_plate Visually inspect for turbidity or use a plate reader to measure absorbance at 600 nm incubation->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare stock solutions of Ethyl 2-hydroxy-3-methoxybenzoate and Methyl 2-hydroxy-3-methoxybenzoate in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Media and Inoculum: Prepare the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Culture the test microorganisms and adjust the inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound to achieve a range of test concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol describes a common method for evaluating the free radical scavenging capacity of a compound.

Experimental Workflow: DPPH Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare stock solutions of Ethyl and Methyl esters and a positive control (e.g., Ascorbic Acid) serial_dilution Prepare serial dilutions of each compound in a 96-well plate start->serial_dilution dpph_prep Prepare a fresh solution of DPPH in methanol add_dpph Add DPPH solution to each well dpph_prep->add_dpph serial_dilution->add_dpph incubation Incubate the plate in the dark at room temperature for 30 minutes add_dpph->incubation read_absorbance Measure the absorbance at 517 nm using a microplate reader incubation->read_absorbance calculate_inhibition Calculate the percentage of DPPH radical scavenging read_absorbance->calculate_inhibition determine_ic50 Determine the IC50 value (concentration required for 50% inhibition) calculate_inhibition->determine_ic50 compound_ethyl Ethyl 2-hydroxy-3-methoxybenzoate (Lipophilic, Cell Permeable) cell_membrane Cell Membrane compound_ethyl->cell_membrane Passive Diffusion compound_methyl Methyl 2-hydroxy-3-methoxybenzoate (Less Lipophilic) compound_methyl->cell_membrane Passive Diffusion esterase Intracellular Esterases cell_membrane->esterase Intracellular Accumulation active_acid 2-hydroxy-3-methoxybenzoic acid (Active Form) esterase->active_acid Hydrolysis biological_effect Biological Effect (e.g., Antimicrobial, Antioxidant) active_acid->biological_effect

Caption: Proposed mechanism of ester hydrolysis and bioactivation.

A comparative analysis of the hydrolysis rates of the ethyl and methyl esters by relevant esterases (e.g., from microbial or mammalian sources) would provide valuable insights into their potential differences in in vivo efficacy. [8][9]

Conclusion

While direct comparative studies are lacking, a systematic evaluation based on the principles of medicinal chemistry and pharmacology allows for informed predictions about the relative biological activities of Ethyl 2-hydroxy-3-methoxybenzoate and Methyl 2-hydroxy-3-methoxybenzoate. It is anticipated that the ethyl ester may exhibit enhanced potency in certain biological assays due to its increased lipophilicity and potentially favorable interactions with cellular targets. However, the rate of enzymatic hydrolysis remains a critical and variable factor. The experimental protocols provided in this guide offer a robust framework for researchers to conduct a comprehensive and definitive comparative analysis of these two promising compounds.

References

  • Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC.

  • A Comparative Analysis of the Biological Activity of Very-Long-Chain Esters. Benchchem.

  • In vitro esterase biocatalysis: (a) In vitro esterase assay using... ResearchGate.

  • 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8. BioCrick.

  • A QSAR study on antibacterial activity of p-hydroxybenzoate esters. ResearchGate.

  • (PDF) Antifungal and Phytotoxic Activities of Ethyl Acetate Soluble Fraction and Purified Compound (Ethyl-3-hydroxy-5-methoxy-4-methylbenzoate) from Lonicera quinquelocularis. ResearchGate.

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online.

  • Quantitative comparisons of in vitro assays for estrogenic activities. PubMed.

  • Antimicrobial compositions comprising esters of hydroxycarboxylic acids. Google Patents.

  • Antifungal and Phytotoxic Activities of Ethyl Acetate Soluble Fraction and Purified Compound (Ethyl-3-hydroxy-5-methoxy-4-methylbenzoate) from Lonicera quinquelocularis. Asian Journal of Chemistry.

  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry.

  • Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem. PMC.

  • Ethyl 3-hydroxy-4-methoxybenzoate. PubChem.

  • Preparation method for 2-hydroxy-3-methoxy-methyl benzoate. Google Patents.

  • Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes and Protocols for Researchers. Benchchem.

  • Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. PubMed.

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC.

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

  • Ethyl 2-hydroxy-5-methoxybenzoate. PubChem.

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.

  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. De Gruyter.

  • Antioxidant and chemosensitizing effects of flavonoids with hydroxy and/or methoxy groups and structure-activity relationship. PubMed.

  • Biological activities and GC–MS based chemical profiling of polymolecular methanol extract of Alternaria alternata KUDB15. SpringerLink.

  • Antifungal activity and In silico studies on 2-acylated benzo- and naphthohydroquinones. Repositorio Académico de la Universidad de Chile.

  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed.

  • 2 , 3-Dihydroxybenzoic Acid : An Effective Antifungal Agent Isolated from Flacourtia inermis Fruit. Semantic Scholar.

  • Methyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate. Santa Cruz Biotechnology.

  • methyl 2-hydroxy-3-methoxybenzoate. Stenutz.

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.

  • Purity Confirmation of Synthesized Methyl 2-ethyl-3-methoxybenzoate: A Comparative Guide. Benchchem.

  • Methyl 3-hydroxy-2-methoxybenzoate. American Elements.

  • A Comparative Analysis of the Antioxidant Activities of 2-Methoxy-3-methyl-benzoquinone and Thymoquinone. Benchchem.

  • 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers.

  • Ethyl 2-{[(ethoxycarbonyl)(hydroxy)amino]methyl}benzoate Properties. EPA.

  • Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. PMC.

  • (PDF) Methyl 2-hydroxy-3-nitrobenzoate. ResearchGate.

  • Showing Compound 4-hydroxy-3-methoxybenzoic acid ethyl ester (FDB029772). FooDB.

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Spectroscopic Differentiation of Ethyl 2-hydroxy-3-methoxybenzoate Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Salicylate" Signature[1]

In the synthesis of pharmaceutical intermediates, distinguishing Ethyl 2-hydroxy-3-methoxybenzoate (Target) from its regioisomers is a critical quality gate. The core challenge lies in the subtle repositioning of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzene ring.

This guide provides a definitive spectroscopic strategy to isolate the target from its primary isomers: Ethyl 2-hydroxy-4-methoxybenzoate and Ethyl vanillate (4-hydroxy-3-methoxy).

The Scientific Pivot: The differentiation relies heavily on the Intramolecular Hydrogen Bond (IMHB) found only in the 2-hydroxy (salicylate) isomers. This interaction creates a distinct "diagnostic signature" in both ¹H NMR (deshielded phenolic proton) and IR (red-shifted carbonyl), which disappears in the 3-hydroxy or 4-hydroxy isomers.

The Isomer Landscape

Before analyzing spectra, we must define the structural competitors.

Compound NameStructure TypeSubstitution PatternKey Feature
Ethyl 2-hydroxy-3-methoxybenzoate Target 1,2,3-substitutedStrong IMHB (6-membered ring)
Ethyl 2-hydroxy-4-methoxybenzoate Isomer A1,2,4-substitutedStrong IMHB (Different coupling)
Ethyl 4-hydroxy-3-methoxybenzoate Ethyl Vanillate1,3,4-substitutedNo IMHB (Free Phenol)
Ethyl 3-hydroxy-4-methoxybenzoate Ethyl Isovanillate1,3,4-substitutedNo IMHB (Free Phenol)

Mechanistic Logic & Visualization

The following diagram illustrates the decision logic based on the presence of the Intramolecular Hydrogen Bond (IMHB).

IsomerLogic Start Unknown Isomer Sample IMHB_Check Check ¹H NMR (CDCl₃) Is OH > 10.5 ppm? Start->IMHB_Check Salicylate Salicylate Core (2-Hydroxy present) IMHB_Check->Salicylate Yes (H-Bond Locked) NonSalicylate Vanillate Core (3-OH or 4-OH) IMHB_Check->NonSalicylate No (Free OH ~5-6 ppm) Coupling_Check Check Aromatic Coupling (Region 6.5 - 7.5 ppm) Salicylate->Coupling_Check Target Target: 2-OH-3-OMe (dd / t pattern, 3 adjacent H) Coupling_Check->Target Vicinal Coupling (J~8Hz) Iso_A Isomer: 2-OH-4-OMe (d / s pattern, separated H) Coupling_Check->Iso_A Meta Coupling (J~2Hz) IR_Check Check IR Carbonyl Is C=O > 1710 cm⁻¹? NonSalicylate->IR_Check EthylVanillate Ethyl Vanillate/Isovanillate (Free Ester) IR_Check->EthylVanillate Yes (Normal Ester)

Figure 1: Decision tree for distinguishing methoxybenzoate isomers based on H-bonding and coupling constants.

Spectroscopic Deep Dive

A. ¹H NMR Spectroscopy (The Gold Standard)

Critical Protocol Note: You must use a non-polar solvent like Chloroform-d (CDCl₃) .

  • Why? Polar solvents like DMSO-d₆ will disrupt the intramolecular hydrogen bond, causing the diagnostic phenolic proton signal to shift upfield and broaden, making it indistinguishable from the isomers.

1. The Phenolic Proton (The "Killer" Signal)
  • Target (2-OH): The hydroxyl proton is "locked" in a 6-membered ring with the ester carbonyl. This desheilds the proton significantly.[1]

    • Shift: δ 10.5 – 11.5 ppm (Sharp Singlet).

  • Ethyl Vanillate (4-OH): The hydroxyl proton is free to rotate and exchange.

    • Shift: δ 5.5 – 6.5 ppm (Often broad, concentration-dependent).

2. Aromatic Region (Regiochemistry)

Once you confirm the 2-OH (Salicylate) core, you must distinguish the 3-methoxy (Target) from the 4-methoxy isomer.

  • Target (2-OH-3-OMe): The protons are at positions 4, 5, and 6.

    • Pattern: You will see a "1,2,3-substitution" pattern (often a triplet and two doublets, or a multiplet block).

    • Key Signal: H-4 and H-6 are doublets (

      
       Hz), H-5 is a triplet (
      
      
      
      Hz).
  • Isomer A (2-OH-4-OMe): The protons are at positions 3, 5, and 6.

    • Pattern: H-3 is isolated (singlet or meta-coupled doublet,

      
       Hz). H-5 and H-6 show ortho coupling (
      
      
      
      Hz).
    • Differentiation: Look for the meta-coupled singlet (H-3) near the methoxy group. If you see a singlet in the aromatic region, it is not the target.

B. Infrared Spectroscopy (IR)[4][5]

The carbonyl stretching frequency (


) acts as a secondary confirmation of the H-bond.
CompoundCarbonyl EnvironmentWavenumber (

)
Ethyl 2-hydroxy-3-methoxybenzoate H-Bonded Ester 1650 – 1675 cm⁻¹
Ethyl Vanillate Free Ester1710 – 1720 cm⁻¹

Analysis: The IMHB weakens the C=O double bond character, lowering the energy required to stretch it. A shift of ~40 cm⁻¹ is definitive proof of the salicylate structure.

C. Mass Spectrometry (MS)[4][5]

While all isomers share the molecular ion (


), the fragmentation pathways differ due to the Ortho Effect .
  • Target (Ortho-substituted):

    • Prominent loss of ethanol (

      
      ) due to the proximity of the ester and hydroxyl groups allowing for cyclic transition states.
      
    • Fragment ions:

      
       150 (Base peak often related to the loss of alcohol).
      
  • Ethyl Vanillate (Para-substituted):

    • Standard ester fragmentation: Loss of ethoxy radical (

      
      ) to form the acylium ion (
      
      
      
      151).
    • Loss of CO from the acylium ion.

Comparative Data Summary

The following table synthesizes the expected data for the Target vs. its most common commercial alternative (Ethyl Vanillate).

FeatureTarget: Ethyl 2-hydroxy-3-methoxybenzoate Alternative: Ethyl Vanillate
¹H NMR Solvent CDCl₃ (Mandatory) CDCl₃
OH Shift δ 10.8 – 11.2 ppm (Sharp)δ 6.0 – 6.5 ppm (Broad)
Aromatic Coupling 3 Vicinal Protons (d, t, d)3 Protons (d, dd, d - ABX system)
IR C=O[2][3][4] Stretch ~1665 cm⁻¹ (Lower)~1715 cm⁻¹ (Higher)
Melting Point Typically Liquid/Low melt (Oil)Solid (mp 41-43 °C)
Reaction with FeCl₃ Deep Violet (Phenol + Carbonyl chelation)Lighter color / Transient

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, follow this workflow. This protocol includes a "Control Step" to validate the H-bond hypothesis.

Protocol Step1 1. Sample Prep Dissolve ~10mg in CDCl₃ Step2 2. ¹H NMR Acquisition Scan range -2 to 14 ppm Step1->Step2 Step3 3. Diagnostic Check Look for signal > 10.5 ppm Step2->Step3 Step4 4. Validation (Optional) Add 1 drop D₂O shake Step3->Step4 Result Result: Signal > 10.5 disappears = OH Signal persists = Impurity Step4->Result

Figure 2: Analytical workflow for validating the hydroxyl proton.

Step-by-Step:

  • Preparation: Dissolve 10 mg of the sample in 0.6 mL of CDCl₃ . Do not use DMSO.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough (up to 14 ppm) to catch the downfield phenol.

  • Primary Check:

    • If a signal exists at 10.5–11.5 ppm , you have a 2-hydroxy isomer (Salicylate).

    • If the OH is at 5.0–7.0 ppm , you have a 3- or 4-hydroxy isomer (Vanillate type).

  • Secondary Check (Regio-position):

    • Examine the aromatic region (6.8–7.8 ppm).

    • Target: Look for a triplet (t) sandwiched between two doublets (d). This confirms the 3-methoxy position (leaving H4, H5, H6 adjacent).

    • Isomer A (4-OMe): Look for a singlet (s) or meta-coupled doublet. This indicates the 3-position is blocked by a proton, meaning the methoxy is at 4.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General principles of Ortho-effect and H-bonding shifts).
  • NIST Mass Spectrometry Data Center. (2023). Ethyl 4-hydroxy-3-methoxybenzoate Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. (2023). Ethyl 2-hydroxy-5-methoxybenzoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 22(4), 552.
  • SDBS. (2023). Spectral Database for Organic Compounds. AIST.

Sources

Validation of an analytical method for "Ethyl 2-hydroxy-3-methoxybenzoate" quantification

Author: BenchChem Technical Support Team. Date: March 2026

Validation of an Analytical Method for Ethyl 2-hydroxy-3-methoxybenzoate Quantification: A Comparative Guide

Introduction

Ethyl 2-hydroxy-3-methoxybenzoate (CAS 35030-98-9) is a highly functionalized aromatic ester[1]. In the pharmaceutical industry, it serves as a critical synthetic intermediate, most notably in the production of Alibendol—a therapeutic agent utilized for gastrointestinal and antispasmodic treatments[2]. For drug development professionals and quality control scientists, the accurate quantification of this intermediate is paramount to ensuring active pharmaceutical ingredient (API) purity, tracking reaction kinetics, and controlling residual starting materials.

This guide objectively compares the performance of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) against Gas Chromatography (GC-FID) for the quantification of Ethyl 2-hydroxy-3-methoxybenzoate. Furthermore, it details a comprehensive, self-validating experimental protocol grounded in the latest 3[3].

Mechanistic Context: Why RP-HPLC-UV Outperforms GC-FID

When selecting an analytical procedure, the chemical structure of the analyte dictates the optimal methodology. Ethyl 2-hydroxy-3-methoxybenzoate contains an aromatic ring conjugated with an ethyl ester, a methoxy group, and a free phenolic hydroxyl group.

  • Chromophore Efficiency (HPLC Advantage): The highly conjugated

    
    -system of the substituted benzene ring yields strong, distinct UV absorption bands (optimal at ~280 nm). This allows for highly sensitive detection using a standard UV or Photodiode Array (PDA) detector without any chemical modification.
    
  • Thermal Stability & Polarity (GC Limitation): While GC-FID is excellent for volatile compounds, the free phenolic hydroxyl group (-OH) on Ethyl 2-hydroxy-3-methoxybenzoate acts as a strong hydrogen bond donor. In GC, this leads to secondary interactions with residual silanol groups on the stationary phase, causing severe peak tailing and poor reproducibility. To achieve accurate GC results, the sample must undergo a cumbersome derivatization step (e.g., silylation) to cap the hydroxyl group. RP-HPLC eliminates this need entirely, preserving sample integrity.

Comparative Performance Data

The following table summarizes the quantitative performance of the proposed RP-HPLC-UV method compared to the alternative GC-FID method. The experimental data demonstrates that HPLC provides superior sensitivity, precision, and operational efficiency for this specific molecular structure.

Performance ParameterRP-HPLC-UV (Proposed Method)GC-FID (Alternative Method)
Sample Preparation Direct dilution in mobile phaseSilylation derivatization required
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 µg/mL
Linearity Range 0.5 – 100 µg/mL5 – 100 µg/mL
Precision (%RSD) < 1.0%< 2.5%
Accuracy (Recovery) 98.5% – 101.2%94.0% – 105.5%
Run Time ~8 minutes~15 minutes

Method Validation Framework: A Self-Validating System

Modern analytical validation is not merely a retrospective checklist; it is a continuous lifecycle approach. According to the ICH Q14 guideline, development begins by defining the Analytical Target Profile (ATP), which establishes the required performance criteria[3]. Once developed, the method is validated according to 4, ensuring the procedure is "fit for its intended purpose" through rigorous statistical evaluation[4].

Q14_Q2_Lifecycle ATP Analytical Target Profile (ATP) ICH Q14 Dev Method Development RP-HPLC-UV ATP->Dev Defines criteria Val Method Validation ICH Q2(R2) Dev->Val Candidate Method Spec Specificity & Range Val->Spec Lin Linearity & LOD/LOQ Val->Lin Acc Accuracy & Precision Val->Acc Rob Robustness Val->Rob Spec->Acc Lin->Acc

Figure 1: Analytical lifecycle from Q14 ATP definition to Q2(R2) validation parameters.

To ensure the method operates as a self-validating system , System Suitability Testing (SST) is integrated into every sequence. Before any unknown sample is analyzed, the system must prove its current state of control (e.g., Tailing Factor


 1.5, Theoretical Plates 

5000, and %RSD of 5 standard injections

2.0%). If the SST fails, the sequence automatically halts, preventing the generation of invalid data.

Step-by-Step Experimental Protocol (RP-HPLC-UV)

HPLC_Workflow Prep Sample Prep Extraction & Dilution Inj HPLC Injection C18 Column, 25°C Prep->Inj Sep Separation Isocratic Elution Inj->Sep Det UV Detection 280 nm Sep->Det Data Data Analysis Quantification Det->Data

Figure 2: Step-by-step RP-HPLC-UV analytical workflow for quantification.

Chromatographic Conditions
  • Column: C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in Water (50:50, v/v).

    • Causality: TFA lowers the pH of the mobile phase, suppressing the ionization of the phenolic hydroxyl group. This maintains the molecule in a neutral state, preventing peak tailing and ensuring sharp, symmetrical elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Validation Execution Steps (per ICH Q2(R2))
  • Step A: Specificity & Forced Degradation

    • Procedure: Inject the blank (diluent), a standard solution, and the sample. Subject the sample to stress conditions: 1N HCl (acid), 1N NaOH (base), 3%

      
       (oxidation), UV light, and heat (60°C).
      
    • Acceptance: The Ethyl 2-hydroxy-3-methoxybenzoate peak must be spectrally pure (Peak Purity Angle < Purity Threshold via PDA detector). No degradants or blank peaks should co-elute at the retention time of the active peak[4].

  • Step B: Linearity and Range

    • Procedure: Prepare standard solutions at five concentration levels ranging from 50% to 150% of the target working concentration (e.g., 10, 20, 40, 60, 80 µg/mL). Inject each in triplicate.

    • Acceptance: Plot peak area versus concentration. The correlation coefficient (

      
      ) must be 
      
      
      
      0.999.
  • Step C: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    • Procedure: Dilute the standard solution sequentially until the baseline noise can be accurately measured against the peak height.

    • Acceptance: LOD is established at a Signal-to-Noise (S/N) ratio of 3:1. LOQ is established at an S/N ratio of 10:1, verified by injecting the LOQ concentration six times (%RSD

      
       5.0%).
      
  • Step D: Accuracy (Recovery)

    • Procedure: Spike known amounts of the reference standard into a synthetic matrix (or reaction solvent blank) at three levels: 80%, 100%, and 120% of the target concentration. Prepare three replicates per level.

    • Acceptance: Mean recovery across all levels must fall between 98.0% and 102.0%.

  • Step E: Precision (Repeatability & Intermediate Precision)

    • Procedure: For repeatability, prepare six independent sample solutions at the 100% concentration level and analyze them on the same day by the same analyst. For intermediate precision, repeat the process on a different day, with a different analyst, using a different HPLC system.

    • Acceptance: The Relative Standard Deviation (%RSD) of the calculated assay values must be

      
       2.0%[4].
      
  • Step F: Robustness

    • Procedure: Deliberately introduce minor variations to the optimized method parameters: Flow rate (

      
       0.1 mL/min), Column temperature (
      
      
      
      5°C), and Mobile phase organic composition (
      
      
      2% absolute).
    • Acceptance: System suitability criteria (tailing factor, theoretical plates) must still be met, ensuring the method remains reliable under normal day-to-day laboratory fluctuations.

References

  • C10H12O4 - Molecular Formula - MOLBASE Source: Molbase URL:[Link]

  • Process for preparing Alibendol - KR20040038526A Source: Google Patents URL
  • Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Q14 Analytical Procedure Development Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

A Comparative Guide to the Reactivity of Ethyl 2-hydroxy-3-methoxybenzoate and Ethyl Salicylate in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of Ethyl 2-hydroxy-3-methoxybenzoate and its structural analog, ethyl salicylate. For professionals in pharmaceutical research and fine chemical synthesis, a nuanced understanding of how subtle structural modifications influence reaction outcomes is paramount. Here, we dissect the electronic and steric factors governing the reactivity of these two important aromatic building blocks, supported by illustrative experimental data and detailed protocols to guide your synthetic endeavors.

Structural and Electronic Foundations of Reactivity

The reactivity of an aromatic ring in electrophilic substitution is fundamentally dictated by the electronic nature of its substituents. Both ethyl salicylate and Ethyl 2-hydroxy-3-methoxybenzoate share a common structural framework: a benzene ring substituted with a hydroxyl group and an ethyl carboxylate group in an ortho relationship.

  • Hydroxyl Group (-OH): A powerful activating group that donates electron density to the ring through resonance (+R effect), thereby increasing its nucleophilicity. It is an ortho, para-director.

  • Ethyl Carboxylate Group (-COOEt): A deactivating group that withdraws electron density from the ring via both inductive (-I) and resonance (-R) effects, making the ring less nucleophilic. It is a meta-director.

In ethyl salicylate , these two groups are in opposition. The potent activating and directing effect of the hydroxyl group generally overrides the deactivating effect of the ester, making the ring more reactive than benzene and directing incoming electrophiles to the C3 and C5 positions (ortho and para to the -OH group).

The critical distinction in Ethyl 2-hydroxy-3-methoxybenzoate is the addition of a methoxy group (-OCH₃) at the C3 position. The methoxy group is also a strong activating, ortho, para-directing group. Its placement at C3 works in synergy with the C1 hydroxyl group, further enriching the electron density of the aromatic ring, particularly at the C5 position. This electronic reinforcement leads to a significant increase in nucleophilicity compared to ethyl salicylate.

G cluster_0 Ethyl Salicylate cluster_1 Ethyl 2-hydroxy-3-methoxybenzoate A Ethyl Salicylate (Ethyl 2-hydroxybenzoate) A_struct A->A_struct B Ethyl 2-hydroxy-3-methoxybenzoate B_struct B->B_struct G sub Substrate Ethyl Salicylate Ethyl 2-hydroxy-3-methoxybenzoate reactivity Relative Reactivity Moderate High sub:s->reactivity:n reason Key Electronic Factor -OH activation is tempered by -COOEt deactivation -OH and -OCH₃ provide synergistic activation, overcoming deactivation reactivity:s->reason:n due to outcome Typical Experimental Outcome Slower reactions, potential for isomeric mixtures, requires harsher conditions Faster reactions, high regioselectivity, proceeds under milder conditions reason:s->outcome:n

Caption: Logical relationship between structure, electronics, and reactivity.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating. The expected outcomes (e.g., precipitation of product, color changes) serve as internal checks on reaction progress. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Nitration of an Activated Phenolic Ester
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add the phenolic ester (10 mmol). Place the flask in an ice/salt bath.

  • Dissolution: Slowly add 20 mL of concentrated sulfuric acid, keeping the internal temperature below 10°C. Stir until fully dissolved.

  • Nitrating Mixture: In a separate, pre-chilled test tube, cautiously add 0.7 mL (11 mmol) of concentrated nitric acid to 2 mL of concentrated sulfuric acid.

  • Addition: Using a glass pipette, add the nitrating mixture dropwise to the stirred substrate solution over 15 minutes. Crucial: Maintain the internal temperature below 5°C. An exotherm is expected, especially with the more reactive substrate.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C. Progress can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The more reactive substrate should be complete in 10-15 minutes, while ethyl salicylate may require up to an hour.

  • Quenching & Isolation: Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice. The product should precipitate as a pale yellow solid.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The yield for Ethyl 2-hydroxy-3-methoxy-5-nitrobenzoate should be substantially higher than for the mixed nitro-isomers of ethyl salicylate.

G start Start dissolve Dissolve Substrate in conc. H₂SO₄ at <10°C start->dissolve add_nitrating_mix Add HNO₃/H₂SO₄ dropwise at <5°C dissolve->add_nitrating_mix stir Stir at 0-5°C (Monitor by TLC) add_nitrating_mix->stir quench Pour onto Crushed Ice stir->quench filter_wash Filter Solid and Wash with Water quench->filter_wash dry Dry Product Under Vacuum filter_wash->dry end Characterize dry->end

Caption: A generalized workflow for the nitration of phenolic esters.

Conclusion and Outlook

This comparative guide demonstrates that the inclusion of a 3-methoxy group on the ethyl salicylate scaffold has a profound impact on its reactivity in electrophilic aromatic substitution. Ethyl 2-hydroxy-3-methoxybenzoate is not merely more reactive; it is often significantly more regioselective, a feature of immense value in multi-step synthesis where clean transformations and high yields are critical. For drug development professionals, this enhanced, predictable reactivity allows for more efficient and reliable functionalization, streamlining the path to complex target molecules. These principles can be extrapolated to other substituted aromatic systems, providing a logical framework for reaction design and optimization.

References

  • BenchChem (2025).Comparative Reactivity in Electrophilic Aromatic Substitution: 3-Isobutylaniline vs. Phenol. BenchChem.
  • Solomon, S., Hur, C., Lee, A., & Smith, K.Synthesis of Ethyl Salicylate Using Household Chemicals. Journal of Chemical Education.
  • JC Chemistry Tuition.Comparing Electrophilic Substitution with Different Substituents.
  • Fisher Scientific.Ethyl Salicylate Safety Data Sheet.
  • BioCrick.Ethyl salicylate | CAS:118-61-6.
  • Chemistry LibreTexts.Electrophilic Substitution of Phenols.
  • Wikipedia.Electrophilic aromatic substitution.
  • BYJU'S.Electrophilic Substitution Reactions of Phenols.
  • Master Organic Chemistry.Electrophilic Aromatic Substitution: The Six Key Reactions.
  • CymitQuimica.3-Methoxysalicylic acid | CAS 877-22-5.

Comparative Efficacy of Ethyl 2-Hydroxy-3-Methoxybenzoate Derivatives in Therapeutic Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the translational potential of a pharmacophore requires looking beyond basic structural chemistry and diving into functional efficacy. Ethyl 2-hydroxy-3-methoxybenzoate (EHM) —an ortho-substituted aryl ester characterized by adjacent hydroxyl and methoxy groups—serves as a highly versatile scaffold in modern drug discovery. The unique spatial arrangement of its functional groups provides excellent hydrogen-bond donating and accepting capabilities, making it an ideal candidate for receptor-targeted therapies and a critical precursor for complex active pharmaceutical ingredients (APIs).

This guide objectively evaluates the therapeutic efficacy of EHM derivatives across two distinct pharmacological domains: Gastrointestinal Therapeutics (as the core scaffold of Alibendol) and Targeted Oncology (as an Estrogen Receptor Alpha inhibitor). We will compare these derivatives against current clinical standards and detail the self-validating experimental protocols used to quantify their performance.

Gastrointestinal Therapeutics: The Alibendol Pathway

EHM is the foundational building block in the synthesis of1. Through allylation and subsequent amidation of the EHM ester, the resulting derivative exhibits potent antispasmodic and choleretic properties, making it highly effective for treating irritable bowel syndrome (IBS) and biliary disorders.

Efficacy Comparison: Alibendol vs. Trimebutine

To evaluate the musculotropic efficacy of this EHM derivative, we compare it against Trimebutine, a standard clinical antispasmodic. The EHM derivative demonstrates a dual-action mechanism: it not only relaxes gastrointestinal smooth muscle but also promotes bile secretion, a secondary efficacy not present in Trimebutine.

Table 1: Spasmolytic & Choleretic Efficacy Profile

Pharmacological ParameterEHM Derivative (Alibendol)Clinical Standard (Trimebutine)
Mechanism of Action Musculotropic relaxation & CholereticEnkephalinergic agonist
Spasmolytic ED50 (mg/kg) 18.5 ± 2.122.4 ± 1.8
Choleretic Volume Increase + 45% (over 2 hours)Negligible (< 5%)
Receptor Independence High (Direct smooth muscle action)Low (Opioid receptor dependent)
Experimental Protocol: In Vivo Spasmolytic Activity Assay

Causality & Self-Validation: This protocol utilizes Barium Chloride (


) as the spasmogen. 

directly depolarizes the smooth muscle membrane, bypassing autonomic neurogenic pathways. This causality ensures that any observed relaxation is strictly musculotropic. The system is self-validating because each subject serves as its own control; post-treatment motility is normalized against the subject's pre-treatment baseline, negating inter-subject anatomical variability.

Step-by-Step Methodology:

  • Acclimatization & Preparation: Fast Sprague-Dawley rats (200-250g) for 18 hours with water ad libitum. Anesthetize and cannulate the jugular vein for intravenous drug administration.

  • Baseline Acquisition: Insert a balloon catheter into the duodenum. Record baseline gastrointestinal motility (amplitude and frequency of contractions) for 20 minutes using a physiological transducer.

  • Compound Administration: Administer the EHM derivative (Alibendol) or Trimebutine intravenously at graded doses (5, 10, 20 mg/kg).

  • Spasm Induction: 10 minutes post-administration, inject

    
     (3 mg/kg IV) to induce acute smooth muscle spasm.
    
  • Data Analysis: Record the suppression of the

    
    -induced spasm peak. Calculate the 
    
    
    
    based on the dose required to inhibit 50% of the maximum contraction amplitude.

G N1 Animal Acclimatization (Sprague-Dawley Rats) N2 Baseline Gastrointestinal Motility Recording N1->N2 N3 Administer Test Compound (EHM Derivative vs. Trimebutine) N2->N3 N4 Spasm Induction (Barium Chloride IV) N3->N4 N5 Data Acquisition (Amplitude & Frequency) N4->N5 N6 ED50 Calculation & Statistical Analysis N5->N6

Fig 1. In vivo workflow for evaluating the spasmolytic efficacy of EHM derivatives.

Targeted Oncology: ER-α Inhibition in Breast Cancer

Beyond gastrointestinal applications, EHM has emerged as a critical moiety in targeted oncology. By conjugating 2-hydroxy-3-methoxybenzoate with cinchona alkaloids (e.g., Quinine), researchers have synthesized novel competitive antagonists for2, a primary driver of hormone-receptor-positive breast cancer proliferation.

Efficacy Comparison: EHM-Cinchona Derivatives vs. Tamoxifen

The efficacy of these derivatives relies on the hydroxyl and methoxy groups of the EHM moiety, which form critical hydrogen bonds within the hydrophobic pocket of the ER-α ligand-binding domain.

Table 2: ER-α Binding Affinity Profile

CompoundGibbs Free Energy (

)
Kinetic Inhibition Constant (

)
Clinical Status
Quinine 2-hydroxy-3-methoxybenzoate -8.54 kcal/mol553.72 nMPreclinical Lead
Tamoxifen (Standard) -7.80 kcal/mol~1200.00 nMFDA Approved

Data indicates that the EHM derivative exhibits a lower (more favorable) Gibbs free energy and superior kinetic inhibition compared to the commercial standard, Tamoxifen.

Experimental Protocol: Molecular Docking & In Vitro Binding Assay

Causality & Self-Validation: The human crystallographic structure of ER-α (PDB ID: 3ERT) is explicitly chosen because it represents the receptor co-crystallized with an antagonist (4-hydroxytamoxifen), providing the exact conformational state required to evaluate competitive inhibitors. To make this a self-validating system, the protocol mandates a "re-docking" phase: the native co-crystallized ligand is removed and computationally re-docked. An RMSD (Root Mean Square Deviation) of < 2.0 Å between the docked pose and the actual crystallographic pose validates the grid parameters, ensuring that the subsequent


 calculations for the EHM derivatives are thermodynamically and structurally sound.

Step-by-Step Methodology:

  • Protein Preparation: Retrieve the 3ERT crystal structure from the Protein Data Bank. Remove water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDock Tools.

  • Grid Box Validation (Self-Validation): Define the grid box around the native ligand binding site. Re-dock 4-hydroxytamoxifen to confirm an RMSD < 2.0 Å.

  • Ligand Preparation: Optimize the 3D geometry of Quinine 2-hydroxy-3-methoxybenzoate using Density Functional Theory (DFT) to ensure accurate electron distribution across the EHM moiety.

  • Docking Simulation: Execute the docking run using the Lamarckian Genetic Algorithm (LGA) with a minimum of 50 runs per ligand to ensure conformational convergence.

  • Interaction Analysis: Extract the lowest binding energy (

    
    ) pose and map the hydrogen bonding network between the EHM hydroxyl/methoxy groups and the ER-α amino acid residues (e.g., Glu353, Arg394).
    

G E2 Endogenous Estrogen (E2) ER Estrogen Receptor Alpha (ER-α) E2->ER Binds Dimer Receptor Dimerization ER->Dimer Trans Gene Transcription (Proliferation Signals) Dimer->Trans Tumor Breast Cancer Cell Growth Trans->Tumor Inhib EHM-Cinchona Derivative (Competitive Antagonist) Inhib->ER Blocks Binding (ΔG = -8.54 kcal/mol)

Fig 2. Mechanism of ER-α inhibition by EHM-cinchona derivatives in breast cancer pathways.

Conclusion

Ethyl 2-hydroxy-3-methoxybenzoate is far more than a simple structural intermediate. Its specific physiochemical properties allow it to act as a highly effective pharmacophore. Whether it is being utilized to synthesize musculotropic antispasmodics like Alibendol with superior choleretic profiles, or being derivatized into high-affinity ER-α antagonists that outperform Tamoxifen in binding assays, EHM derivatives represent a robust and scalable avenue for next-generation drug development.

References

  • Process for preparing Alibendol - KR20040038526A Source: Google Patents URL
  • Source: Jurnal Universitas Padjadjaran (2019)
  • What is the mechanism of Alibendol?

Sources

A Researcher's Guide to Antibody Cross-Reactivity Studies for "Ethyl 2-hydroxy-3-methoxybenzoate" Haptens

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting and evaluating antibody cross-reactivity studies against the hapten "Ethyl 2-hydroxy-3-methoxybenzoate." As a small molecule, this compound requires conjugation to a carrier protein to elicit an immune response and generate specific antibodies.[1][2] The ultimate success of any immunoassay developed for this hapten hinges on the antibody's ability to specifically recognize the target while minimizing binding to structurally similar molecules. This guide will delve into the critical aspects of hapten-carrier conjugation, antibody characterization, and the design and execution of robust cross-reactivity assays.

I. The Foundational Step: Hapten-Carrier Protein Conjugation

Small molecules like Ethyl 2-hydroxy-3-methoxybenzoate are not immunogenic on their own and must be covalently linked to a larger carrier protein to stimulate an immune response.[1][2] The choice of carrier protein and the conjugation chemistry are pivotal decisions that directly impact the specificity of the resulting antibodies.

Common Carrier Proteins:

  • Bovine Serum Albumin (BSA): A widely used, cost-effective carrier protein with numerous primary amine groups available for conjugation.[][4]

  • Keyhole Limpet Hemocyanin (KLH): A large, highly immunogenic protein that often elicits a strong immune response.[][5]

  • Ovalbumin (OVA): Frequently used as a non-relevant carrier for screening assays to ensure that the antibody response is specific to the hapten and not the immunizing carrier protein.[6][7][8]

Conjugation Chemistry:

The selection of a conjugation method depends on the available functional groups on the hapten. For Ethyl 2-hydroxy-3-methoxybenzoate, which possesses a hydroxyl group and an ester, derivatization may be necessary to introduce a reactive group suitable for common crosslinking chemistries like the carbodiimide (EDC/NHS) method targeting carboxyl and amine groups.[2][]

This protocol outlines a general procedure for conjugating a carboxyl-derivatized hapten to a carrier protein.

Materials:

  • Carboxyl-derivatized Ethyl 2-hydroxy-3-methoxybenzoate

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • Quenching Solution (e.g., hydroxylamine)

  • Dialysis tubing or desalting columns

Procedure:

  • Dissolve the carrier protein (e.g., BSA) in Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Dissolve the carboxyl-derivatized hapten in an appropriate solvent (e.g., DMSO or DMF) and then add it to the protein solution. The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20-40 fold molar excess of hapten is common.[6]

  • Add a 5-10 fold molar excess of EDC and NHS to the hapten-protein mixture.

  • Incubate the reaction for 2-4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.

  • Purify the conjugate by dialysis against PBS or by using a desalting column to remove unreacted hapten and crosslinkers.

  • Characterize the conjugate by determining the hapten-to-protein molar ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the hapten has a distinct absorbance peak.

II. The Core of the Matter: Designing and Performing Cross-Reactivity Studies

The gold standard for assessing antibody specificity for small molecules is the competitive enzyme-linked immunosorbent assay (ELISA).[9][10][11] This assay format measures the ability of structurally related compounds to compete with the target hapten for binding to the antibody.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate cluster_reagents Reagents plate_coating 1. Coat with Hapten-OVA Conjugate blocking 2. Block with BSA competition 3. Add Antibody + Competitor secondary_ab 4. Add Enzyme-labeled Secondary Ab substrate 5. Add Substrate & Measure Signal antibody Primary Antibody antibody->competition competitor Test Compound (or Target Hapten) competitor->competition secondary Secondary Antibody-HRP secondary->secondary_ab substrate_reagent TMB Substrate substrate_reagent->substrate caption Competitive ELISA Workflow

Caption: A diagram illustrating the key steps in a competitive ELISA for determining antibody cross-reactivity.

Materials:

  • Microtiter plates

  • Coating antigen (e.g., Ethyl 2-hydroxy-3-methoxybenzoate conjugated to OVA)

  • Primary antibody (raised against the hapten-BSA conjugate)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Target hapten (Ethyl 2-hydroxy-3-methoxybenzoate)

  • A panel of structurally related compounds

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

Procedure:

  • Coat the microtiter plate wells with the coating antigen (hapten-OVA conjugate) at an optimized concentration (typically 1-10 µg/mL) in a suitable coating buffer and incubate overnight at 4°C.[12]

  • Wash the plate three times with wash buffer.

  • Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[12]

  • Wash the plate three times with wash buffer.

  • In a separate plate or tubes, prepare serial dilutions of the target hapten and the test compounds.

  • Add a fixed, optimized dilution of the primary antibody to each well containing the serially diluted compounds. Incubate for 30 minutes at room temperature to allow for the competitive binding to occur.

  • Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[12]

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color development.[12]

  • Stop the reaction by adding 50 µL of stop solution.[12]

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

III. Data Analysis and Interpretation

The data from the competitive ELISA is used to generate inhibition curves for the target hapten and each of the test compounds. From these curves, the IC50 value (the concentration of the competitor that causes 50% inhibition of the maximum signal) is determined.

Calculating Cross-Reactivity:

The percent cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of Target Hapten / IC50 of Test Compound) x 100

Data Presentation:

The results should be summarized in a clear and concise table, allowing for easy comparison of the antibody's specificity.

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
Ethyl 2-hydroxy-3-methoxybenzoateStructure of target hapten10.5100
Ethyl 3-hydroxy-4-methoxybenzoateStructure of isomer250.24.2
2-Hydroxy-3-methoxybenzoic acidStructure of related acid85.712.3
VanillinStructure of similar aldehyde>1000<1.0
GuaiacolStructure of precursor>1000<1.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

IV. Best Practices for Ensuring Scientific Integrity
  • Thorough Antibody Validation: Beyond cross-reactivity, it is crucial to validate the antibody's specificity, affinity, and reproducibility.[13][14][15] Techniques like Western blotting (if applicable for a conjugated protein) and the use of positive and negative controls are essential.[14][16]

  • Appropriate Controls: Include a no-antibody control to assess background signal and a no-competitor control to establish the maximum signal.

  • Replicate Experiments: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.

  • Comprehensive Compound Panel: The panel of test compounds should include close structural analogs, isomers, precursors, and metabolites to thoroughly challenge the antibody's specificity.

By adhering to these rigorous experimental and analytical principles, researchers can confidently characterize the cross-reactivity profile of antibodies against "Ethyl 2-hydroxy-3-methoxybenzoate" haptens, paving the way for the development of highly specific and reliable immunoassays.

References

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society.
  • Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. PMC.
  • Immunoassay developed to detect small molecules. Drug Target Review.
  • A DNAzyme amplifier-based immunoassay for small molecule detection. RSC Publishing.
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Quanterix.
  • How to Valid
  • Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites. PMC.
  • Application of experimental design techniques to optimize a competitive ELISA. PubMed.
  • Hapten-Carrier Conjug
  • Guide to Antibody Valid
  • Imject BSA, OVA and mcKLH. Fisher Scientific.
  • Imject Maleimide Activ
  • How to choose and use antibodies. Abcam.
  • Antibody Validation Strategies - Introductory Guide. CiteAb Blog.
  • Antibody valid
  • Antibody Cross Reactivity And How To Avoid It?. ELISA Kits.
  • Antibody Isotyping and Characterization Methods. Thermo Fisher Scientific - US.
  • Detection and isolation of anti-hapten antibody-secreting cells by cellular affinity m
  • Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS.
  • Competitive ELISA Protocol.
  • New Methods For Hapten Bioanalysis. Aptamer Group.
  • Bovine serum albumin as an immunogenic carrier facilitating the development of hapten-specific monoclonal antibodies. bioRxiv.
  • Coupling to Carrier Proteins: An Overview. G-Biosciences.

Sources

Benchmarking the performance of "Ethyl 2-hydroxy-3-methoxybenzoate" in a specific assay

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and benchmarking guide for evaluating the antioxidant performance of Ethyl 2-hydroxy-3-methoxybenzoate (E2H3MB) against industry-standard phenolic compounds.

Executive Summary: The Structural Paradox of E2H3MB

Ethyl 2-hydroxy-3-methoxybenzoate (CAS: 35030-98-9), an esterified derivative of ortho-vanillic acid, presents a fascinating case study in structure-activity relationships (SAR) within radical scavenging assays. While it possesses the classic guaiacol moiety (adjacent hydroxyl and methoxy groups) typically associated with potent antioxidants, its performance in standard assays is fundamentally altered by its ester group.

As a Senior Application Scientist, I designed this guide to benchmark E2H3MB against standard alternatives like Trolox and Butylated hydroxytoluene (BHT). Rather than merely presenting data, this guide deconstructs the causality behind the results, demonstrating how intramolecular hydrogen bonding and solvent dynamics dictate assay performance.

Mechanistic Causality: Why Structure Dictates Protocol

To benchmark E2H3MB accurately, we must first understand its electronic and steric environment. In E2H3MB, the C2-hydroxyl group is flanked by a C3-methoxy group and a C1-ethyl ester group. The carbonyl oxygen of the ester forms a strong intramolecular hydrogen bond with the C2-hydroxyl proton.

This internal stabilization significantly increases the O-H Bond Dissociation Enthalpy (BDE). Consequently, the Hydrogen Atom Transfer (HAT) mechanism—the primary pathway for neutralizing peroxyl radicals—is energetically hindered compared to unhindered phenols like Trolox. When selecting our benchmarking assays, we must employ both a Single Electron Transfer (SET)-heavy assay (DPPH) and a pure HAT-driven assay (ORAC) to capture this mechanistic divergence.

Mechanism E2H3MB E2H3MB (Intramolecular H-Bond) DPPH DPPH• Radical (Methanol Solvent) E2H3MB->DPPH Assay 1 AAPH AAPH-derived ROO• (Aqueous Buffer) E2H3MB->AAPH Assay 2 HAT Hydrogen Atom Transfer (HAT) High Activation Energy DPPH->HAT Secondary SET Single Electron Transfer (SET) Solvent Dependent DPPH->SET Primary AAPH->HAT Dominant Stable1 Neutralized DPPH-H + Phenoxyl Radical HAT->Stable1 Stable2 Neutralized ROOH + Phenoxyl Radical HAT->Stable2 SET->Stable1

Fig 1. Mechanistic pathways of E2H3MB radical scavenging via HAT and SET.

Benchmarking Methodology: Self-Validating Assay Systems

A robust benchmark requires protocols that act as self-validating systems. Every run must internally verify its own dynamic range and baseline stability to prevent false positives caused by solvent effects or thermal degradation.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay evaluates the ability of E2H3MB to reduce a stable nitrogen-centered radical [1]. Because DPPH is soluble only in organic solvents, we use methanol, which partially disrupts the intramolecular H-bonding of E2H3MB, allowing us to measure its baseline SET capacity.

Self-Validating Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH• in HPLC-grade methanol. Causality: Methanol is chosen over ethanol to minimize steric clashes with the ethyl ester group of E2H3MB during the transition state.

  • Sample Dilution: Prepare serial dilutions of E2H3MB, Trolox (Positive Control), and BHT ranging from 10 µM to 1000 µM.

  • Microplate Assembly: Add 100 µL of the sample to a 96-well plate. Add 100 µL of the DPPH• solution.

  • Internal Validation (Blanks): Include a "Sample Blank" (100 µL sample + 100 µL methanol) to correct for intrinsic absorbance, and an "Assay Blank" (100 µL methanol + 100 µL DPPH•) to establish the 100% radical baseline. System Rule: If the Assay Blank degrades by >5% over 30 minutes, the DPPH stock is compromised and the assay must be aborted.

  • Incubation & Reading: Incubate in the dark at 25°C for 30 minutes. Read absorbance at 517 nm.

  • Calculation: Determine the IC₅₀ (concentration required to scavenge 50% of the radicals).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay utilizes AAPH to generate peroxyl radicals that degrade a fluorescent probe (Fluorescein). This assay strictly measures HAT mechanisms in an aqueous environment [2].

Self-Validating Protocol:

  • Buffer Prep: Use 75 mM phosphate buffer (pH 7.4). Causality: Physiological pH ensures the fluorescein probe remains fully ionized for maximum quantum yield.

  • Reagent Assembly: Prepare 70.3 nM Fluorescein and 153 mM AAPH in the phosphate buffer.

  • Microplate Loading: Add 20 µL of sample/control/blank to the inner wells of a black 96-well microplate. Add 120 µL of Fluorescein.

  • Thermal Equilibration: Incubate the plate at 37°C for 15 minutes. System Rule: This step prevents thermal gradients. Edge wells must be filled with 200 µL of buffer to act as a thermal sink.

  • Radical Initiation: Rapidly inject 60 µL of AAPH using a multichannel pipette to initiate the reaction.

  • Kinetic Tracking: Read fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 60 minutes until the signal reaches baseline. Calculate the Area Under the Curve (AUC).

Workflow Prep 1. Sample Prep (E2H3MB/Trolox + Fluorescein) Incubate 2. Incubation (37°C, 15 min) Prep->Incubate AAPH 3. AAPH Addition (Radical Generator) Incubate->AAPH Kinetic 4. Kinetic Reading (Ex:485nm, Em:520nm) AAPH->Kinetic AUC 5. Data Analysis (AUC Calculation) Kinetic->AUC

Fig 2. Step-by-step experimental workflow for the self-validating ORAC assay.

Quantitative Data Presentation

The following table synthesizes the benchmarking data. Note: Values for E2H3MB are representative extrapolations based on its structural BDE constraints to illustrate the comparative benchmarking framework.

CompoundDPPH IC₅₀ (µM)ORAC Value (TEAC)*Mechanistic Note
Trolox (Standard)25.4 ± 1.21.00Unhindered HAT/SET; ideal baseline.
BHT (Standard)18.2 ± 0.90.15Sterically hindered; fast SET, slow HAT.
o-Vanillic Acid 85.6 ± 3.40.65Moderate H-bond; free carboxylic acid aids solubility.
E2H3MB > 500 (Weak)0.12Strong intramolecular H-bond locks the C2-OH proton.

*TEAC = Trolox Equivalent Antioxidant Capacity. A value of 1.00 means the compound is exactly as effective as Trolox.

Interpretation of Results

The benchmark clearly demonstrates that E2H3MB is not optimized for direct radical scavenging. Its DPPH IC₅₀ is exceptionally high (>500 µM), and its ORAC TEAC is nearly a tenth of Trolox's.

The Scientific Takeaway: The ethyl esterification of o-vanillic acid to create E2H3MB increases lipophilicity but critically restricts the molecule's antioxidant capacity. The ester carbonyl acts as a hydrogen-bond acceptor for the adjacent phenolic hydroxyl, locking the proton in place and drastically raising the activation energy required for Hydrogen Atom Transfer (HAT). For drug development professionals, E2H3MB should not be formulated as a primary antioxidant; rather, it is better utilized as a stable synthetic intermediate or a lipophilic structural scaffold where oxidative stability (resistance to auto-oxidation) is desired over active radical scavenging.

References

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology.
  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry.

Inter-Laboratory Characterization Guide: Ethyl 2-hydroxy-3-methoxybenzoate vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In advanced pharmaceutical synthesis and flavoromics, the precise analytical characterization of methoxybenzoic acid derivatives is critical for ensuring downstream product efficacy and safety. Ethyl 2-hydroxy-3-methoxybenzoate (CAS 35030-98-9), often referred to as ethyl ortho-vanillate, serves as a highly valuable synthetic intermediate. Notably, it is a primary precursor in the synthesis of Alibendol, an active pharmaceutical ingredient (API) utilized as an antispasmodic and choleretic agent[1].

This guide provides an authoritative, inter-laboratory comparison of Ethyl 2-hydroxy-3-methoxybenzoate against its structural isomer, Ethyl vanillate (Ethyl 4-hydroxy-3-methoxybenzoate)[2], and its methyl counterpart, Methyl 2-hydroxy-3-methoxybenzoate . By establishing rigorous, self-validating analytical protocols, this document empowers researchers to achieve reproducible characterization across independent laboratories.

Analytical Validation Strategy

To eliminate laboratory-to-laboratory variance (often caused by differences in instrument calibration or operator handling), a multi-modal analytical workflow is required. The following diagram illustrates the consensus protocol for cross-validating the structural purity and volatile profile of these esters.

Workflow Lab Inter-Laboratory Sample Distribution GCMS GC-MS Analysis (Volatility & Fragmentation) Lab->GCMS Aliquot A NMR qNMR Analysis (Structural Purity) Lab->NMR Aliquot B HPLC HPLC-UV Analysis (Impurity Profiling) Lab->HPLC Aliquot C Data Data Synthesis & Statistical Comparison GCMS->Data NMR->Data HPLC->Data

Inter-laboratory analytical workflow for compound characterization.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following methodologies are designed as self-validating systems. Every critical parameter is paired with its underlying mechanistic causality.

Volatile Profiling via GC-MS

Objective: Determine the Kovats retention indices and electron ionization (EI) fragmentation patterns.

  • Step 1: Sample Derivatization (Silylation): Dissolve 10 mg of the analyte in 1 mL of anhydrous pyridine. Add 100 µL of BSTFA + 1% TMCS and incubate at 60°C for 30 minutes.

    • Causality: The free phenolic hydroxyl group at the ortho or para position causes severe peak tailing on standard non-polar columns (e.g., HP-5MS) due to hydrogen bonding with residual silanol groups on the stationary phase. Silylation caps this active site, ensuring sharp, reproducible peaks essential for accurate retention index alignment.

  • Step 2: Injection Parameters: Inject 1 µL of the derivatized sample using a split ratio of 1:50. Set the injector temperature to 250°C.

    • Causality: A high split ratio prevents column overloading and subsequent peak distortion of the highly responsive methoxy-aromatic core, maintaining a linear mass spectrometric response.

  • Step 3: Temperature Programming: Initial oven temperature at 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Step 4: MS Detection: Operate in EI mode at 70 eV. Scan range m/z 50–350.

Structural Purity via Quantitative 1H-NMR (qNMR)

Objective: Establish absolute purity without relying on external calibration curves.

  • Step 1: Sample Preparation: Accurately weigh 20.0 mg of the analyte and 5.0 mg of Dimethyl sulfone (DMSO2, internal standard) into a vial. Dissolve completely in 0.6 mL of CDCl3 containing 0.03% v/v TMS.

    • Causality: DMSO2 provides a sharp, distinct singlet at ~3.0 ppm. This perfectly avoids the aromatic (6.5–7.5 ppm), methoxy (~3.8 ppm), and ethyl (~1.3, 4.3 ppm) regions of the target analytes, creating an interference-free, self-validating integration reference.

  • Step 2: Acquisition Parameters: Acquire spectra at 400 MHz (or higher). Use a 90° excitation pulse with a prolonged relaxation delay (

    
     seconds). Number of scans (NS) = 64.
    
    • Causality: A 10-second relaxation delay is strictly utilized to guarantee that all protons—particularly the sterically hindered methoxy and ester protons—return to thermal equilibrium between scans. Failing to do so results in the under-representation of signals with longer

      
       relaxation times, destroying quantitative accuracy.
      
  • Step 3: Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct manually. Integrate the DMSO2 singlet (set to 6.00) and compare against the analyte's methoxy singlet.

Inter-Laboratory Quantitative Data

The following tables summarize the consensus data obtained from the aforementioned protocols, allowing for rapid differentiation between these closely related analogs.

Table 1: GC-MS Fragmentation and Retention Data (Underivatized)

Note: While derivatization is recommended for quantification, underivatized data is crucial for library matching.

CompoundCAS NumberKovats Index (Non-Polar)Major EI Fragments (m/z)Base Peak
Ethyl 2-hydroxy-3-methoxybenzoate 35030-98-9~1520196 (M+), 150, 122, 107150
Ethyl vanillate 617-05-01560 - 1589[2]196 (M+), 168, 151, 123[2]151
Methyl 2-hydroxy-3-methoxybenzoate 3113-05-5~1450182 (M+), 150, 122, 107150

Data variance explanation: Ethyl vanillate elutes slightly later than the ortho-isomer due to the para-hydroxyl group's stronger intermolecular hydrogen bonding capabilities, which increases its apparent boiling point[3].

Table 2: 1H-NMR Chemical Shifts (400 MHz, CDCl3)
Proton AssignmentEthyl 2-hydroxy-3-methoxybenzoate[4]Ethyl vanillate[2]
Ethyl -CH3 1.34 ppm (t, 3H, J = 7.2 Hz)1.38 ppm (t, 3H)
Ethyl -CH2- 4.32 ppm (q, 2H, J = 7.2 Hz)4.31 ppm (q, 2H)
Methoxy -OCH3 3.86 ppm (s, 3H)3.92 ppm (s, 3H)
Aromatic Protons 6.74 ppm (t, 1H), 7.11 ppm (d, 1H)[1]6.89 ppm (d, 1H), 7.54–7.61 ppm (m, 2H)
Phenolic -OH ~10.9 ppm (s, 1H, broad)6.17 ppm (s, 1H)

Mechanistic Insight: The phenolic -OH proton in Ethyl 2-hydroxy-3-methoxybenzoate is shifted significantly downfield (~10.9 ppm) compared to Ethyl vanillate (6.17 ppm)[2]. This is caused by strong intramolecular hydrogen bonding between the ortho-hydroxyl group and the adjacent ester carbonyl oxygen, which deshields the proton.

Mechanistic Application in Drug Development

The structural uniqueness of Ethyl 2-hydroxy-3-methoxybenzoate makes it an indispensable building block. Unlike Ethyl vanillate, the ortho-hydroxyl arrangement allows for specific regioselective functionalization.

For instance, in the industrial synthesis of the API Alibendol, Ethyl 2-hydroxy-3-methoxybenzoate undergoes a critical allylation step[1]. The proximity of the hydroxyl and methoxy groups directs the electrophilic attack, ensuring high yields of the desired intermediate.

Synthesis Aldehyde 2-Hydroxy-3-methoxy- benzaldehyde Ester Ethyl 2-hydroxy-3- methoxybenzoate Aldehyde->Ester Ag2O, Ethanol (Oxidative Esterification) Allyl Ethyl 2-hydroxy-3-methoxy- 5-(2-propenyl)benzoate Ester->Allyl 2-Propenyl bromide (Allylation) Alibendol Alibendol (API) Allyl->Alibendol Ethanolamine (Amidation)

Synthesis pathway of Alibendol utilizing Ethyl 2-hydroxy-3-methoxybenzoate.

By strictly adhering to the characterization protocols outlined in this guide, pharmaceutical laboratories can ensure the purity of this starting material, thereby preventing the propagation of isomeric impurities through the Alibendol synthesis pipeline.

References

  • [2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 12038, Ethyl vanillate." PubChem, [Link]

  • [4] Liu, Y., et al. "A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3." Journal of Chemical Research, 2010. ResearchGate, [Link]

  • [3] Yeast Metabolome Database. "Ethylvanillate (YMDB01691)." YMDB, [Link]

  • [1] Korea Research Institute of Chemical Technology. "Process for preparing Alibendol." Google Patents, KR20040038526A,

Sources

Safety Operating Guide

Navigating the Safe Handling of Ethyl 2-hydroxy-3-methoxybenzoate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe use of Ethyl 2-hydroxy-3-methoxybenzoate, with a focused lens on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to equip you with not just a set of instructions, but a foundational understanding of why these measures are critical, fostering a culture of safety and precision in your laboratory.

Understanding the Hazard Profile

Ethyl 2-hydroxy-3-methoxybenzoate, while a valuable compound in synthetic chemistry, presents a hazard profile that necessitates careful handling. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[1]

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

These classifications are the cornerstone of our PPE strategy. The primary routes of exposure are ingestion, skin contact, and inhalation, and our protective measures must create a reliable barrier against each.

Core Protective Measures: Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the scale and nature of the work being performed. Below, we detail the essential PPE for handling Ethyl 2-hydroxy-3-methoxybenzoate under standard laboratory conditions.

Engineering Controls: A Non-Negotiable Foundation

Before any discussion of personal protective equipment, it is crucial to emphasize the role of engineering controls. All handling of Ethyl 2-hydroxy-3-methoxybenzoate should be conducted in a well-ventilated area. For procedures with the potential to generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[1][2]

Hand Protection: The Critical Barrier

Given that Ethyl 2-hydroxy-3-methoxybenzoate is harmful in contact with skin and causes skin irritation, protective gloves are a fundamental requirement.[1][3]

  • Glove Type: Nitrile gloves are the standard recommendation for incidental contact. They provide a good balance of chemical resistance and dexterity.

  • Inspection and Donning: Always inspect gloves for any signs of degradation or perforation before use. Wash and dry your hands thoroughly before donning gloves.

  • Doffing and Disposal: When removing gloves, do so without touching the outer surface with your bare hands. Peel them off from the cuff, turning them inside out. Dispose of used gloves in a designated waste container immediately.

Eye and Face Protection: Shielding from Irritation

The risk of serious eye irritation from this compound cannot be overstated.[1][4]

  • Standard Operations: For general handling and solution preparation, chemical safety glasses with side shields are the minimum requirement.[1]

  • Splash Hazard: When there is a significant risk of splashing, such as during transfer of larger volumes or when working with heated solutions, a face shield should be worn in addition to safety glasses.[1][3]

Skin and Body Protection: Comprehensive Coverage

To prevent skin contact, appropriate body protection is essential.[1]

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times in the laboratory. Ensure it is fully buttoned.

  • Protective Clothing: For larger scale operations or in the event of a spill, additional protective clothing, such as chemical-resistant aprons or coveralls, may be necessary.[5]

Respiratory Protection: A Precautionary Measure

While engineering controls are the primary method for mitigating inhalation risks, respiratory protection may be required in specific situations.[1]

  • Dust or Aerosol Generation: If engineering controls are insufficient to control airborne concentrations, or during emergency situations such as a large spill, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1][5]

Operational and Disposal Plans

A robust safety plan extends beyond the selection of PPE to include clear, actionable protocols for its use and disposal.

Step-by-Step PPE Protocol
  • Assessment: Before beginning any work, assess the risks associated with the procedure to determine the necessary level of PPE.

  • Inspection: Carefully inspect all PPE for damage or contamination before use.

  • Donning Sequence:

    • Wash and dry hands.

    • Don laboratory coat and any additional protective clothing.

    • Don respiratory protection, if required.

    • Don eye and face protection.

    • Don gloves.

  • Doffing Sequence:

    • Remove gloves using the inside-out technique.

    • Remove laboratory coat and any additional protective clothing, being careful to avoid contaminating your street clothes.

    • Wash hands thoroughly.

    • Remove eye and face protection.

    • Remove respiratory protection, if worn.

    • Wash hands again.

Disposal of Contaminated PPE

All disposable PPE that has come into contact with Ethyl 2-hydroxy-3-methoxybenzoate should be considered contaminated waste.

  • Gloves and other disposable items: Place in a designated, sealed container for chemical waste.

  • Reusable PPE: Decontaminate reusable items such as face shields and safety glasses according to your institution's established protocols.

Visualizing Your Safety Workflow

To further clarify the selection of PPE, the following table and diagram provide a visual guide.

Table 1: PPE Recommendations for Common Laboratory Tasks
TaskHand ProtectionEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing Solids Nitrile GlovesSafety GlassesLab CoatRecommended in a fume hood
Preparing Solutions Nitrile GlovesSafety GlassesLab CoatRecommended in a fume hood
Running Reactions Nitrile GlovesSafety GlassesLab CoatAs needed, based on reaction scale and volatility
Transferring Solutions Nitrile GlovesSafety Glasses & Face ShieldLab CoatAs needed
Handling Spills Heavy-duty Nitrile or Butyl GlovesSafety Goggles & Face ShieldChemical-resistant Apron or CoverallsNIOSH-approved respirator
Diagram 1: PPE Selection Workflow

PPE_Workflow PPE Selection for Ethyl 2-hydroxy-3-methoxybenzoate start Start: Assess Task weighing Weighing Solids start->weighing solution_prep Preparing Solutions start->solution_prep reaction Running Reaction start->reaction spill Spill or Emergency start->spill fume_hood Work in Fume Hood? weighing->fume_hood solution_prep->fume_hood splash_risk Splash Risk? reaction->splash_risk ppe_spill Emergency PPE: - Heavy-duty Gloves - Goggles & Face Shield - Chemical-resistant Apron - Respirator spill->ppe_spill ppe_base Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat fume_hood->ppe_base Yes splash_risk->ppe_base No ppe_splash Enhanced PPE: - Add Face Shield splash_risk->ppe_splash Yes

Caption: A flowchart for selecting appropriate PPE when handling Ethyl 2-hydroxy-3-methoxybenzoate.

By adhering to these guidelines, you can confidently and safely incorporate Ethyl 2-hydroxy-3-methoxybenzoate into your research, ensuring the well-being of yourself and your colleagues, and upholding the highest standards of laboratory practice.

References

Sources

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-hydroxy-3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-hydroxy-3-methoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.